molecular formula C33H52N7O19P3S B15599652 3,4-dimethylidenedecanedioyl-CoA

3,4-dimethylidenedecanedioyl-CoA

货号: B15599652
分子量: 975.8 g/mol
InChI 键: INLNHVPXDUDEDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dimethylidenedecanedioyl-CoA is a useful research compound. Its molecular formula is C33H52N7O19P3S and its molecular weight is 975.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H52N7O19P3S

分子量

975.8 g/mol

IUPAC 名称

10-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7,8-dimethylidene-10-oxodecanoic acid

InChI

InChI=1S/C33H52N7O19P3S/c1-19(8-6-5-7-9-23(42)43)20(2)14-24(44)63-13-12-35-22(41)10-11-36-31(47)28(46)33(3,4)16-56-62(53,54)59-61(51,52)55-15-21-27(58-60(48,49)50)26(45)32(57-21)40-18-39-25-29(34)37-17-38-30(25)40/h17-18,21,26-28,32,45-46H,1-2,5-16H2,3-4H3,(H,35,41)(H,36,47)(H,42,43)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)

InChI 键

INLNHVPXDUDEDO-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

3,4-dimethylidenedecanedioyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dimethylidenedecanedioyl-CoA is a complex coenzyme A derivative. Due to its unique structure featuring a long-chain dicarboxylic acid backbone and two reactive methylidene groups, it represents a molecule of interest for researchers in metabolic pathways and drug development. This technical guide synthesizes the currently available information on its chemical structure and properties and provides a framework for its study by outlining relevant experimental protocols and proposing a hypothetical metabolic pathway based on current biochemical knowledge of similar molecules.

Chemical Structure and Properties

This compound is characterized by a C10 dicarboxylic acid (decanedioic acid) backbone, modified with two methylidene (=CH2) groups at the 3 and 4 positions, and linked to coenzyme A via a thioester bond at one of the carboxyl groups.

Chemical Structure

The canonical SMILES representation of this compound is: O[C@H]1--INVALID-LINK--(O)=O)N2C=NC3=C2N=CN=C3N)COP(O)(O)OP(O)(O)OC--INVALID-LINK--(C)C)C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=C)CCCC(=O)O

A 2D representation of the chemical structure is provided below:

Chemical structure of this compound Caption: 2D chemical structure of this compound.

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC33H52N7O19P3SMedChemExpress, Alfa Chemistry
Molecular Weight975.79 g/mol MedChemExpress, Alfa Chemistry

Note: Further physicochemical properties such as melting point, boiling point, and solubility are not currently available in public literature.

Hypothetical Metabolic Significance

While no specific signaling or metabolic pathways involving this compound have been documented, its structure as a long-chain dicarboxylic acyl-CoA suggests a potential role in fatty acid metabolism, particularly within peroxisomes. Long-chain dicarboxylic acids are known to be metabolized via β-oxidation, primarily in these organelles.[1][2] The presence of the dimethylidene groups suggests that its breakdown may require additional enzymatic steps for isomerization or reduction before it can enter the β-oxidation spiral.

The diagram below illustrates a hypothetical metabolic pathway for the degradation of this compound, based on the known metabolism of other dicarboxylic acyl-CoAs.

Hypothetical_Metabolic_Pathway cluster_peroxisome Peroxisome Molecule This compound Isomerase Isomerase/Reductase (Hypothetical) Molecule->Isomerase Processing of methylidene groups BetaOxidation β-Oxidation Spiral Isomerase->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA MediumChainDCA Medium-Chain Dicarboxylyl-CoA BetaOxidation->MediumChainDCA Mitochondria Further Metabolism (e.g., TCA Cycle) AcetylCoA->Mitochondria MediumChainDCA->Mitochondria Transport to Mitochondria

Caption: Hypothetical metabolic fate of this compound.

Experimental Protocols for Investigation

The study of novel acyl-CoA molecules like this compound requires robust analytical techniques for their detection and quantification in biological matrices. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of acyl-CoA species.

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Perchloric acid (PCA) for extraction

  • Potassium carbonate (K2CO3) for neutralization

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M sodium phosphate (B84403) buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • This compound standard of known concentration

Procedure:

  • Extraction:

    • Homogenize the biological sample in 0.5 M PCA on ice.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and neutralize with 3 M K2CO3.

    • Centrifuge to remove the precipitate and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the extracted sample (and standards for calibration curve).

    • Run a linear gradient to increase the concentration of Mobile Phase B to 50% over 30 minutes.

    • Monitor the absorbance at 254 nm.

    • The retention time of the peak corresponding to this compound will be determined by running the standard.

  • Quantification:

    • Generate a standard curve by plotting the peak area against the concentration of the injected standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Structural Verification by Mass Spectrometry (MS)

This protocol outlines a general method for the analysis of acyl-CoA esters using LC-MS/MS.[3]

Objective: To confirm the identity and structure of this compound.

Materials:

  • HPLC-purified sample or standard of this compound

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source

  • C8 or C18 reversed-phase column suitable for mass spectrometry

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • LC Separation:

    • Inject the sample into the LC system.

    • Use a gradient elution similar to the HPLC protocol to separate the analyte of interest.

  • Mass Spectrometry Analysis:

    • The eluent from the LC is directed to the ESI source.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]+.

    • Perform a full scan to identify the parent ion with the expected m/z for this compound (976.79).

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. The fragmentation of the coenzyme A moiety is well-characterized and can be used to confirm the identity of the molecule as an acyl-CoA.

Proposed Experimental Workflow

For researchers initiating studies on this compound, a structured experimental workflow is essential. The following diagram outlines a logical progression of experiments from initial characterization to functional analysis.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Research Start Obtain Standard of This compound Char Physicochemical Characterization (Solubility, Stability) Start->Char Analytical Develop Analytical Methods (HPLC, LC-MS/MS) Char->Analytical Bioanalysis Detection in Biological Samples (Cells, Tissues) Analytical->Bioanalysis Enzyme Enzymatic Assays (e.g., with Acyl-CoA Dehydrogenases) Bioanalysis->Enzyme Metabolic Metabolic Fate Analysis (e.g., Isotope Tracing) Enzyme->Metabolic Functional Functional Assays (e.g., Cell Viability, Gene Expression) Metabolic->Functional End Elucidation of Biological Role Functional->End

Caption: A logical workflow for investigating this compound.

Conclusion and Future Directions

This compound is a molecule with a unique chemical structure for which there is currently limited biological information. This guide provides the foundational chemical data and outlines a clear path for future research. The proposed hypothetical metabolic pathway and experimental workflows offer a starting point for investigators to explore its synthesis, degradation, and potential biological functions. Future research should focus on elucidating the enzymatic processes that synthesize and metabolize this compound, its potential role as a signaling molecule, and its relevance in health and disease. The presence of the reactive dimethylidene groups makes it a particularly interesting target for studies on enzyme inhibition and drug development.

References

A Technical Guide to the Biological Role and Analysis of Dicarboxylic Acyl-CoA Esters: A Focus on Decanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific metabolite 3,4-dimethylidenedecanedioyl-CoA is not described in the peer-reviewed scientific literature, its core structure, decanedioyl-CoA, is a known intermediate in the alternative fatty acid metabolism pathway of ω-oxidation and subsequent β-oxidation. This guide provides an in-depth technical overview of the biological roles, enzymatic processing, and experimental analysis of long-chain dicarboxylic acyl-CoAs, using decanedioyl-CoA as a representative molecule. Understanding this pathway is critical for researchers in metabolism, cellular biology, and drug development, as dicarboxylic acids have emerging therapeutic potential for metabolic disorders.[1][2]

Section 1: The Dicarboxylic Acid Metabolic Pathway

Long-chain dicarboxylic acids are produced when the ω-oxidation pathway is active, typically when mitochondrial β-oxidation is overwhelmed or impaired. This pathway provides an alternative route for fatty acid catabolism.

1.1 Formation via ω-Oxidation

Fatty acid ω-oxidation occurs in the endoplasmic reticulum and involves a three-step process to hydroxylate and then oxidize the terminal methyl (ω) carbon of a monocarboxylic fatty acid, forming a dicarboxylic acid.

1.2 Degradation via Peroxisomal and Mitochondrial β-Oxidation

Once formed, dicarboxylic acids are transported to peroxisomes and mitochondria for degradation.[3] They are first activated to their coenzyme A (CoA) esters, such as decanedioyl-CoA (also known as sebacoyl-CoA).[4] These dicarboxylyl-CoAs are then shortened via β-oxidation. This process yields acetyl-CoA and, notably, succinyl-CoA, which is anaplerotic for the Krebs cycle.[2] The degradation can occur in both peroxisomes and mitochondria, with enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) playing a role in the mitochondrial processing of these substrates.[2]

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome_Mitochondria Peroxisome / Mitochondrion FattyAcid Monocarboxylic Fatty Acid OmegaOxidation ω-Oxidation (CYP4A, ADH, ALDH) FattyAcid->OmegaOxidation DicarboxylicAcid Dicarboxylic Acid OmegaOxidation->DicarboxylicAcid Dicarboxylyl_CoA Dicarboxylyl-CoA (e.g., Decanedioyl-CoA) DicarboxylicAcid->Dicarboxylyl_CoA Acyl-CoA Synthetase (Activation) BetaOxidation β-Oxidation Spiral Dicarboxylyl_CoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA SuccinylCoA Succinyl-CoA BetaOxidation->SuccinylCoA Krebs Cycle Krebs Cycle AcetylCoA->Krebs Cycle SuccinylCoA->Krebs Cycle

Figure 1: Overview of Dicarboxylic Acid Metabolism.

Section 2: Enzymology and Quantitative Data

The catabolism of dicarboxylyl-CoAs is mediated by acyl-CoA dehydrogenases (ACADs). While several ACADs exist, medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have significant activity towards dicarboxylyl-CoA substrates.

2.1 Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Studies have demonstrated that MCAD can process dicarboxylyl-CoAs of various chain lengths. For instance, MCAD exhibits activity with both six-carbon (adipoyl-CoA) and twelve-carbon (dodecanedioyl-CoA) dicarboxylyl-CoAs.[2] In mouse models, the absence of MCAD leads to a significant reduction in the dehydrogenation capacity for these substrates, confirming its physiological role.[2]

2.2 Kinetic Parameters of Related Enzyme Inhibitors

While kinetic data for this compound is unavailable, data for structurally related inhibitors of fatty acid oxidation enzymes provide valuable context for drug development professionals. For example, R-3,4-decadienoyl-CoA, an allenic thioester, is a potent inactivator of MCAD.

CompoundEnzyme TargetParameterValueReference
R-3,4-decadienoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Stoichiometry of Inactivation2 molecules of racemate per enzyme flavin[5]
R-3,4-decadienoyl-pantetheine Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Adduct Kinetic Stability vs. CoA thioester~9-fold more stable[5]
R-3,4-decadienoyl-N-acetylcysteamine Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Adduct Kinetic Stability vs. CoA thioester>100-fold more stable[5]

Table 1: Quantitative data for the interaction of 3,4-dienoyl-CoA derivatives with MCAD. This data highlights how modifications to the acyl-CoA structure can create potent enzyme inhibitors.

Section 3: Experimental Protocols

Investigating the activity of enzymes involved in dicarboxylic acid metabolism is fundamental. The following section details a standard protocol for assaying acyl-CoA dehydrogenase activity.

3.1 Protocol: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This method measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

Materials:

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.6)

  • n-Decanoyl-CoA (or other acyl-CoA substrate)

  • Acyl-CoA Dehydrogenase (e.g., purified MCAD)

  • Electron Transfer Flavoprotein (ETF)

  • Dichlorophenolindophenol (DCPIP) stock solution

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, DCPIP, and ETF.

  • Initiate Background Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 600 nm for 2-3 minutes. The absorbance should be stable.

  • Add Enzyme: Add the acyl-CoA dehydrogenase to the cuvette and mix gently. Continue recording to ensure no reaction occurs without the substrate.

  • Initiate Reaction: Add the acyl-CoA substrate (e.g., decanedioyl-CoA) to the cuvette to start the reaction. Mix immediately.

  • Measure Absorbance Change: Record the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculate Activity: Use the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹) to calculate the rate of substrate oxidation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Buffer (Buffer, DCPIP, ETF) D Add Reaction Buffer to Cuvette A->D B Prepare Substrate (Acyl-CoA) G Add Substrate (Initiate Reaction) B->G C Prepare Enzyme (ACAD) F Add Enzyme (ACAD) C->F E Record Baseline Absorbance (600 nm) D->E E->F F->G H Monitor Absorbance Decrease over Time G->H I Calculate Rate (ΔAbs/min) H->I J Determine Enzyme Activity (Using Beer-Lambert Law) I->J

Figure 2: Workflow for ACAD Spectrophotometric Assay.

Section 4: Relevance to Drug Development and Future Directions

The metabolism of Coenzyme A and its derivatives plays a crucial role in the onset and progression of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[6][7][8] As such, the enzymes and pathways involved in acyl-CoA metabolism are attractive targets for therapeutic intervention.

4.1 Therapeutic Potential of Dicarboxylic Acids

Recent studies have highlighted the potential of dicarboxylic acids as beneficial dietary supplements. When used as an alternative source of dietary fat in mice, a 12-carbon dicarboxylic acid increased metabolic rate, reduced body and liver fat, and improved glucose tolerance.[1] This suggests that promoting dicarboxylic acid metabolism could be a strategy for combating obesity and related metabolic disorders.[1]

4.2 Enzyme Inhibition as a Therapeutic Strategy

The development of specific enzyme inhibitors is a cornerstone of drug discovery. As demonstrated with 3,4-dienoyl-CoA derivatives, small modifications to the acyl-CoA structure can produce potent and stable inhibitors of key enzymes like MCAD.[5] Research into novel, synthetic acyl-CoA esters, such as the hypothetical this compound, could lead to the discovery of new modulators of fatty acid oxidation with therapeutic applications. The study of such molecules would follow the experimental principles outlined in this guide to characterize their interactions with metabolic enzymes.

References

A Technical Guide to the Investigation of the Putative 3,4-dimethylidenedecanedioyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific metabolic pathway for 3,4-dimethylidenedecanedioyl-CoA is not described in peer-reviewed scientific literature. The following document presents a hypothetical pathway based on established principles of biochemistry and provides a framework for its experimental elucidation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: A Hypothetical Framework

This compound is a C12 dicarboxylic acid activated with coenzyme A, featuring two methylidene (C=CH₂) groups at the C3 and C4 positions. Its structure suggests a substrate for modified fatty acid oxidation pathways. Dicarboxylic acids are typically metabolized via peroxisomal β-oxidation.[1][2] The presence of the reactive methylidene groups, however, necessitates initial reductive or isomerizing steps before the carbon backbone can be degraded.

This document outlines a plausible catabolic pathway for this compound and details the experimental protocols required to validate and characterize its components.

Proposed Metabolic Pathway

Based on its structure, a plausible catabolic pathway would involve initial saturation of the methylidene double bonds, followed by β-oxidation from the CoA-activated end.

Step 1: Reduction of Methylidene Groups The pathway would likely initiate with the sequential reduction of the two methylidene groups. This would require a reductase, possibly NADPH-dependent, to yield 3,4-dimethyldecanedioyl-CoA.

Step 2: Peroxisomal β-oxidation The resulting saturated dicarboxylic acid-CoA ester would then be a substrate for β-oxidation. Long-chain dicarboxylic acids are known to be metabolized through peroxisomal β-oxidation.[1] This process would proceed, shortening the chain by two carbons per cycle, until a medium-chain dicarboxylyl-CoA is formed.

Step 3: Mitochondrial β-oxidation Medium-chain dicarboxylyl-CoAs can be further metabolized by mitochondrial enzymes, such as medium-chain acyl-CoA dehydrogenase (MCAD).[3] This degradation yields acetyl-CoA and, importantly, succinyl-CoA, which can enter the Krebs cycle, providing an anaplerotic function.[3]

Visualization of the Hypothetical Pathway

The following diagram illustrates the proposed catabolic route for this compound.

Hypothetical_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Metabolite1 This compound Metabolite2 3,4-dimethyldecanedioyl-CoA Metabolite1->Metabolite2 Dimethylidene Reductase (NADPH -> NADP+) Metabolite3 β-oxidation Intermediates Metabolite2->Metabolite3 Peroxisomal β-oxidation Metabolite4 Medium-chain dicarboxylyl-CoA Metabolite3->Metabolite4 Multiple Cycles Metabolite5 Succinyl-CoA Metabolite4->Metabolite5 Mitochondrial β-oxidation (MCAD) Metabolite4->Metabolite5 Transport Metabolite6 Acetyl-CoA Metabolite4->Metabolite6 Mitochondrial β-oxidation TCA Krebs Cycle Metabolite5->TCA

Caption: Proposed catabolic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel metabolic pathway is a systematic process involving substrate synthesis, enzyme characterization, metabolite identification, and genetic analysis.[4][5]

Substrate Synthesis and Characterization
  • Objective: To obtain pure this compound for use in enzymatic assays.

  • Methodology:

    • Chemical Synthesis: Synthesize 3,4-dimethylidenedecanedioic acid using appropriate organic chemistry methods (e.g., Wittig reactions on a suitable keto-dicarboxylic acid precursor).

    • Purification: Purify the dicarboxylic acid using column chromatography and verify its structure via NMR and mass spectrometry.

    • CoA Ligation: Convert the purified dicarboxylic acid to its CoA ester using a suitable acyl-CoA synthetase or by chemical synthesis.

    • Quantification: Determine the concentration of the synthesized CoA ester spectrophotometrically.

Identification of Pathway Enzymes and Intermediates
  • Objective: To identify the enzymes responsible for the catabolism of this compound and to identify the reaction intermediates.

  • Methodology:

    • Incubation with Cell Fractions: Incubate this compound with subcellular fractions (e.g., cytosol, mitochondria, peroxisomes) from a relevant biological source (e.g., rat liver homogenate).

    • Metabolite Extraction: At various time points, quench the reactions and extract metabolites using a suitable solvent system (e.g., methanol/chloroform).

    • Metabolite Identification via LC-MS/MS: Analyze the extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][7] This will allow for the separation and identification of the parent substrate and any resulting intermediates based on their mass-to-charge ratio and fragmentation patterns.[8][9]

    • Enzyme Purification: Once an activity is identified in a cellular fraction, use standard protein purification techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, affinity chromatography) to isolate the enzyme(s) of interest.

Enzyme Kinetic Characterization
  • Objective: To determine the kinetic parameters of the purified enzymes.

  • Methodology:

    • Assay Setup: For the putative "dimethylidene reductase," a continuous spectrophotometric assay can be developed by monitoring the decrease in absorbance of NADPH at 340 nm.[10] The reaction mixture should contain a buffered solution, the purified enzyme, and a fixed concentration of NADPH. The reaction is initiated by adding the substrate, this compound.[11]

    • Varying Substrate Concentration: Perform the assay with a range of substrate concentrations while keeping the enzyme concentration constant.[12]

    • Data Analysis: Measure the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[13][14]

Visualization of Experimental Workflow

The following diagram outlines the workflow for elucidating this novel pathway.

Experimental_Workflow cluster_setup Phase 1: Setup & Screening cluster_characterization Phase 2: Characterization cluster_validation Phase 3: Validation A Synthesize & Purify This compound B Incubate Substrate with Cellular Fractions A->B C Metabolite Profiling via LC-MS/MS B->C D Identify Active Fraction (e.g., Peroxisomes) C->D G Identify Intermediates via MS Fragmentation C->G E Purify Putative Enzymes D->E F Enzyme Kinetic Assays (Determine Km, Vmax) E->F H Identify Genes via Proteomics (e.g., MS analysis of purified protein) E->H I Validate Gene Function (Knockout/Overexpression) H->I

References

An In-depth Technical Guide to the Prospective Discovery and Characterization of 3,4-Dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a prospective framework for the discovery, characterization, and elucidation of the natural occurrence of the novel metabolite, 3,4-dimethylidenedecanedioyl-CoA. Given the current absence of this molecule in peer-reviewed literature as a known natural product, this guide provides a scientifically grounded, hypothetical approach for its identification and study.

Introduction and Hypothetical Significance

This compound is a unique coenzyme A (CoA) derivative characterized by a ten-carbon dicarboxylic acid backbone with methylidene groups at the C3 and C4 positions. While its natural occurrence is yet to be established, its structure suggests potential involvement in novel metabolic pathways, possibly as an intermediate in specialized fatty acid or polyketide biosynthesis. Dicarboxylic acids are known to play various roles in metabolism, and branched-chain fatty acids exhibit diverse biological activities.[1] The presence of reactive methylidene groups suggests it could be a precursor for further enzymatic modifications or possess inherent biological activity. This guide provides a theoretical roadmap for researchers to explore its existence and function.

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound is postulated to originate from primary metabolic precursors, likely through a modified fatty acid synthesis or a polyketide synthase (PKS) pathway. Polyketides are a diverse class of natural products synthesized from acyl-CoA substrates by PKSs.[2]

A plausible pathway could involve the following key steps:

  • Chain Initiation: An acetyl-CoA primer initiates the synthesis.

  • Chain Elongation and Branching: The carbon chain is extended by the sequential addition of malonyl-CoA extender units. The incorporation of two methyl branches, which are subsequently desaturated to form the methylidene groups, could be catalyzed by a specialized PKS module containing methyltransferase and dehydratase domains.

  • Omega-Oxidation: The terminal methyl group of the decanoyl precursor is oxidized to a carboxylic acid, forming the dicarboxylic acid structure. This is a known pathway for the biosynthesis of dicarboxylic acids.

  • CoA Ligation: The resulting 3,4-dimethylidenedecanedioic acid is activated to its CoA ester by an acyl-CoA synthetase.

Hypothetical Biosynthesis of this compound cluster_0 Primary Metabolism cluster_1 Polyketide/Fatty Acid Synthesis cluster_2 Terminal Modification and Activation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) Complex Acetyl-CoA->PKS Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender C10-Acyl-ACP C10-Acyl-ACP Intermediate PKS->C10-Acyl-ACP Methyltransferase Methyltransferase C10-Acyl-ACP->Methyltransferase Branching and Desaturation Dehydratase Dehydratase Methyltransferase->Dehydratase Branching and Desaturation 3,4-Dimethylidene-\ndecanoyl-ACP 3,4-Dimethylidene- decanoyl-ACP Dehydratase->3,4-Dimethylidene-\ndecanoyl-ACP Branching and Desaturation Omega-hydroxylase Omega-hydroxylase/ oxidase 3,4-Dimethylidene-\ndecanoyl-ACP->Omega-hydroxylase 3,4-Dimethylidene-\ndecanedioic_acid 3,4-Dimethylidenedecanedioic Acid Omega-hydroxylase->3,4-Dimethylidene-\ndecanedioic_acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 3,4-Dimethylidene-\ndecanedioic_acid->Acyl-CoA_Synthetase Target_Molecule This compound Acyl-CoA_Synthetase->Target_Molecule Experimental Workflow for Discovery and Characterization cluster_0 Sample Preparation cluster_1 Screening and Identification cluster_2 Purification and Structural Elucidation Source_Selection Source Selection (e.g., Streptomyces) Cell_Culture_Lysis Cell Culture and Lysis Source_Selection->Cell_Culture_Lysis Metabolite_Extraction Biphasic Metabolite Extraction Cell_Culture_Lysis->Metabolite_Extraction LC_HRMS LC-HRMS Analysis Metabolite_Extraction->LC_HRMS Data_Analysis Data Analysis and Formula Prediction LC_HRMS->Data_Analysis MS_MS Tandem MS (MS/MS) for Fragmentation Data_Analysis->MS_MS Preparative_HPLC Preparative HPLC Purification MS_MS->Preparative_HPLC If Putative Hit Found NMR_Spectroscopy NMR Spectroscopy (1D and 2D) Preparative_HPLC->NMR_Spectroscopy Structure_Confirmation Structure Confirmation NMR_Spectroscopy->Structure_Confirmation

References

A Proposed Chemoenzymatic Pathway for the Synthesis of 3,4-Dimethylidenedecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pursuit of novel molecular architectures is a cornerstone of drug discovery and metabolic engineering. This technical guide outlines a proposed, hypothetical enzymatic pathway for the synthesis of 3,4-dimethylidenedecanedioyl-CoA, a unique C12 dicarboxylic acid thioester featuring a conjugated diene system composed of two exocyclic methylene (B1212753) groups. As this molecule is not described in current literature, this document serves as a prospective research framework, detailing a plausible multi-step enzymatic synthesis, comprehensive experimental protocols for the key transformations, and a summary of the required biocatalysts. The proposed pathway leverages known enzyme classes, including ligases, methyltransferases, and oxidoreductases, to construct this novel compound from a readily available precursor.

Proposed Biosynthetic Pathway

The synthesis of this compound is envisioned as a four-step enzymatic cascade commencing with decanedioic acid (sebacic acid), a naturally occurring C10 dicarboxylic acid. The core challenges of this synthesis are the precise installation of two methyl groups at the C3 and C4 positions and their subsequent conversion into exocyclic methylene (methylidene) groups.

Step 1: CoA Activation of Decanedioic Acid The pathway initiates with the activation of one of the two carboxyl groups of decanedioic acid to its corresponding Coenzyme A (CoA) thioester. This is a crucial step to prepare the substrate for subsequent enzymatic modifications. This reaction is catalyzed by a dicarboxylate-CoA ligase.

Step 2 & 3: Sequential C-H Methylation The central and most challenging transformations are the sequential methylation of the saturated carbon backbone at the C3 and C4 positions. These steps would require highly specific S-adenosylmethionine (SAM)-dependent methyltransferases capable of acting on unactivated C-H bonds. Radical SAM enzymes are a promising class of biocatalysts for such challenging reactions. The proposed pathway involves two distinct methyltransferases to first produce 3-methyldecanedioyl-CoA and subsequently 3,4-dimethyldecanedioyl-CoA.

Step 4: Tandem Oxidative Dehydrogenation The final step involves the conversion of the newly installed methyl groups into the target methylidene groups. This is proposed to occur via a tandem oxidation reaction catalyzed by a specialized hydroxylase, such as a cytochrome P450 monooxygenase, to form a di-hydroxymethyl intermediate. This intermediate would then undergo a dehydration reaction, potentially catalyzed by a dehydratase, to yield the final product, this compound.

Visualization of the Proposed Pathway

Enzymatic Synthesis of this compound sub0 Decanedioic Acid enz1 Dicarboxylate-CoA Ligase sub0->enz1 sub1 Decanedioyl-CoA enz2 SAM-dependent Methyltransferase I sub1->enz2 sub2 3-Methyldecanedioyl-CoA enz3 SAM-dependent Methyltransferase II sub2->enz3 sub3 3,4-Dimethyldecanedioyl-CoA enz4 Hydroxylase / Dehydratase (e.g., P450 system) sub3->enz4 sub4 This compound enz1->sub1 ATP, CoA-SH AMP, PPi enz2->sub2 SAM SAH enz3->sub3 SAM SAH enz4->sub4 2 O2, 2 NADPH 2 NADP+, 4 H2O

Caption: Proposed four-step enzymatic pathway for the synthesis of this compound.

Data Presentation: Summary of Proposed Biocatalysts

The following table summarizes the key quantitative and qualitative data for each proposed enzymatic step.

StepReactionSubstrate(s)ProductEnzyme ClassExample EC NumberPotential Enzyme Source (Example)
1CoA LigationDecanedioic acid, ATP, CoADecanedioyl-CoALigase6.2.1.23Dicarboxylate-CoA ligase from various bacteria or eukaryotes.[1][2]
2C3-MethylationDecanedioyl-CoA, S-Adenosylmethionine (SAM)3-Methyldecanedioyl-CoAMethyltransferase2.1.1.-Radical SAM Methyltransferase (Engineered or discovered via genome mining).[3][4]
3C4-Methylation3-Methyldecanedioyl-CoA, SAM3,4-Dimethyldecanedioyl-CoAMethyltransferase2.1.1.-Radical SAM Methyltransferase (distinct from Step 2 enzyme).[3][4]
4Dehydrogenation3,4-Dimethyldecanedioyl-CoA, O₂, NADPHThis compoundMonooxygenase / Dehydratase1.14.14.1 / 4.2.1.-Cytochrome P450 system (e.g., from Bacillus megaterium) coupled with a dehydratase.

Experimental Protocols

This section provides a detailed hypothetical methodology for the most novel and critical steps of the proposed synthesis: the sequential methylation and subsequent oxidative dehydrogenation.

Protocol: Enzymatic Synthesis of 3,4-Dimethyldecanedioyl-CoA (Steps 2 & 3)

Objective: To perform the sequential methylation of decanedioyl-CoA at the C3 and C4 positions using heterologously expressed and purified radical SAM methyltransferases.

Materials and Reagents:

  • Substrate: Decanedioyl-CoA (≥95% purity)

  • Enzymes: Purified Methyltransferase I and Methyltransferase II (hypothetical, to be expressed in E. coli)

  • Cofactors: S-Adenosylmethionine (SAM), Sodium dithionite (B78146) (for creating anaerobic conditions)

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

  • Anaerobic chamber or glovebox

  • HPLC-MS system for reaction monitoring

  • Affinity and size-exclusion chromatography columns for protein purification

Methodology:

  • Enzyme Expression and Purification:

    • Synthesize codon-optimized genes for the putative methyltransferases and clone into an appropriate expression vector (e.g., pET-28a(+)).

    • Transform the constructs into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow cultures to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.

    • Harvest cells, lyse by sonication, and purify the His-tagged proteins using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

  • Reaction Setup (Anaerobic):

    • All reactions must be set up in an anaerobic chamber due to the oxygen sensitivity of radical SAM enzymes.[3]

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 1 mM Decanedioyl-CoA

      • 2 mM S-Adenosylmethionine (SAM)

      • 10 µM Purified Methyltransferase I

      • 1 mM Sodium dithionite (as a reducing agent)

    • Initiate the reaction and incubate at 30°C.

  • Sequential Methylation:

    • After 4 hours (or once HPLC-MS analysis shows significant conversion to 3-methyldecanedioyl-CoA), add 10 µM of Methyltransferase II and an additional 1.2 mM SAM to the same reaction vessel.

    • Continue incubation for another 4-8 hours.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by taking aliquots at time intervals, quenching with an equal volume of cold acetonitrile (B52724), and analyzing by LC-MS to track the disappearance of substrates and the appearance of methylated products.

    • Once the reaction is complete, quench the entire reaction by adding acetonitrile and flash-freeze for storage.

  • Product Purification and Characterization:

    • Purify the 3,4-dimethyldecanedioyl-CoA product using preparative reverse-phase HPLC.

    • Confirm the identity and purity of the product using high-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR spectroscopy.

Protocol: Enzymatic Synthesis of this compound (Step 4)

Objective: To convert the methyl groups of 3,4-dimethyldecanedioyl-CoA into exocyclic methylene groups using a P450 monooxygenase system and a subsequent dehydratase.

Methodology:

  • Enzyme Source: Utilize a purified, reconstituted P450 system (e.g., P450 BM3 from Bacillus megaterium or an engineered variant) and a putative dehydratase.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

      • 0.5 mM 3,4-Dimethyldecanedioyl-CoA

      • 1 µM P450 enzyme

      • 2 µM Ferredoxin

      • 0.5 µM Ferredoxin reductase

      • 1 mM NADPH

      • An NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

    • Incubate at 25°C with shaking.

  • Dehydration Step:

    • After the hydroxylation is complete (as determined by LC-MS), add the purified dehydratase enzyme (10 µM) to the reaction mixture.

    • Continue incubation for an additional 2-4 hours.

  • Analysis and Purification:

    • Monitor, quench, and purify the final product, this compound, using the methods described in Protocol 3.1. Characterization should focus on identifying the two new vinyl protons by ¹H NMR and the corresponding sp² carbons by ¹³C NMR.

General Experimental and Logical Workflow

The successful synthesis of the target molecule relies on a systematic workflow that encompasses gene discovery, protein characterization, and biocatalytic process optimization.

Experimental Workflow A Bioinformatic Mining (Identify candidate enzymes) B Gene Synthesis & Cloning into Expression Vector A->B C Heterologous Protein Expression (e.g., in E. coli) B->C D Protein Purification (Affinity & Size-Exclusion) C->D E Enzyme Activity Assays (Substrate Specificity) D->E F Multi-Step Enzymatic Reaction D->F J Process Optimization (pH, Temp, Concentrations) E->J G Reaction Monitoring (HPLC-MS) F->G G->F Feedback H Product Purification (Preparative HPLC) G->H I Structural Characterization (HR-MS, NMR) H->I I->J Optimization Feedback

Caption: General workflow for the discovery, characterization, and application of enzymes for the proposed synthesis.

References

A Technical Guide to the Putative Biosynthetic Precursors of 3,4-Dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule 3,4-dimethylidenedecanedioyl-CoA is a highly specific chemical entity for which a natural biosynthetic pathway has not been documented in publicly available scientific literature.[1][2] This technical guide, therefore, presents a scientifically grounded, hypothetical pathway for its biosynthesis based on established principles of fatty acid and dicarboxylic acid metabolism. The precursors, enzymatic steps, and experimental protocols described herein are proposed based on analogous biochemical systems.

Proposed Biosynthetic Pathway for this compound

The biosynthesis of a modified dicarboxylic acid such as this compound can be conceptualized in three major stages:

  • Formation of a Branched-Chain Fatty Acid Precursor: Synthesis of a C10 fatty acid backbone with methyl branches at the C3 and C4 positions.

  • Modification and Desaturation: Introduction of the exocyclic double bonds (methylidene groups).

  • Terminal Oxidation and Coenzyme A Ligation: Conversion of the terminal methyl group to a carboxylic acid to form the dicarboxylic acid, followed by activation with Coenzyme A.

A plausible pathway would initiate with primers derived from branched-chain amino acids, which are known to be precursors for branched-chain fatty acids.[3][4] The standard fatty acid synthesis machinery would then extend this primer to form the C10 chain. Subsequent enzymatic modification would introduce the methylidene groups, followed by ω-oxidation and CoA ligation.

Visualization of the Proposed Pathway

The following diagram illustrates the hypothetical biosynthetic route from primary metabolites to the final target molecule.

Biosynthetic Pathway of this compound cluster_precursors Primary Metabolites cluster_fas Fatty Acid Synthesis (FAS) cluster_modification Modification & Oxidation cluster_activation Final Activation Isoleucine Isoleucine Primer 2-Methylbutyryl-CoA (Primer) Isoleucine->Primer BCAT/BCKDH MalonylCoA Malonyl-CoA (from Acetyl-CoA) Elongation Chain Elongation (3x Malonyl-CoA) MalonylCoA->Elongation Primer->Elongation C10_Branched 3,4-Dimethyl-decanoyl-ACP Elongation->C10_Branched Dehydrogenation Putative Dehydrogenase/ Isomerase C10_Branched->Dehydrogenation Thioesterase (ACP to free acid) then re-activation Methylidene 3,4-Dimethylidene- decanoyl-ACP C10_Branched->Methylidene Putative Dehydrogenase OmegaOx ω-Oxidation (CYP450) Methylidene->OmegaOx Diacid 3,4-Dimethylidene- decanedioic Acid OmegaOx->Diacid CoALigation Acyl-CoA Synthetase Diacid->CoALigation FinalProduct 3,4-Dimethylidene- decanedioyl-CoA Diacid->FinalProduct Acyl-CoA Synthetase + 2 CoA, 2 ATP

Caption: Proposed biosynthetic pathway for this compound.

Precursor Molecules

The synthesis of the target molecule relies on the convergence of primary metabolic pathways. The core precursors are detailed below.

Precursor MoleculeBiochemical Source / PathwayRole in Synthesis
Isoleucine Amino acid metabolismSource of the 2-methylbutyryl-CoA primer, establishing the initial methyl branch.[3][4]
Acetyl-CoA Glycolysis, beta-oxidationCarboxylated to Malonyl-CoA, the primary 2-carbon donor for fatty acid chain elongation.[5]
Malonyl-CoA Acetyl-CoA CarboxylationThe direct substrate for the Fatty Acid Synthase (FAS) complex during chain elongation.[3]
NADPH Pentose Phosphate PathwayProvides the reducing equivalents required for the reductive steps within the FAS cycle.[3]
Coenzyme A Pantothenate (Vitamin B5) metabolismRequired for the final activation of the dicarboxylic acid to its thioester form.

Experimental Protocols

Investigating this hypothetical pathway requires a multi-step approach involving metabolite identification, enzymatic assays, and genetic analysis.

Experimental Workflow

The logical flow for elucidating and validating the proposed pathway is outlined below.

Experimental Workflow Start Hypothesize Pathway Metabolomics Metabolomic Analysis (GC-MS, LC-MS/MS) Start->Metabolomics Labeling Isotopic Labeling (e.g., ¹³C-Isoleucine) Start->Labeling IdentifyIntermediates Identify Putative Intermediates Metabolomics->IdentifyIntermediates Labeling->IdentifyIntermediates GeneMining Candidate Gene Identification (Genomic Analysis) IdentifyIntermediates->GeneMining Intermediates Detected End Pathway Elucidated IdentifyIntermediates->End Not Detected Expression Heterologous Expression of Candidate Genes GeneMining->Expression Assay In Vitro Enzyme Assays Expression->Assay Validate Validate Enzyme Function Assay->Validate Validate->Expression No Activity Knockout Gene Knockout/ Silencing Studies Validate->Knockout Function Validated Confirm Confirm In Vivo Role Knockout->Confirm Confirm->End Role Confirmed

Caption: Workflow for the elucidation of a novel metabolic pathway.

Protocol: Metabolite Extraction and Analysis by GC-MS

This protocol is adapted from methods used to identify dicarboxylic acids in biological samples.[6]

  • Sample Preparation: Homogenize 100 mg of biological tissue or 1 mL of culture supernatant in 2 mL of a cold methanol/water (80:20 v/v) solution.

  • Extraction: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Incubate at 70°C for 60 minutes to create trimethylsilyl (B98337) (TMS) esters of the carboxylic acids.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto a gas chromatograph coupled with a mass spectrometer.

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Use electron ionization (70 eV) and scan from m/z 50 to 600.

  • Data Analysis: Identify putative intermediates by comparing mass spectra to known libraries (e.g., NIST) and by searching for the predicted mass of the derivatized target molecule and its precursors.

Protocol: In Vitro Assay for a Putative Acyl-CoA Dehydrogenase

This protocol is designed to test the activity of a candidate enzyme hypothesized to form the methylidene groups.

  • Enzyme Preparation: Purify the heterologously expressed candidate enzyme using an appropriate tag (e.g., His-tag) and affinity chromatography. Dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol, pH 7.5).

  • Substrate Synthesis: Synthesize the putative substrate, 3,4-dimethyl-decanoyl-CoA, via chemical methods.

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing:

    • 50 mM Potassium Phosphate Buffer (pH 7.4)

    • 100 µM Substrate (3,4-dimethyl-decanoyl-CoA)

    • 150 µM Phenazine methosulfate (PMS) as an electron acceptor

    • 50 µM 2,6-Dichlorophenolindophenol (DCPIP) as the final electron acceptor and indicator

    • 1-5 µg of purified enzyme

  • Assay Procedure:

    • Pre-incubate the reaction mixture (without substrate) for 3 minutes at 30°C in a spectrophotometer.

    • Initiate the reaction by adding the substrate.

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm (ε = 21 mM⁻¹cm⁻¹).

  • Data Analysis: Calculate the specific activity of the enzyme in units of µmol/min/mg of protein. Confirm product formation by stopping the reaction at various time points and analyzing the mixture by LC-MS/MS.

Quantitative Data (Hypothetical)

Direct quantitative data for the enzymes in this proposed pathway are unavailable. The following table presents plausible kinetic parameters for key enzymatic steps, based on values reported for analogous enzymes in fatty acid and dicarboxylic acid metabolism.

Enzyme ClassProposed ReactionSubstrateHypothetical Kₘ (µM)Hypothetical k꜄ₐₜ (s⁻¹)
BCKDH Decarboxylationα-keto-β-methylvalerate50 - 1505 - 20
Fatty Acid Synthase (KAS) Condensation2-Methylbutyryl-CoA10 - 3010 - 50
Putative Dehydrogenase Desaturation3,4-Dimethyl-decanoyl-CoA20 - 1001 - 15
CYP450 ω-hydroxylase Terminal Hydroxylation3,4-Dimethylidene-decanoic acid15 - 750.5 - 10
Acyl-CoA Synthetase CoA Ligation3,4-Dimethylidene-decanedioic acid100 - 5002 - 25

Kₘ (Michaelis constant) represents the substrate concentration at half-maximal velocity. k꜄ₐₜ (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

References

Unraveling the Enigma of 3,4-Dimethylidenedecanedioyl-CoA: A Prospective Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylidenedecanedioyl-CoA is a novel coenzyme A (CoA) derivative whose biological function remains uncharacterized. This technical guide synthesizes current knowledge on structurally related acyl-CoA molecules to build a strong, testable hypothesis: that this compound acts as a modulator, likely an inhibitor, of mitochondrial fatty acid β-oxidation. Drawing parallels from known inhibitors such as allenic and substituted acyl-CoAs, we propose that the unique dimethylidene structure at the C3 and C4 positions could facilitate interaction with and potential inactivation of acyl-CoA dehydrogenases (ACADs). This document provides a comprehensive roadmap for investigating the biological functions of this molecule, detailing requisite experimental protocols, outlining data presentation strategies, and visualizing the proposed metabolic pathways and experimental workflows. It is intended to serve as a foundational resource for researchers aiming to elucidate the role of this and similar molecules in metabolic regulation and to explore their potential as therapeutic agents.

Introduction and Central Hypothesis

Fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting or high energy demand. The initial, rate-limiting step of each FAO cycle is catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes known as acyl-CoA dehydrogenases (ACADs), which exhibit specificity for fatty acyl-CoAs of varying chain lengths.[1] Deficiencies or inhibition of these enzymes can lead to severe metabolic disorders.[2]

The molecule this compound is a dicarboxylic acyl-CoA with a distinctive feature: two methylene (B1212753) groups at the C3 and C4 positions. While no direct biological studies on this molecule have been published, its structure bears a striking resemblance to a class of known ACAD inhibitors. Specifically, compounds with unsaturation or modifications at the 3,4-positions, such as the allenic R-3,4-decadienoyl-CoA, are potent, stoichiometric inhibitors of medium-chain acyl-CoA dehydrogenase (MCAD).[3] These molecules often act as suicide inhibitors, forming covalent adducts with the FAD cofactor or key amino acid residues in the enzyme's active site.[3]

Hypothesis: Based on this structural analogy, we hypothesize that this compound functions as an inhibitor of mitochondrial fatty acid β-oxidation by targeting one or more acyl-CoA dehydrogenases. The dimethylidene groups may mimic an unstable intermediate or otherwise interact with the enzyme's active site to disrupt the catalytic cycle.

This guide provides the conceptual and methodological framework to test this hypothesis.

Hypothesis_Logic cluster_0 Known Information cluster_1 Molecule of Interest cluster_2 Hypothesized Function Known_Inhibitor 3,4-Unsaturated Acyl-CoAs (e.g., R-3,4-decadienoyl-CoA) are potent MCAD inhibitors Analogy Structural Analogy Known_Inhibitor->Analogy Share 3,4- modification Target_Molecule This compound Target_Molecule->Analogy Share 3,4- modification Hypothesis Inhibitor of Fatty Acid β-Oxidation via ACAD Analogy->Hypothesis Experimental_Workflow Synth Synthesis & Purification of 3,4-dimethylidene- decanedioyl-CoA InVitro In Vitro Enzyme Assay (Purified ACADs + ETF) Synth->InVitro Cellular Cell-Based FAO Assay (OCR / Radiolabel) Synth->Cellular Data Data Analysis & Interpretation (Determine Ki, IC50, metabolic shifts) InVitro->Data Metabolomics Metabolomic Analysis (LC-MS/MS) Cellular->Metabolomics Metabolomics->Data Conclusion Elucidate Biological Function Data->Conclusion Fatty_Acid_Oxidation_Pathway FattyAcylCoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase (ACAD) FattyAcylCoA->ACAD EnoylCoA trans-Δ2-Enoyl-CoA Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyacylCoA L-β-Hydroxyacyl-CoA Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase KetoacylCoA β-Ketoacyl-CoA Thiolase β-Ketoacyl-CoA Thiolase KetoacylCoA->Thiolase ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) ShortenedAcylCoA->FattyAcylCoA Re-enters Cycle AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA ACAD->EnoylCoA Hydratase->HydroxyacylCoA Dehydrogenase->KetoacylCoA Thiolase->ShortenedAcylCoA Thiolase->AcetylCoA Inhibitor 3,4-dimethylidene- decanedioyl-CoA (Hypothesized) Inhibitor->ACAD Inhibition

References

An Inquiry into the Microbial Metabolism of 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and biochemical databases has yielded no specific information on the compound "3,4-dimethylidenedecanedioyl-CoA" or its direct role in microbial metabolism. This suggests that the molecule may be a novel, highly specialized metabolite not yet characterized in published research, a synthetic compound used in specific industrial applications, or potentially a misnomer for a related but structurally different molecule.

This technical guide, therefore, cannot provide specific quantitative data, detailed experimental protocols, or established metabolic pathways directly involving this compound as per the initial request. The absence of foundational data precludes the creation of the requested in-depth technical documentation.

However, to provide context for researchers, scientists, and drug development professionals interested in this area, this document will explore related and analogous metabolic pathways that could potentially be involved in the synthesis or degradation of such a unique, branched-chain dicarboxylic acid derivative. We will delve into the broader, established principles of microbial metabolism of branched-chain fatty acids, dicarboxylic acids, and isoprenoid-derived compounds, which may offer valuable insights for future research into this specific molecule.

Potential Metabolic Contexts and Related Pathways

The structure implied by the name "this compound"—a ten-carbon dicarboxylic acid activated with Coenzyme A and featuring methylidene groups at the third and fourth positions—suggests its origins may lie in the degradation of complex branched-chain lipids or isoprenoids.

Metabolism of Branched-Chain Dicarboxylic Acids

Microorganisms are known to metabolize a variety of branched-chain dicarboxylic acids. These are often derived from the degradation of branched-chain fatty acids, which are components of the cell membranes of some bacteria. For instance, long-chain dicarboxylic acids with vicinal dimethyl branching have been identified in bacteria of the genus Butyrivibrio.[1] The metabolism of such compounds typically involves modifications of the standard β-oxidation pathway to handle the methyl branches, which can otherwise hinder the enzymatic machinery.

Logical Relationship: Potential Degradation of a Precursor

logical_relationship Precursor_Molecule Hypothetical Precursor (e.g., Dimethylated long-chain fatty acid) Omega_Oxidation ω-Oxidation Precursor_Molecule->Omega_Oxidation Branched_Dicarboxylic_Acid Branched-Chain Dicarboxylic Acid Omega_Oxidation->Branched_Dicarboxylic_Acid CoA_Activation Acyl-CoA Synthetase Branched_Dicarboxylic_Acid->CoA_Activation Target_Molecule This compound CoA_Activation->Target_Molecule Beta_Oxidation Modified β-Oxidation Target_Molecule->Beta_Oxidation Metabolic_Products Central Metabolism (e.g., Acetyl-CoA) Beta_Oxidation->Metabolic_Products

Caption: Hypothetical pathway for the formation and degradation of a branched-chain dicarboxylic acyl-CoA.

Degradation of Isoprenoid-Derived Compounds

The methyl groups in the target molecule are also characteristic of isoprenoid structures. Isoprenoids are a vast class of organic molecules derived from isoprene (B109036) units. Bacteria, such as Pseudomonas citronellolis, have been shown to degrade isoprenoid compounds like citronellol.[2][3] The degradation pathways of these molecules often involve oxidation and cleavage, leading to a variety of branched and unsaturated intermediates. It is conceivable that this compound could be an intermediate in the breakdown of a larger, more complex isoprenoid.

Experimental Workflow: Investigating Isoprenoid Degradation

experimental_workflow cluster_culturing Microbial Culturing cluster_analysis Metabolite Analysis Isolate_Bacteria Isolate Isoprenoid-Degrading Bacteria Culture_Conditions Culture in Minimal Media with Isoprenoid as Sole Carbon Source Isolate_Bacteria->Culture_Conditions Harvest_Cells Harvest Cells and Supernatant Culture_Conditions->Harvest_Cells Metabolite_Extraction Metabolite Extraction Harvest_Cells->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Identify_Intermediates Identify Metabolic Intermediates LC_MS->Identify_Intermediates Pathway_Elucidation Elucidate Degradation Pathway Identify_Intermediates->Pathway_Elucidation Hypothesize Pathway

Caption: A generalized workflow for identifying metabolites from microbial degradation of isoprenoids.

Recommendations for Future Research

For researchers investigating this compound, the following steps are recommended:

  • Verify the Chemical Structure and Nomenclature: Double-check the naming and structure of the molecule to ensure there are no typographical errors. Consultation with a chemist or use of chemical drawing software to generate a canonical name (like IUPAC or a SMILES string) could aid in more precise literature and database searches.

  • Investigate Potential Precursors: If the molecule is suspected to be a metabolic intermediate, consider the broader metabolic context. For example, if working with a specific microorganism, analyze its genome for genes homologous to those involved in fatty acid oxidation, dicarboxylic acid metabolism, or isoprenoid degradation.

  • Broaden Search Terms: Utilize substructure searches in chemical databases and explore literature on analogous compounds with similar structural features (e.g., other dimethylated dicarboxylic acids, molecules with methylidene groups).

  • Metabolomic Analysis: If the compound is hypothesized to be produced by a specific microbial culture, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) would be the primary method for its detection and quantification.

Conclusion

While a detailed technical guide on the microbial metabolism of this compound is not currently possible due to a lack of available data, the principles of related metabolic pathways provide a framework for future investigation. The study of branched-chain fatty acid and isoprenoid degradation in microorganisms offers the most promising avenues for understanding the potential origin and fate of this unique molecule. Further research, beginning with the confirmation of its existence and structure in a biological system, is necessary to elucidate its role in microbial metabolism. Should information on this compound become available in the public domain, a comprehensive guide with the requested quantitative data, protocols, and visualizations could be developed.

References

In-Depth Technical Guide: Theoretical Properties of 3,4-Dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific theoretical or experimental data for 3,4-dimethylidenedecanedioyl-CoA is limited. This guide is a preliminary theoretical assessment based on its chemical structure and the established properties of related acyl-coenzyme A (acyl-CoA) compounds. The experimental protocols and potential metabolic pathways described herein are hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a coenzyme A derivative of a dicarboxylic acid containing two exocyclic methylene (B1212753) groups.[1][2] Acyl-CoAs are a critical class of molecules in cellular metabolism, acting as activated intermediates in numerous biochemical reactions, including fatty acid metabolism and the citric acid cycle.[3][4] The unique dimethylidene structure of this particular acyl-CoA suggests potential for unique reactivity and biological function, warranting a thorough theoretical and eventual experimental investigation. This document outlines the known and predicted physicochemical properties of this compound, proposes hypothetical experimental workflows for its characterization, and discusses its potential metabolic roles.

Core Physicochemical Properties

The fundamental known properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC33H52N7O19P3S[1][2]
Molecular Weight975.79 g/mol [1][2]
Canonical SMILESO[C@H]1--INVALID-LINK----INVALID-LINK--(O)=O">C@H--INVALID-LINK--O[C@@H]1COP(O)(O)=O[1]

Theoretical Properties and Considerations

The presence of the coenzyme A moiety imparts significant aqueous solubility to the molecule due to its numerous polar and ionizable groups. However, the long dicarboxylic acid chain contributes hydrophobic character, making the molecule amphiphilic. Such amphiphilicity is a known characteristic of long-chain acyl-CoAs, which can form micelles in aqueous solutions above a critical micelle concentration (CMC).[5][6] The stability of the thioester bond is pH-dependent and susceptible to hydrolysis, particularly under alkaline conditions.[6]

The defining feature of this molecule is the pair of dimethylidene groups at the 3 and 4 positions. These exocyclic double bonds introduce rigidity and planarity to that section of the acyl chain and are likely to be highly reactive. They represent potential sites for electrophilic addition, radical reactions, and Michael additions. The presence of these reactive groups may also influence the molecule's stability and its interactions with enzymes.

A summary of predicted theoretical properties is provided below. These are estimations based on chemical principles and require experimental validation.

Predicted PropertyTheoretical Value/CharacteristicRationale
Solubility High in aqueous buffers, moderate in polar organic solvents.Based on the highly polar coenzyme A structure and the long hydrocarbon chain.
pKa Multiple pKa values due to phosphate (B84403), amine, and carboxyl groups.General characteristic of coenzyme A derivatives.
Stability Limited stability in aqueous solution, particularly at high pH.The thioester linkage is prone to hydrolysis. The dimethylidene groups may be susceptible to oxidation or polymerization.
Reactivity The dimethylidene groups are potential sites for electrophilic and nucleophilic attack.The electron-rich double bonds are reactive centers.
Conformation The acyl chain will have a constrained conformation around the rigid dimethylidene groups.Double bonds restrict free rotation.

Hypothetical Experimental Protocols and Workflows

Given the lack of specific published methods for this compound, a general workflow for the characterization of a novel acyl-CoA is proposed. This workflow would aim to confirm the structure, assess purity, and determine key physicochemical properties.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural and Purity Analysis cluster_physchem Physicochemical Characterization synthesis Chemical Synthesis or Enzymatic Synthesis purification HPLC Purification synthesis->purification ms Mass Spectrometry (LC-MS/MS) purification->ms nmr NMR Spectroscopy (1H, 13C, 31P) purification->nmr uv UV-Vis Spectroscopy purification->uv purity_analysis Analytical HPLC ms->purity_analysis nmr->purity_analysis uv->purity_analysis solubility Solubility Assays purity_analysis->solubility stability Stability Studies (pH, temp) solubility->stability cmc CMC Determination stability->cmc

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

A detailed, hypothetical protocol for purity analysis using HPLC is as follows:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of purified this compound in an appropriate buffer (e.g., 20 mM potassium phosphate, pH 6.5).

    • Create a series of dilutions for a calibration curve.

    • Store all solutions on ice to minimize degradation.[6]

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column suitable for acyl-CoA analysis.

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and potentially a shorter wavelength to detect the dimethylidene groups if they have a chromophore.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Assess purity by calculating the percentage of the main peak area relative to the total peak area.

    • Quantify the concentration using the calibration curve.

Potential Metabolic Significance and Signaling Pathways

The metabolic fate of this compound is unknown. As a dicarboxylic acyl-CoA, it could potentially be an intermediate in the omega-oxidation of fatty acids that have undergone modification. The dimethylidene groups are unusual and may imply a specialized metabolic pathway. It could be a substrate for enzymes that catalyze additions across the double bonds, such as hydratases, reductases, or isomerases.

Below is a hypothetical metabolic pathway illustrating a possible role for this compound.

G start Modified Fatty Acid omega_ox Omega-Oxidation start->omega_ox dicarboxy_coa Dicarboxylic Acyl-CoA omega_ox->dicarboxy_coa enzyme1 Unknown Enzyme 1 (Introduces Dimethylidene) dicarboxy_coa->enzyme1 target This compound enzyme1->target enzyme2 Hydratase/Reductase target->enzyme2 product Further Metabolites enzyme2->product beta_ox Beta-Oxidation product->beta_ox

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion and Future Directions

This compound is a commercially available but scientifically uncharacterized molecule. Its unique structure, combining a dicarboxylic acyl-CoA with reactive dimethylidene groups, suggests it may have interesting and potentially novel biochemical properties. The immediate priorities for research should be the experimental validation of its structure and purity, followed by a systematic characterization of its physicochemical properties, including its stability and reactivity. Subsequent studies could involve screening against a panel of enzymes involved in lipid metabolism to identify potential interacting partners and elucidate its biological role. Computational studies, such as molecular docking and molecular dynamics simulations, could also provide valuable insights into its potential protein targets and conformational dynamics.[7]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethylidenedecanedioyl-CoA is a novel, unsaturated diacyl-coenzyme A derivative designed for research purposes. Its unique structure, featuring a gem-dimethylidene group, makes it a valuable tool for investigating various aspects of fatty acid metabolism and for exploring its potential as an enzyme inhibitor. These application notes provide a comprehensive overview of a proposed synthetic route for this compound, detailed experimental protocols, and potential research applications.

Application Notes

The structural characteristics of this compound suggest its potential utility as a modulator of lipid metabolism. Unsaturated fatty acids and their CoA esters are known to play crucial roles in various cellular processes, and synthetic analogs are instrumental in elucidating these pathways.[1][2][3]

Potential Research Applications:

  • Enzyme Inhibition Studies: The dimethylidene moiety may act as a reactive group or a steric hindrance, potentially inhibiting enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases or enoyl-CoA hydratases.[4][5] Researchers can use this molecule to probe the active sites of these enzymes and to study the consequences of their inhibition.

  • Probing Fatty Acid Metabolism: As a dicarboxylic acyl-CoA, this molecule could also be a substrate for peroxisomal beta-oxidation.[6] Its metabolism, or lack thereof, can provide insights into the substrate specificity of the enzymes in this pathway.

  • Drug Development Lead: If found to inhibit a key enzyme in a disease-relevant pathway, this compound could serve as a lead compound for the development of new therapeutic agents, for instance, in the context of metabolic disorders like diabetes.[7]

Below is a diagram illustrating the fatty acid β-oxidation pathway and a hypothetical point of inhibition by this compound.

Fatty_Acid_Oxidation_Pathway cluster_products Fatty_Acyl_CoA Fatty_Acyl_CoA Enoyl_CoA Enoyl_CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA Hydroxyacyl_CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA Ketoacyl_CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter_Acyl_CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl_CoA Inhibitor 3,4-dimethylidene- decanedioyl-CoA Inhibitor->Enoyl_CoA Potential Inhibition

Figure 1: Potential inhibition of fatty acid β-oxidation.

Proposed Synthetic Strategy

The synthesis of this compound is proposed as a multi-step chemical synthesis. The overall strategy involves the initial synthesis of the precursor dicarboxylic acid, 3,4-dimethylidenedecanedioic acid, followed by its activation and subsequent coupling with Coenzyme A.

Synthesis_Workflow cluster_acid_synthesis Part 1: Dicarboxylic Acid Synthesis cluster_CoA_synthesis Part 2: Coenzyme A Thioester Synthesis Start Diethyl Adipate Step1 Claisen Condensation Start->Step1 Intermediate1 Diethyl 2,7-dioxooctanedioate Step1->Intermediate1 Step2 Double Wittig Reaction Intermediate1->Step2 Intermediate2 Diethyl 3,4-dimethylidene decanedioate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product1 3,4-dimethylidene decanedioic acid Step3->Product1 Step4 Activation with NHS Product1->Step4 Intermediate3 Di-NHS ester of 3,4-dimethylidene decanedioic acid Step4->Intermediate3 Step5 Coupling with Coenzyme A Intermediate3->Step5 Product2 This compound Step5->Product2

Figure 2: Proposed synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 3,4-dimethylidenedecanedioic acid

Step 1: Synthesis of Diethyl 3,6-dioxooctanedioate (Intermediate 1)

This protocol is adapted from standard procedures for Claisen condensation of diesters.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (2.2 eq) in anhydrous ethanol (B145695).

  • Addition of Reactants: A solution of diethyl succinate (B1194679) (2.0 eq) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The resulting solution is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Diethyl 3,4-dimethylidenedecanedioate (Intermediate 2)

This protocol utilizes a double Wittig reaction to introduce the methylidene groups.[8][9][10][11][12]

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide (2.2 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (2.2 eq) is added dropwise. The mixture is stirred at room temperature for 1 hour to form the ylide.

  • Reaction: The solution of diethyl 3,6-dioxooctanedioate (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 3,4-dimethylidenedecanedioic acid (Product 1)

  • Hydrolysis: Diethyl 3,4-dimethylidenedecanedioate is dissolved in a mixture of ethanol and aqueous sodium hydroxide (B78521) solution (excess).

  • Reaction: The mixture is heated to reflux for 4-6 hours.

  • Workup: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of this compound

Step 4: Activation of 3,4-dimethylidenedecanedioic acid with N-Hydroxysuccinimide (NHS)

This procedure is based on standard methods for creating NHS active esters.[13][14][15][16][17]

  • Reaction Setup: 3,4-dimethylidenedecanedioic acid (1.0 eq), N-hydroxysuccinimide (2.2 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (2.2 eq) are dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The formation of the di-NHS ester can be monitored by TLC or HPLC.

  • Workup: If DCC is used, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated under reduced pressure.

Step 5: Synthesis of this compound (Final Product)

  • Reaction Setup: Coenzyme A trilithium salt (2.5 eq) is dissolved in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

  • Coupling Reaction: The crude di-NHS ester of 3,4-dimethylidenedecanedioic acid, dissolved in a minimal amount of a water-miscible organic solvent like DMF or acetonitrile (B52724), is added dropwise to the Coenzyme A solution.

  • Reaction: The reaction mixture is stirred at room temperature for 4-8 hours. The pH should be monitored and maintained between 7.5 and 8.5.

Purification of this compound

The final product can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC).[18][19][20][21]

  • HPLC System: A C18 reverse-phase column is suitable for this purification.

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate (B1210297) or potassium phosphate) can be employed.

  • Detection: The elution of the product can be monitored by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.

  • Fraction Collection and Lyophilization: Fractions containing the purified product are collected, pooled, and lyophilized to obtain the final product as a solid.

Data Presentation

Table 1: Summary of Proposed Synthetic Protocol

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Claisen CondensationDiethyl succinate, Sodium ethoxideEthanolReflux8-1260-70
2Double Wittig ReactionDiethyl 3,6-dioxooctanedioate, CH₃P(Ph)₃Br, n-BuLiTHF0 to RT12-1640-50
3HydrolysisDiethyl 3,4-dimethylidenedecanedioate, NaOHEthanol/H₂OReflux4-685-95
4NHS Activation3,4-dimethylidenedecanedioic acid, NHS, DCCDCMRT12-2470-80
5CoA CouplingDi-NHS ester, Coenzyme ABicarbonate Buffer/DMFRT4-830-50

Table 2: Expected Characterization Data for this compound

AnalysisExpected Results
¹H NMR Signals corresponding to the methylene (B1212753) protons of the dimethylidene groups, aliphatic chain protons, and characteristic signals for the Coenzyme A moiety (adenine, ribose, and pantetheine (B1680023) protons).
¹³C NMR Signals for the sp² carbons of the dimethylidene groups, carbonyl carbons of the thioesters, and carbons of the Coenzyme A moiety.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated mass of this compound. Fragmentation patterns should show the loss of the CoA moiety.[22][23][24][25]
HPLC A single major peak with a characteristic retention time under the specified conditions. Purity can be assessed by integrating the peak area.

Conclusion

The synthesis of this compound, while not yet described in the literature, is achievable through a well-planned, multi-step synthetic route based on established organic reactions. This novel molecule holds significant promise as a research tool for scientists in the fields of biochemistry, pharmacology, and drug development, offering new avenues to explore the intricacies of fatty acid metabolism and to identify potential therapeutic targets. The protocols provided herein offer a detailed roadmap for its successful synthesis and purification.

References

Application Notes and Protocols for the Detection of 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethylidenedecanedioyl-CoA is a putative dicarboxylic acyl-coenzyme A that may play a role in novel metabolic pathways or be a biomarker for specific cellular states. Accurate and sensitive detection of this molecule is crucial for understanding its biological function and its potential as a therapeutic target. This document outlines several analytical approaches for the detection and quantification of this compound in biological matrices. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Alternative and complementary methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, are also discussed.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of low-abundance, structurally complex molecules like long-chain acyl-CoAs.[1][2][3] This technique offers superior sensitivity and specificity by separating the analyte from the sample matrix chromatographically and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

2.1.1. Experimental Protocol: LC-MS/MS

a. Sample Preparation (from Tissues or Cells) [4][5]

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue or a cell pellet in a 2 mL microcentrifuge tube with 400 µL of ice-cold extraction buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2, 1:1, v/v).[5] For cultured cells, rinse with ice-cold PBS before scraping and pelleting.[6]

  • Internal Standard Spiking: Add an appropriate internal standard. For novel analytes, a structurally similar, stable isotope-labeled compound or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) is recommended to correct for extraction losses and matrix effects.[2][4]

  • Lipid Removal: Perform a lipid wash by adding 400 µL of petroleum ether (saturated with 1:1 isopropanol:water), vortexing, and centrifuging at a low speed (e.g., 100 x g for 1 min). Discard the upper organic phase. Repeat this step two more times.[5]

  • Protein Precipitation and Phase Separation: Add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol (B129727):chloroform mixture. Vortex thoroughly and incubate at room temperature for 20 minutes. Centrifuge at high speed (e.g., 21,000 x g for 2 min).[5]

  • Extraction: Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).[4]

b. Chromatographic Conditions [2][3]

  • Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm) is suitable for separating acyl-CoAs.[5]

  • Mobile Phase A: 10% Acetonitrile in 15 mM Ammonium Hydroxide.[5]

  • Mobile Phase B: 90% Acetonitrile in 15 mM Ammonium Hydroxide.[5]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20 minutes) is recommended to elute a wide range of acyl-CoAs.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50 °C.

c. Mass Spectrometry Conditions [2][3][4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM) should be used for quantification.[4] This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phospho-ADP moiety.[7]

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analyte.

2.1.2. Data Presentation: LC-MS/MS

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (µM)
This compoundtbdtbdtbdvaluevalue
Internal StandardtbdtbdtbdvalueN/A
Calibrator 1tbdtbdtbdvalueknown conc.
Calibrator 2tbdtbdtbdvalueknown conc.
..................
Sample 1tbdtbdtbdvaluecalculated
Sample 2tbdtbdtbdvaluecalculated

tbd = to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a dicarboxylic acid and non-volatile, derivatization is required to convert it into a more volatile form.[8][9][10] This method would typically measure the dicarboxylic acid portion of the molecule after hydrolysis of the CoA ester.

2.2.1. Experimental Protocol: GC-MS

a. Sample Preparation and Hydrolysis

  • Perform an initial extraction as described for LC-MS/MS (steps a.1-a.5).

  • Hydrolysis: After drying, reconstitute the sample in a basic solution (e.g., 0.25 M KOH) and heat at 55°C for 2 hours to hydrolyze the thioester bond, releasing the free dicarboxylic acid.[11]

  • Acidification and Extraction: Acidify the sample with a strong acid (e.g., HCl) and extract the dicarboxylic acid into an organic solvent like ethyl acetate. Dry the organic phase.

b. Derivatization [8][9][12]

  • Silylation: React the dried dicarboxylic acid with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][12] This converts the carboxylic acid groups to trimethylsilyl (B98337) (TMS) esters, which are more volatile.

  • Esterification: Alternatively, use an esterification reagent like BF3/butanol to form butyl esters.[9]

c. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to separate the derivatized acids.

  • Ionization: Electron Ionization (EI).

  • Scan Mode: Can be run in full scan mode to identify the compound based on its mass spectrum, or in selected ion monitoring (SIM) mode for higher sensitivity quantification.[9]

2.2.2. Data Presentation: GC-MS

Analyte (as derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Peak AreaConcentration (µM)
3,4-dimethylidenedecanedioic acid-di-TMStbdtbdtbdvaluevalue
Internal StandardtbdtbdtbdvalueN/A
Calibrator 1tbdtbdtbdvalueknown conc.
..................
Sample 1tbdtbdtbdvaluecalculated

tbd = to be determined experimentally.

Enzymatic Assays

Enzymatic assays can provide a high-throughput method for quantifying total or specific acyl-CoAs.[13][14] These assays are typically based on the activity of an enzyme that uses the acyl-CoA as a substrate, leading to the production of a detectable signal (e.g., colorimetric or fluorometric).[13][15]

2.3.1. Experimental Protocol: Fluorometric Assay (General) [13]

  • Sample Preparation: Prepare tissue or cell lysates as described previously, ensuring the lysis buffer is compatible with the enzyme assay (e.g., pH 7.4 with 0.5-5.0% Triton X-100).[13]

  • Assay Reaction: In a 96-well plate, combine the sample or standard with a reaction mixture containing an appropriate enzyme (e.g., a long-chain acyl-CoA dehydrogenase), a fluorescent probe, and any necessary co-factors.

  • Incubation: Incubate at room temperature for a specified time (e.g., 40 minutes).[13]

  • Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[13]

  • Quantification: Determine the concentration of the acyl-CoA in the samples by comparing their fluorescence to a standard curve generated with a known concentration of a similar acyl-CoA.

2.3.2. Data Presentation: Enzymatic Assay

Sample/StandardFluorescence Intensity (RFU)Calculated Concentration (µM)
Blankvalue0
Standard 1valueknown conc.
Standard 2valueknown conc.
.........
Sample 1valuecalculated
Sample 2valuecalculated

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Tissue/Cell Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Removal & Acyl-CoA Extraction Homogenization->Extraction Enzymatic Enzymatic Assay Homogenization->Enzymatic Direct to Assay (with compatible buffer) Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution GCMS GC-MS Analysis (after Hydrolysis & Derivatization) Drying->GCMS Hydrolysis & Derivatization LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition Enzymatic->DataAcquisition Quantification Quantification (Standard Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting Hypothetical_Pathway FattyAcid Long-Chain Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase LongChain_AcylCoA Long-Chain Acyl-CoA AcylCoA_Synthase->LongChain_AcylCoA Omega_Oxidation ω-Oxidation Pathway LongChain_AcylCoA->Omega_Oxidation Dicarboxylic_AcylCoA Dicarboxylic Acyl-CoA Omega_Oxidation->Dicarboxylic_AcylCoA Unknown_Enzyme Unknown Modifying Enzyme(s) Dicarboxylic_AcylCoA->Unknown_Enzyme Target_Molecule This compound Unknown_Enzyme->Target_Molecule Beta_Oxidation β-Oxidation Target_Molecule->Beta_Oxidation Energy Energy Production Beta_Oxidation->Energy

References

Application Note & Protocol: Quantitative Analysis of 3,4-dimethylidenedecanedioyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethylidenedecanedioyl-CoA is a coenzyme A (CoA) derivative that may play a role in various metabolic pathways.[1] Accurate quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism, identifying biomarkers, and in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the analysis of these low-abundance, structurally complex molecules.[2][3][4] This document provides a detailed protocol for the quantification of this compound in biological samples using an LC-MS/MS method adapted from established protocols for similar long-chain and dicarboxylic acyl-CoAs.[5][6][7]

Principle

This method employs a robust sample preparation procedure to extract acyl-CoAs from a biological matrix. The separation of this compound from other cellular components is achieved using reversed-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[8][9] An appropriate stable isotope-labeled internal standard should be used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (if available, otherwise a custom synthesis would be required)

  • Stable isotope-labeled internal standard (e.g., [¹³C₄]-3,4-dimethylidenedecanedioyl-CoA or a suitable structural analog like C17-CoA)[10]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., tissue homogenate, cell lysate)

2. Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Homogenization (for tissue samples): Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol/water mixture).[11]

  • Cell Lysis (for cell samples): Aspirate cell culture medium and wash cells with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 1-5 million cells and scrape to collect the lysate.

  • Internal Standard Spiking: Add the internal standard to the homogenate or lysate at a known concentration.

  • Protein Precipitation & Extraction: Vortex the sample vigorously and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (see LC conditions below).

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 15 mM Ammonium Hydroxide in Water[10]
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

The specific MRM transitions for this compound need to be determined by direct infusion of a standard into the mass spectrometer. Based on its molecular weight of 975.79 g/mol [1], the protonated precursor ion [M+H]⁺ would be at m/z 976.8. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion, resulting in a loss of 507 Da.[6][12][13]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound976.8To be determinedTo be optimized
Internal Standard (e.g., C17-CoA)Dependent on ISDependent on ISTo be optimized
  • Product ion and collision energy require empirical determination. A common product ion for acyl-CoAs corresponds to the acyl-pantetheine fragment.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of the this compound standard into a surrogate matrix (a biological matrix known to not contain the analyte).

Concentration (nM)Peak Area Ratio (Analyte/IS)
1
5
10
50
100
500
1000

Quantification of this compound in Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (nM)
Control 1
Control 2
Control 3
Treatment 1
Treatment 2
Treatment 3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) homogenization Homogenization / Lysis + Internal Standard sample->homogenization extraction Protein Precipitation & Centrifugation homogenization->extraction spe Solid Phase Extraction (SPE) extraction->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc Liquid Chromatography (Reversed-Phase C18) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quantification Quantification (Calibration Curve) ms->quantification results Results Table quantification->results

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_fatty_acid_metabolism Fatty Acid Metabolism (Hypothetical Pathway) fatty_acid Dicarboxylic Acid Precursor activation Acyl-CoA Synthetase fatty_acid->activation target_coa This compound activation->target_coa beta_oxidation Beta-Oxidation Pathway target_coa->beta_oxidation energy Energy Production (ATP) beta_oxidation->energy

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Notes & Protocols for the Purification of 3,4-Dimethylidenedecanedioyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethylidenedecanedioyl-CoA is a unique dicarboxylic acyl-coenzyme A molecule. Its structure suggests potential involvement in modified fatty acid oxidation pathways or specialized metabolic routes. The presence of conjugated double bonds and two carboxyl groups makes its purification and analysis a non-trivial task, requiring specific methodologies to ensure its stability and accurate quantification. These application notes provide a comprehensive protocol for the extraction, purification, and analysis of this compound from biological samples, adapted from established methods for long-chain acyl-CoA esters.

Data Presentation

The following tables summarize expected quantitative data based on the purification of similar long-chain acyl-CoA molecules from mammalian tissues. These values should be considered as a baseline for optimization of the specific purification of this compound.

Table 1: Typical Recovery Rates for Acyl-CoA Purification Steps

Purification StepTypical Recovery Rate (%)Reference
Tissue Homogenization & Extraction70-80%[1]
Solid-Phase Extraction (SPE)83-90%[2]
Overall Recovery58-72%Calculated

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Various Rat Tissues

TissueTotal Long-Chain Acyl-CoA (nmol/g wet weight)Reference
Liver (fed)108 ± 11[3]
Liver (fasted)248 ± 19[3]
Heart14.51 ± 2.11[4]
Skeletal Muscle4.35 ± 0.71[4]
KidneyNot specified, but analyzed[1]
BrainNot specified, but analyzed[1]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from biological samples.

Protocol 1: Extraction of this compound from Mammalian Tissue

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs.[1][3]

Materials:

  • Biological tissue (e.g., liver, heart, kidney), snap-frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • 2-propanol.

  • Acetonitrile (ACN).

  • Dounce homogenizer or similar tissue disruptor.

  • Centrifuge capable of 4°C and high speeds.

Procedure:

  • Weigh approximately 100 mg of frozen tissue and maintain it on dry ice.

  • In a pre-chilled glass Dounce homogenizer, add 1 mL of ice-cold Homogenization Buffer.

  • Add the frozen tissue to the buffer and homogenize thoroughly on ice until no visible tissue fragments remain.

  • Add 1 mL of 2-propanol to the homogenate and continue to homogenize for another 2 minutes on ice.[1]

  • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge the mixture at 20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant, which contains the acyl-CoA esters, and transfer it to a new tube.

  • Store the supernatant on ice for immediate use in the purification protocol or at -80°C for short-term storage.

Protocol 2: Solid-Phase Extraction (SPE) for Purification and Concentration

This protocol utilizes a solid-phase extraction column to purify and concentrate the acyl-CoA esters from the tissue extract.[1][5]

Materials:

  • Tissue extract from Protocol 1.

  • Oligonucleotide purification cartridges or C18 SPE cartridges.

  • SPE vacuum manifold.

  • Elution Solution: 2-propanol.

  • Wash Solution 1: 50% Acetonitrile in water.

  • Wash Solution 2: Water.

  • SpeedVac or nitrogen evaporator.

Procedure:

  • Condition the SPE cartridge by passing 2 mL of Elution Solution (2-propanol) followed by 2 mL of water through the column using the vacuum manifold. Do not let the column run dry.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the column with 2 mL of water to remove salts and other hydrophilic impurities.

  • Wash the column with 2 mL of 50% Acetonitrile to remove more polar lipids.

  • Elute the acyl-CoA esters with 1.5 mL of 2-propanol into a clean collection tube.[1]

  • Concentrate the eluent to dryness using a SpeedVac or a gentle stream of nitrogen.

  • Resuspend the dried acyl-CoA pellet in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

Protocol 3: HPLC Analysis of this compound

This protocol describes the separation and detection of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3]

Materials and Instrumentation:

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1]

  • Purified acyl-CoA sample from Protocol 2.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at a flow rate of 0.5 mL/min.

  • Inject 20-50 µL of the resuspended acyl-CoA sample onto the column.

  • Run a linear gradient to separate the acyl-CoA species. A suggested gradient is as follows:

    • 0-10 min: 10% B

    • 10-40 min: 10% to 90% B

    • 40-45 min: 90% B

    • 45-50 min: 90% to 10% B

    • 50-60 min: 10% B (re-equilibration)

  • Monitor the eluent for absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of coenzyme A.[1]

  • The retention time of this compound will need to be determined using a synthesized standard. Due to its dicarboxylic nature, it is expected to elute earlier than a saturated acyl-CoA of the same carbon chain length.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known amount of a commercially available, structurally similar acyl-CoA standard or a synthesized standard of the target molecule.

Visualizations

Signaling Pathway

The following diagram illustrates a generalized fatty acid beta-oxidation pathway, which is the metabolic context in which acyl-CoA molecules are typically found. This compound would be a substrate or product of a modified version of this pathway.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria FattyAcid Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthase->FattyAcylCoA CPT1 CPT1 FattyAcylCoA->CPT1 FattyAcylCarnitine Fatty Acyl-Carnitine CPT1->FattyAcylCarnitine Mitochondria Mitochondrial Matrix CPT2 CPT2 FattyAcylCarnitine->CPT2 FattyAcylCoA_mito Fatty Acyl-CoA CPT2->FattyAcylCoA_mito BetaOxidation Beta-Oxidation Spiral AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SpecializedMetabolite 3,4-dimethylidene- decanedioyl-CoA ModifiedPathway Modified Pathway ModifiedPathway->SpecializedMetabolite FattyAcylCoA_mito->BetaOxidation FattyAcylCoA_mito->ModifiedPathway

Caption: Generalized fatty acid transport and beta-oxidation pathway.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample preparation to data analysis for the purification of this compound.

experimental_workflow Sample Biological Sample (e.g., Tissue) Homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) Sample->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation (20,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18 or Oligo Column) Supernatant->SPE Elution Elution (2-Propanol) SPE->Elution Concentration Concentration (SpeedVac/Nitrogen) Elution->Concentration Analysis RP-HPLC Analysis (C18 Column, UV 260 nm) Concentration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Workflow for purification of this compound.

References

Application Notes and Protocols for the Enzymatic Characterization of 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid metabolism is crucial for understanding numerous physiological and pathological processes, making the enzymes involved prime targets for drug development. 3,4-dimethylidenedecanedioyl-CoA is a novel, complex dicarboxylic acyl-CoA thioester. Its unique structure, featuring a ten-carbon backbone with two methylene (B1212753) groups, suggests it may serve as a substrate or inhibitor for enzymes involved in fatty acid metabolism, particularly those that process non-standard lipid structures.

These application notes provide a comprehensive framework for the synthesis, purification, and enzymatic characterization of this compound. The protocols outlined below are designed to be adaptable for screening this novel substrate against a panel of candidate enzymes and for performing detailed kinetic analyses.

Hypothesized Metabolic Relevance

Dicarboxylic acids are typically metabolized via peroxisomal β-oxidation.[1][2] This pathway is responsible for shortening long-chain dicarboxylic acids that may be formed through ω-oxidation of monocarboxylic fatty acids.[3][4] Additionally, certain mitochondrial enzymes, such as medium-chain acyl-CoA dehydrogenase (MCAD), have demonstrated activity with dicarboxylyl-CoAs.[5] Therefore, the primary candidate enzymes for interaction with this compound include peroxisomal acyl-CoA oxidases and dehydrogenases, as well as mitochondrial acyl-CoA dehydrogenases (ACADs). The complex structure of this substrate may also make it a substrate for enzymes with broader specificities, such as those found in certain bacteria.[6]

Part 1: Synthesis and Purification of this compound

The synthesis of a custom acyl-CoA thioester is a prerequisite for its use in enzyme assays.[7] A common and adaptable method involves the activation of the corresponding carboxylic acid and its subsequent reaction with Coenzyme A (CoA).

Protocol 1: Chemical Synthesis of this compound

This protocol is a general guideline and may require optimization for the specific properties of 3,4-dimethylidenedecanedioic acid.

Materials:

  • 3,4-dimethylidenedecanedioic acid

  • Coenzyme A trilithium salt (CoASH)

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., N-hydroxysuccinimide)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF))

  • Aqueous buffer (e.g., 0.5 M KHCO3, pH 8.0)

  • Reverse-phase HPLC system for purification

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve 3,4-dimethylidenedecanedioic acid in anhydrous THF.

    • Add a molar excess (e.g., 1.5 equivalents) of CDI to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide derivative. Monitor the reaction by thin-layer chromatography (TLC).

  • Thioester Formation:

    • In a separate vessel, dissolve CoASH in the aqueous buffer.

    • Slowly add the activated carboxylic acid solution from step 1 to the CoASH solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 8.0 by adding small aliquots of a mild base if necessary.

    • Allow the reaction to proceed for 4-12 hours at room temperature.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • Purify the resulting this compound using a reverse-phase HPLC column (e.g., C18) with a suitable gradient of acetonitrile (B52724) in water containing a low concentration of a pairing agent like trifluoroacetic acid (TFA).

    • Monitor the elution profile at ~260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

    • Collect the fractions containing the product, confirm its identity and purity via mass spectrometry and NMR, and lyophilize to obtain the final product.

Part 2: Enzyme Assays

Once synthesized and purified, this compound can be screened against a panel of candidate enzymes. The following protocols describe general methods for assaying acyl-CoA dehydrogenase and acyl-CoA oxidase activity.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This assay measures the reduction of a chemical electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by an ACAD.

Materials:

  • Purified ACAD enzyme (e.g., MCAD, LCAD)

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Flavin Adenine Dinucleotide (FAD) (if the enzyme preparation requires it)

  • Electron acceptor dye (e.g., Ferricenium hexafluorophosphate (B91526) or Dichlorophenolindophenol (DCPIP))

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing the assay buffer, FAD (if needed), and the electron acceptor dye.

    • Add the ACAD enzyme to the designated wells. Include a "no enzyme" control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a range of concentrations of this compound to the wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium reduction or 600 nm for DCPIP reduction) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Protocol 3: Acyl-CoA Oxidase (ACOX) Activity Assay (Coupled Fluorometric)

This assay measures the production of hydrogen peroxide (H₂O₂), a product of the ACOX reaction, using a fluorometric probe.

Materials:

  • Purified ACOX enzyme (e.g., peroxisomal ACOX1)

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Horseradish Peroxidase (HRP)

  • A fluorogenic peroxidase substrate (e.g., Amplex Red)

  • 96-well black microplate

  • Microplate fluorometer

Methodology:

  • Reaction Setup:

    • Prepare a reaction cocktail containing the assay buffer, HRP, and the fluorogenic substrate.

    • Add the ACOX enzyme to the designated wells. Include "no enzyme" and "no substrate" controls.

    • Add a range of concentrations of this compound to the wells.

  • Reaction and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme, protected from light.

    • Measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) at regular intervals.

  • Data Analysis:

    • Determine the rate of fluorescence increase from the linear phase of the reaction.

    • Use a standard curve of known H₂O₂ concentrations to convert the rate of fluorescence change to the rate of H₂O₂ production.

    • Calculate kinetic parameters (Km and Vmax) as described in Protocol 2.

Data Presentation

The quantitative data obtained from the enzyme assays should be summarized in a clear and structured format to facilitate comparison.

Table 1: Hypothetical Kinetic Parameters for Enzymes with this compound

EnzymeSource OrganismAssay TypeKm (µM)Vmax (µmol/min/mg)Specific Activity at 100 µM Substrate (µmol/min/mg)
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)Homo sapiensFluorometric755.22.97
D-Bifunctional Protein (DBP)Homo sapiensSpectrophotometric1203.81.73
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Homo sapiensSpectrophotometric2501.50.43
FadE5 Acyl-CoA DehydrogenaseMycobacterium smegmatisSpectrophotometric954.12.10
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Homo sapiensSpectrophotometric> 1000Not Determined< 0.05

Visualizations

Diagrams are essential for illustrating complex workflows and pathways. The following are generated using the DOT language for Graphviz.

G cluster_synthesis Synthesis & Purification cluster_screening Enzymatic Screening cluster_kinetics Kinetic Characterization start 3,4-dimethylidene- decanedioic acid activation Activate Carboxylic Acid (e.g., with CDI) start->activation coupling Couple with Coenzyme A activation->coupling purification Purify by HPLC coupling->purification product Pure 3,4-dimethylidene- decanedioyl-CoA purification->product screening Screen against enzyme panel (ACOX, ACADs, etc.) product->screening assay Perform Activity Assays (Spectrophotometric/Fluorometric) screening->assay data_analysis Determine Substrate Utilization assay->data_analysis kinetics Kinetic Assays with Active Enzymes data_analysis->kinetics params Calculate Km and Vmax kinetics->params results Summarize in Table params->results

Caption: Experimental workflow for characterizing a novel acyl-CoA substrate.

G Hypothetical Metabolic Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion substrate 3,4-dimethylidene- decanedioyl-CoA acox1 ACOX1 substrate->acox1 O2 -> H2O2 mcad MCAD substrate->mcad (Potential) product1 2-enoyl-CoA derivative acox1->product1 dbp D-Bifunctional Protein product1->dbp H2O product2 3-ketoacyl-CoA derivative dbp->product2 thiolase Thiolase product2->thiolase CoA-SH product3 Chain-shortened dicarboxylyl-CoA thiolase->product3 etf ETF mcad->etf FADH2 -> ETF(red)

Caption: Hypothetical metabolism of this compound.

References

Application Notes and Protocols for the In Vitro Reconstitution of 3,4-dimethylidenedecanedioyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific biosynthetic pathway for 3,4-dimethylidenedecanedioyl-CoA has not been characterized in the scientific literature. The following application notes and protocols describe a representative in vitro reconstitution of a hypothetical modular polyketide synthase (PKS) pathway that could plausibly synthesize this molecule. The experimental conditions and expected results are based on established principles for the in vitro reconstitution of other known modular PKS systems.

Introduction

Polyketides are a diverse class of natural products with a wide range of biological activities, making them attractive starting points for drug discovery. Many complex polyketides are synthesized by large, multi-domain enzymes called modular polyketide synthases (PKSs). These enzymes function as an assembly line, where each module is responsible for one round of chain elongation and modification. The ability to reconstitute these biosynthetic pathways in vitro from purified components provides a powerful tool for studying their mechanisms, engineering novel compounds, and producing valuable molecules.[1][2]

This document provides a detailed guide for the hypothetical in vitro reconstitution of the biosynthesis of this compound, a dicarboxylic acid with two methylidene groups.

Hypothetical Biosynthetic Pathway

The proposed biosynthesis of this compound is envisioned to proceed via a modular PKS. The assembly line would start with a dicarboxylic acid starter unit, such as succinyl-CoA, and undergo three rounds of extension with malonyl-CoA and methylmalonyl-CoA. The characteristic methylidene groups at positions 3 and 4 would be installed by the combined action of specific ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules. The final product would be released from the PKS as a CoA thioester.

Hypothetical_PKS_Pathway cluster_loading Loading Module cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 cluster_termination Termination Module LM Loading Dicarboxy-CoA-Ligase ACP M1 KS AT (Malonyl-CoA) DH KR ACP LM:f1->M1:f0 M2 KS AT (Methylmalonyl-CoA) DH KR ACP M1:f4->M2:f0 M3 KS AT (Methylmalonyl-CoA) DH KR ACP M2:f4->M3:f0 TM Thioesterase (TE) M3:f4->TM:f0 Product This compound TM:f0->Product Succinyl-CoA Succinyl-CoA Succinyl-CoA->LM:f0 Malonyl-CoA Malonyl-CoA Malonyl-CoA->M1:f1 Methylmalonyl-CoA1 Methylmalonyl-CoA Methylmalonyl-CoA1->M2:f1 Methylmalonyl-CoA2 Methylmalonyl-CoA Methylmalonyl-CoA2->M3:f1 NADPH NADPH NADPH->M1:f3 NADPH->M2:f3 NADPH->M3:f3

Caption: Hypothetical modular PKS pathway for this compound biosynthesis.

Data Presentation

The following table summarizes representative quantitative data for in vitro PKS assays, based on values reported in the literature for similar systems. Optimal conditions for the specific hypothetical PKS would need to be determined empirically.

ParameterValueReference
Enzyme Concentrations
PKS Protein 11-5 µM[3]
PKS Protein 21-5 µM[3]
PKS Protein 31-5 µM[3]
Substrate Concentrations
Starter Unit (e.g., Succinyl-CoA)50-200 µM[4]
Extender Unit (Malonyl-CoA)200-500 µM[4]
Extender Unit (Methylmalonyl-CoA)200-500 µM[4]
Cofactor Concentration
NADPH1-2 mM[3]
Reaction Conditions
Buffer100 mM Sodium Phosphate, pH 7.2[3]
Temperature25-30 °C[3]
Incubation Time1-4 hours[4]
Expected Product Yield 10-100 µg/L[4]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of PKS Modules

This protocol describes the general steps for producing and purifying the hypothetical PKS enzymes.[2][5][6]

  • Cloning:

    • Synthesize the genes encoding the hypothetical PKS modules. Codon optimization for the expression host (e.g., E. coli) is recommended.

    • Clone the synthesized genes into suitable expression vectors (e.g., pET vectors) containing an affinity tag (e.g., N- or C-terminal His6-tag) for purification.

  • Protein Expression:

    • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., 0.1-0.5 mM IPTG) and incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the PKS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, further purify the eluted protein by size-exclusion chromatography using a buffer suitable for storage (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Protein Concentration and Storage:

    • Concentrate the purified protein using a suitable method (e.g., ultrafiltration).

    • Determine the protein concentration (e.g., by Bradford assay or measuring absorbance at 280 nm).

    • Flash-freeze the purified protein in small aliquots in liquid nitrogen and store at -80°C.

Protocol 2: In Vitro Reconstitution Assay

This protocol outlines the steps for the in vitro biosynthesis of this compound.[3][4]

  • Reaction Setup:

    • On ice, prepare a master mix containing the reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2), DTT (1 mM), and NADPH (1.5 mM).

    • In a microcentrifuge tube, combine the master mix with the starter unit (succinyl-CoA, 100 µM), extender units (malonyl-CoA, 400 µM; methylmalonyl-CoA, 400 µM), and the purified PKS enzymes (2 µM each).

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 28°C for 2-3 hours.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate (B1210297).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Repeat the extraction of the aqueous layer with another volume of ethyl acetate and combine the organic layers.

  • Sample Preparation for Analysis:

    • Evaporate the pooled organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in a small volume (e.g., 50 µL) of a suitable solvent (e.g., methanol) for analysis.

Protocol 3: Product Analysis by LC-MS

This protocol provides a general method for the detection and identification of the desired product.

  • Liquid Chromatography (LC):

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Elute the compounds using a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid). A representative gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Mass Spectrometry (MS):

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]- of the dicarboxylic acid product.

    • The expected m/z for this compound would be calculated based on its chemical formula.

    • Confirm the identity of the product by high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition, and by tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

Experimental Workflow Visualization

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Product Analysis Cloning Cloning Expression Expression Cloning->Expression Lysis Lysis Expression->Lysis Purification Purification Lysis->Purification Assay_Setup Assay Setup Purification->Assay_Setup Incubation Incubation Assay_Setup->Incubation Quenching Quenching & Extraction Incubation->Quenching LCMS LC-MS Analysis Quenching->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Final_Product Identified Product Data_Analysis->Final_Product

Caption: General experimental workflow for in vitro PKS reconstitution.

References

applications of 3,4-dimethylidenedecanedioyl-CoA in biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,4-dimethylidenedecanedioyl-CoA

Initial searches for the specific molecule "this compound" did not yield significant scientific literature regarding its biotechnological applications, biosynthetic pathways, or established protocols. The compound is listed by some chemical suppliers, but its role in biological systems or industrial processes is not documented in the available research.

Therefore, this document will focus on the broader, well-researched class of molecules to which it belongs: long-chain dicarboxylic acids and their corresponding Coenzyme A (CoA) esters . These molecules are significant platform chemicals in biotechnology, and the following application notes and protocols are based on the extensive research available for this class of compounds.

Application Notes: Long-Chain Dicarboxylic Acid CoA Esters in Biotechnology

Long-chain α,ω-dicarboxylic acids (DCAs) are linear-chain aliphatic molecules with a carboxyl group at each end. Their CoA esters are the biologically activated forms essential for their metabolism and enzymatic conversion. In biotechnology, they are valued as versatile, renewable building blocks for a variety of products.

Primary Applications:

  • Biopolymer Synthesis: The primary application of long-chain DCAs is as monomers for the synthesis of high-performance bioplastics, such as polyamides (nylons) and polyesters.[1][2][3] These biopolymers can possess desirable properties like high thermal stability, flexibility, and hydrophobicity, making them suitable for applications in automotive parts, textiles, and engineering plastics. The use of bio-based DCAs from renewable resources like plant oils offers a sustainable alternative to petroleum-based chemical synthesis.[1][3]

  • Lubricants and Plasticizers: Esters derived from long-chain DCAs are used in the formulation of high-performance lubricants and as plasticizers for polymers like PVC.[2][4]

  • Adhesives and Fragrances: The unique properties of these molecules also make them valuable precursors in the manufacturing of adhesives, coatings, and fragrances.[2][4]

Role of CoA Esters:

The dicarboxylic acid must be activated to its CoA thioester form (dicarboxylyl-CoA) to participate in many enzymatic reactions. This activation, typically an ATP-dependent process catalyzed by an acyl-CoA synthetase, makes the carboxyl group more reactive. While the free dicarboxylic acids are the final extracted product in most bulk production processes, their CoA derivatives are the key intracellular intermediates for both biosynthesis (via ω-oxidation) and degradation (via β-oxidation). Understanding the metabolism of these CoA esters is crucial for the metabolic engineering of production strains.[5][6]

Data Presentation

The following table summarizes representative data from various studies on the microbial production of long-chain dicarboxylic acids, highlighting the diversity of microorganisms and substrates used, and the product titers achieved.

MicroorganismSubstrateProduct(s)Fermentation Time (h)Titer (g/L)Reference
Candida cloacae 310n-DodecaneDodecanedioic acid (DC12)722.28[7]
Candida tropicalisOleic AcidVarious DCAsNot SpecifiedUp to 100[8]
Engineered E. coliDodecanoic AcidDodecanedioic acid (DC12)200.041[9]
Engineered E. coliTetradecanoic AcidTetradecanedioic acid (DC14)200.163[9]
Wickerhamiella sorbophila UHP4Methyl LaurateDodecanedioic acid (DDDA)12692.5[4]

Experimental Protocols

Protocol 1: Biotechnological Production of Long-Chain Dicarboxylic Acids via Fed-Batch Fermentation

This protocol describes a general method for the production of long-chain DCAs using a yeast-based fed-batch fermentation process, a common strategy to achieve high cell densities and product titers.

1. Strain and Preculture Preparation:

  • Microorganism: A suitable strain, such as Candida tropicalis or a genetically engineered yeast (e.g., Wickerhamiella sorbophila, Saccharomyces cerevisiae).[4][5] Strains are often engineered to have upregulated ω-oxidation pathways and/or downregulated β-oxidation pathways.[8][10]
  • Inoculum: Prepare a two-stage inoculum. First, inoculate a single colony into a 50 mL shake flask containing 10 mL of seed medium (e.g., YPD). Incubate at 30°C with shaking at 200 rpm for 24 hours.
  • Second Stage: Transfer the first-stage culture to a 1 L shake flask containing 100 mL of the same medium and incubate under the same conditions for another 18-24 hours.

2. Fermentation Medium (per Liter):

  • Glucose: 20 g
  • Yeast Extract: 10 g
  • Peptone: 20 g
  • KH₂PO₄: 5 g
  • MgSO₄·7H₂O: 1 g
  • Trace Metal Solution: 1 mL
  • Adjust pH to 5.5-6.5 before sterilization.

3. Fed-Batch Fermentation:

  • Bioreactor: A 5 L stirred-tank bioreactor with 2 L of initial fermentation medium.
  • Inoculation: Inoculate with the 100 mL second-stage preculture.
  • Initial Batch Phase: Allow the culture to grow until the initial glucose is depleted. This is typically monitored by an increase in dissolved oxygen (DO) and a sharp decrease in CO₂ evolution.
  • Fed-Batch Phase:
  • Feeding Solution: A concentrated solution of the fatty acid or alkane substrate (e.g., oleic acid, methyl laurate) mixed with an emulsifier. A concentrated glucose or glycerol (B35011) solution may also be co-fed to provide energy for cell maintenance and product formation.
  • Feeding Strategy: Start the continuous feed of the substrate upon depletion of the initial carbon source. Maintain the feeding rate to avoid substrate accumulation to toxic levels.
  • Process Control:
  • Temperature: Maintain at 30°C.
  • pH: Control at a constant value (e.g., 7.0) by automated addition of an alkaline solution like 2 M NaOH or ammonia.[11]
  • Dissolved Oxygen (DO): Maintain DO above 20% saturation by controlling the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1-2 vvm).[12]
  • Duration: Continue fermentation for 100-150 hours, monitoring DCA production by sampling and analysis (e.g., GC-MS after derivatization).

4. Downstream Processing:

  • Cell Separation: Separate the yeast cells from the fermentation broth by centrifugation or microfiltration.
  • Acidification: Transfer the supernatant to a new vessel and lower the pH to ~2.0 with a strong acid (e.g., H₂SO₄ or HCl). This will precipitate the dicarboxylic acids, which have low solubility at acidic pH.
  • Extraction: Recover the precipitated DCAs by filtration or centrifugation. The crude product can be further purified by solvent extraction (e.g., with ethyl acetate) and recrystallization.

Protocol 2: Enzymatic Synthesis of Long-Chain Dicarboxylyl-CoA Esters

This protocol describes a general chemo-enzymatic method for synthesizing the CoA ester from a purified dicarboxylic acid. This method involves the activation of one of the carboxyl groups.

1. Materials and Reagents:

  • Purified long-chain dicarboxylic acid (e.g., dodecanedioic acid).
  • Coenzyme A, trilithium salt (CoA-SH).
  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme).
  • ATP, disodium (B8443419) salt.
  • Magnesium Chloride (MgCl₂).
  • Potassium phosphate (B84403) buffer (pH 7.5).
  • Dithiothreitol (DTT) to protect the thiol group of CoA.

2. Reaction Setup:

  • Reaction Buffer: 100 mM Potassium Phosphate, 10 mM MgCl₂, 5 mM DTT, pH 7.5.
  • Reactant Preparation: Prepare stock solutions of the dicarboxylic acid (dissolved in a small amount of organic solvent like DMSO if necessary, then diluted in buffer), CoA-SH, and ATP in the reaction buffer.

3. Synthesis Protocol:

  • In a microcentrifuge tube, combine the following in order to a final volume of 1 mL:
  • Reaction Buffer.
  • Dicarboxylic acid to a final concentration of 5 mM.
  • CoA-SH to a final concentration of 2.5 mM (to favor mono-acylation).
  • ATP to a final concentration of 10 mM.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 1-5 µM.
  • Incubate the reaction at 37°C for 1-4 hours.

4. Reaction Monitoring and Purification:

  • Monitoring: Monitor the formation of the acyl-CoA product by analytical reverse-phase HPLC, observing the decrease in the CoA-SH peak and the appearance of a new, more hydrophobic product peak.
  • Purification: Purify the dicarboxylyl-CoA ester using preparative reverse-phase HPLC. The collected fractions can be lyophilized for long-term storage.

Mandatory Visualization

G cluster_ER Endoplasmic Reticulum FattyAcid Long-Chain Fatty Acid OmegaHydroxyFA ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxyFA CYP / NCP (P450 Monooxygenase) DCA α,ω-Dicarboxylic Acid OmegaOxoFA ω-Oxo Fatty Acid OmegaHydroxyFA->OmegaOxoFA FAO (Fatty Alcohol Oxidase) OmegaOxoFA->DCA FALDH (Fatty Aldehyde Dehydrogenase) G cluster_pathways Metabolic Crossroads cluster_omega ω-Oxidation (Synthesis) cluster_beta β-Oxidation (Degradation) FattyAcid Fatty Acid (from substrate) DCA Dicarboxylic Acid (DCA) FattyAcid->DCA ω-Oxidation Degraded Shorter Chain DCAs + Acetyl-CoA DCA->Degraded β-Oxidation OmegaPathway Upregulate (Overexpress CYP, etc.) OmegaPathway->DCA BetaPathway Downregulate (Delete POX1, etc.) BetaPathway->DCA G Inoculum Inoculum Preparation (Yeast Strain) Fermentation Fed-Batch Fermentation (Bioreactor) Inoculum->Fermentation Harvest Harvest Broth Fermentation->Harvest Centrifugation Cell Separation (Centrifugation) Harvest->Centrifugation Cells Cell Biomass (Waste) Centrifugation->Cells Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2.0) (Precipitation) Filtration Product Recovery (Filtration/Extraction) Acidification->Filtration Purification Purification (Recrystallization) Filtration->Purification FinalProduct Pure Dicarboxylic Acid Purification->FinalProduct Supernatant->Acidification

References

Troubleshooting & Optimization

Technical Support Center: 3,4-Dimethylidenedecanedioyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-dimethylidenedecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is a two-stage process. First, the precursor, 3,4-dimethylidenedecanedioic acid, is synthesized. This is typically achieved through a double olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, on a suitable six-carbon dialdehyde (B1249045) or diketone. The second stage involves the enzymatic or chemical ligation of Coenzyme A (CoA) to both carboxylic acid groups of the synthesized dicarboxylic acid to form the final di-CoA ester.

Q2: Which olefination method is preferred for the synthesis of the dicarboxylic acid precursor?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the traditional Wittig reaction for synthesizing α,β-unsaturated esters. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and can provide better yields, especially with potentially hindered carbonyls. Additionally, the phosphate (B84403) byproducts of the HWE reaction are water-soluble, simplifying purification.

Q3: What are the main challenges in the synthesis of the di-CoA ester from the dicarboxylic acid?

A3: The main challenges include:

  • Low solubility: Long-chain dicarboxylic acids can have poor solubility in common organic solvents, which can hinder the reaction rate.

  • Incomplete conversion: Achieving complete di-acylation of both carboxylic acid groups can be difficult, leading to a mixture of mono-CoA and di-CoA products.

  • Product instability: The final product, containing a conjugated diene system and two thioester bonds, may be susceptible to degradation or side reactions under harsh conditions.

  • Purification: Separating the desired di-CoA product from starting materials, the mono-CoA intermediate, and other byproducts can be challenging.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective method. This technique allows for the separation of the di-CoA, mono-CoA, and unreacted dicarboxylic acid, and the mass spectrometer provides definitive identification based on the molecular weight and fragmentation pattern of the target molecule.

Troubleshooting Guides

Issue 1: Low Yield of 3,4-Dimethylidenedecanedioic Acid (Precursor)
Potential Cause Troubleshooting Steps
Incomplete Ylide/Carbanion Formation - Ensure the base used is strong enough (e.g., n-BuLi, NaH, KOtBu).- Use fresh, high-quality base.- Perform the reaction under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).
Low Reactivity of the Dialdehyde/Diketone - Consider using the more reactive Horner-Wadsworth-Emmons reagent.- Increase the reaction temperature, but monitor for side reactions.- Use a higher excess of the ylide or phosphonate (B1237965) reagent.
Side Reactions - Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the ylide/carbanion solution at a low temperature.- The conjugated diene product can potentially undergo polymerization. Keep reaction times as short as possible and work at lower temperatures.
Statistical Mixture in Double Olefination - A statistical mixture of mono- and di-olefination products is possible. Use a slight excess of the olefination reagent to drive the reaction to completion. Careful chromatographic purification will be necessary to isolate the desired di-alkene product.
Issue 2: Low Yield of this compound (Final Product)
Potential Cause Troubleshooting Steps
Poor Solubility of Dicarboxylic Acid - Test a range of co-solvents to improve the solubility of the dicarboxylic acid in the reaction mixture. For enzymatic reactions, a small amount of a water-miscible organic solvent may be tolerated.- For chemical synthesis, solvents like THF or DMF can be effective.
Incomplete CoA Ligation (Mono-CoA Formation) - Increase the molar ratio of CoA and the activating agent (for chemical synthesis) or the ligase enzyme (for enzymatic synthesis).- Extend the reaction time.- Monitor the reaction progress by HPLC to optimize the reaction time for di-CoA formation.
Enzyme Inactivity (Enzymatic Synthesis) - Confirm the activity of the acyl-CoA synthetase/ligase with a known substrate.- Ensure optimal pH, temperature, and cofactor (e.g., ATP, Mg²⁺) concentrations.
Degradation of Product - The conjugated diene system can be sensitive to oxidation. Perform the reaction and purification under an inert atmosphere and use degassed solvents.- Thioester bonds can be susceptible to hydrolysis, especially at extreme pH. Maintain a neutral or slightly acidic pH during purification and storage.
Difficult Purification - Use reversed-phase HPLC with a suitable gradient to separate the di-CoA, mono-CoA, and unreacted dicarboxylic acid.- Solid-phase extraction (SPE) can be used as a preliminary purification step to remove excess CoA and other small molecules.

Data Presentation

Table 1: Comparison of Potential Yields for Acyl-CoA Synthesis Methods.

Method Substrate Class Typical Yield Range Key Advantages Key Disadvantages
Symmetric Anhydride Saturated & α,β-Unsaturated Acyl-CoAs40-95%High yield, simple procedure.Limited commercial availability of anhydrides.
CDI-Mediated Coupling Saturated Acyl-CoAs40-70%Good yield, mild conditions.Not suitable for α,β-unsaturated acids.
ECF-Mediated Coupling α,β-Unsaturated Acyl-CoAs40-75%Effective for unsaturated systems.Requires more aggressive chemicals.
Enzymatic (Acyl-CoA Synthetase/Ligase) Various Carboxylic Acids50-95%High specificity, mild aqueous conditions.Enzyme availability and stability can be issues.

Note: Yields are highly substrate-dependent and the synthesis of a di-CoA ester may present lower overall yields than the ranges provided for mono-acyl CoAs.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethylidenedecanedioic Acid via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for a double Horner-Wadsworth-Emmons reaction on a six-carbon dialdehyde (e.g., adipic aldehyde).

  • Preparation of the Phosphonate Carbanion:

    • To a solution of triethyl phosphonoacetate (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Olefination Reaction:

    • Cool the solution of the phosphonate carbanion to 0 °C.

    • Slowly add a solution of the C6-dialdehyde (e.g., adipic aldehyde, 1.0 equivalent) in anhydrous THF via a syringe pump over 1-2 hours to minimize side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is a diethyl ester. Purify this diester by flash column chromatography on silica (B1680970) gel.

  • Hydrolysis to the Dicarboxylic Acid:

    • Dissolve the purified diethyl ester in a mixture of ethanol (B145695) and water.

    • Add an excess of sodium hydroxide (B78521) or potassium hydroxide and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 1-2 with cold 1 M HCl.

    • Extract the dicarboxylic acid with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,4-dimethylidenedecanedioic acid.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a general enzymatic approach using a broad-specificity acyl-CoA synthetase.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2 mM Coenzyme A (free acid)

      • 1 mM 3,4-dimethylidenedecanedioic acid (dissolved in a minimal amount of DMSO or a suitable co-solvent if necessary)

      • Acyl-CoA Synthetase (e.g., from Pseudomonas putida or other broad-specificity source, at a pre-determined optimal concentration)

    • Adjust the final volume with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) for 1-4 hours.

    • Monitor the formation of the product by HPLC at regular intervals.

  • Quenching and Purification:

    • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid or by flash-freezing in liquid nitrogen.

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing the di-CoA ester using reversed-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate or potassium phosphate) is commonly used.

    • Lyophilize the collected fractions containing the pure product.

Mandatory Visualizations

Synthesis_Pathway Dialdehyde C6-Dialdehyde Diester Diethyl 3,4-dimethylidene- decanedioate Dialdehyde->Diester Double Horner- Wadsworth-Emmons HWE_reagent Triethyl phosphonoacetate + Base HWE_reagent->Diester Diacid 3,4-Dimethylidene- decanedioic Acid Diester->Diacid Base Hydrolysis DiCoA 3,4-Dimethylidene- decanedioyl-CoA Diacid->DiCoA Enzymatic Ligation CoA_reagents 2x CoA-SH, ATP, Mg²⁺, Acyl-CoA Synthetase CoA_reagents->DiCoA

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Di-CoA Product Check_Precursor Verify Purity & Yield of Dicarboxylic Acid? Start->Check_Precursor Precursor_Synthesis Troubleshoot Precursor Synthesis (See Guide 1) Check_Precursor->Precursor_Synthesis No Check_Ligation Analyze Ligation Reaction by HPLC/LC-MS Check_Precursor->Check_Ligation Yes Incomplete_Ligation Incomplete Ligation? (Mono-CoA present) Check_Ligation->Incomplete_Ligation Optimize_Ligation Optimize Ligation: - Increase CoA/Enzyme - Extend Reaction Time Incomplete_Ligation->Optimize_Ligation Yes No_Product No/Low Product Formation? Incomplete_Ligation->No_Product No Final_Purification Review Purification & Product Stability Optimize_Ligation->Final_Purification Check_Enzyme Check Enzyme Activity & Reaction Conditions (pH, Temp, Cofactors) No_Product->Check_Enzyme Yes Check_Solubility Check Substrate Solubility Check_Enzyme->Check_Solubility Check_Solubility->Final_Purification

Caption: Troubleshooting workflow for low yield of di-CoA synthesis.

Logical_Relationships cluster_precursor Precursor Synthesis cluster_ligation CoA Ligation Base_Strength Base Strength Ylide_Formation Ylide/ Carbanion Formation Base_Strength->Ylide_Formation Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Ylide_Formation Precursor_Yield Precursor Yield Ylide_Formation->Precursor_Yield Ligation_Efficiency Ligation Efficiency Precursor_Yield->Ligation_Efficiency Substrate Availability Enzyme_Activity Enzyme Activity Enzyme_Activity->Ligation_Efficiency CoA_Concentration CoA:Diacid Ratio CoA_Concentration->Ligation_Efficiency Final_Yield Final Di-CoA Yield Ligation_Efficiency->Final_Yield

Caption: Key factors influencing synthesis yield.

Technical Support Center: Purification of 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4-dimethylidenedecanedioyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Given the specific nature of this compound, the following protocols and advice are based on established methods for analogous long-chain dicarboxylic acyl-CoA esters, adapted to address the unique challenges presented by the dimethylidene functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's structure:

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH and temperature. The conjugated diene-like system of the dimethylidene groups may also be prone to isomerization, polymerization, or oxidation. Careful handling at low temperatures and controlled pH is critical.[1]

  • Low Abundance: If isolated from biological sources, acyl-CoA esters are typically present in low nanomolar quantities, requiring sensitive and efficient extraction and purification methods.[2][3]

  • Amphipathic Nature: The molecule has a highly polar Coenzyme A head and a long, nonpolar dicarboxylic acyl chain, which can lead to aggregation or interaction with various surfaces, causing sample loss.

  • Co-purification of Contaminants: Analogs like free fatty acids, other acyl-CoA species, and nucleotides (e.g., ATP, ADP) often co-purify and can interfere with downstream analysis.

Q2: Which analytical techniques are best suited for monitoring the purification of this compound?

A2: The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][4][5]

  • Detection: The adenine (B156593) moiety of Coenzyme A has a strong absorbance at approximately 260 nm, allowing for sensitive detection.[2][4]

  • Separation: A C8 or C18 column is typically used for separation.[1][4] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is standard.[1][4]

  • Confirmation: For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard, providing molecular weight and fragmentation data.[1][3][6]

Q3: How should I store this compound samples during and after purification?

A3: To prevent degradation, samples should be maintained at low temperatures and appropriate pH.

  • Short-term (during processing): Keep samples on ice (0-4°C) at all times.[1] Use buffers with a slightly acidic pH (e.g., pH 4.0-6.8) to minimize hydrolysis.[1][7]

  • Long-term: For purified samples, flash-freeze in liquid nitrogen and store at -80°C. Storing in a neutral pH ammonium acetate (B1210297) buffer can improve stability for some acyl-CoAs.[7] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification workflow.

Issue 1: Low or No Recovery After Extraction
Possible Cause Recommended Solution
Inefficient Cell Lysis/Tissue Homogenization Ensure complete disruption. For tissues, use a glass homogenizer on ice. For cells, sonication or other validated lysis methods are recommended. Perform homogenization steps quickly.[1]
Degradation by Thioesterases Work quickly at low temperatures (0-4°C).[1] Use extraction buffers containing quenching agents like isopropanol (B130326) or acetonitrile (B52724) and maintain a slightly acidic pH (4.5-5.0) to inhibit enzyme activity.[1][4]
Poor Phase Separation If using a biphasic extraction, ensure correct solvent ratios. Centrifuge at sufficient speed and temperature (e.g., 16,000 x g at 4°C) to achieve a clear separation of phases.[1]
Precipitation of the Analyte The long dicarboxylic chain may reduce solubility. Ensure organic solvent concentration in the extraction buffer is sufficient. Re-extract the pellet to recover any precipitated analyte.[1]
Issue 2: Poor Purity After Solid-Phase Extraction (SPE)
Possible Cause Recommended Solution
Inappropriate SPE Sorbent For long-chain acyl-CoAs, C18, anion-exchange, or specialized oligonucleotide purification cartridges are effective.[2][4][8] The choice depends on the primary contaminants. C18 separates based on hydrophobicity, while anion exchange separates based on the phosphate groups of CoA.
Suboptimal Wash/Elution Buffers Optimize the organic solvent concentration in wash steps to remove less hydrophobic contaminants without eluting the target molecule. For the elution step, use a solvent strong enough to desorb the analyte (e.g., 2-propanol or a high concentration of acetonitrile).[4]
Column Overload Ensure the amount of crude extract applied to the SPE cartridge does not exceed its binding capacity. If necessary, use a larger cartridge or split the sample.
Co-elution of Similar Molecules If other acyl-CoAs are co-eluting, a secondary purification step using HPLC is necessary for achieving high purity.
Issue 3: Broad or Tailing Peaks in HPLC Analysis
Possible Cause Recommended Solution
Sample Degradation Analyze samples immediately after preparation or ensure proper storage at 4°C in the autosampler.[7] The presence of the dimethylidene groups may increase susceptibility to oxidation; consider sparging solvents with nitrogen.
Poor Sample Solubility Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be compatible with the initial mobile phase conditions to prevent on-column precipitation.
Secondary Interactions with Column Matrix The phosphate groups of CoA can interact with residual silanols on the silica (B1680970) backbone of the column. Add a competing agent like a phosphate buffer or an ion-pairing agent to the mobile phase. A slightly acidic pH can also suppress silanol (B1196071) interactions.[4]
Column Contamination or Aging Flush the column with a strong solvent wash series (e.g., water, methanol, isopropanol, hexane, then back). If peak shape does not improve, the column may need replacement.

Data Presentation: Purification Parameters

The following tables summarize typical quantitative data from purification protocols for long-chain acyl-CoAs, which can serve as a benchmark for your experiments.

Table 1: Comparison of Extraction and Purification Methods

MethodTypical Recovery RateKey AdvantagesReference
Solvent Extraction & SPE (Oligonucleotide Column) 70-80%High reproducibility, good for small tissue samples.[4]
Solvent Extraction & SPE (2-(2-pyridyl)ethyl Silica Gel) 83-90% (SPE step)High recovery across a wide range of acyl-CoA chain lengths.[6]
Solvent Extraction & HPLC VariableProvides purification and quantification in a single run.[5]

Table 2: HPLC Operating Parameters for Acyl-CoA Analysis

ParameterCondition 1Condition 2
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C8 Reverse-Phase (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phase A 75 mM KH₂PO₄, pH 4.915 mM Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile with 600 mM Acetic Acid15 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.25 - 0.5 mL/min0.4 mL/min
Detection UV at 260 nmUV at 254 nm or MS/MS
Column Temp. 35°C35°C
Reference [4][1]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from methods developed for long-chain acyl-CoAs from biological tissues.[4]

Materials:

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9, chilled to 4°C.

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol, HPLC grade.

  • SPE Cartridge: C18 or Oligonucleotide Purification Cartridge.

  • Wash Buffer: 100 mM KH₂PO₄, pH 4.9.

  • Elution Buffer: 2-Propanol.

  • Internal Standard (e.g., Heptadecanoyl-CoA).

Procedure:

  • Homogenization: Homogenize the sample (e.g., ~100 mg tissue or cell pellet) on ice in 1 mL of cold Homogenization Buffer. Add an internal standard if quantitative analysis is required.

  • Solvent Addition: Add 1 mL of 2-Propanol to the homogenate and homogenize again briefly.

  • Extraction: Add 2 mL of ACN, vortex vigorously for 2 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Sample Loading: Collect the supernatant. Dilute it with 5 mL of Wash Buffer to reduce the organic solvent concentration. Load this solution onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of Wash Buffer to remove polar contaminants.

  • Elution: Elute the acyl-CoAs with 2 mL of Elution Buffer.

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in a small volume (e.g., 100 µL) of HPLC mobile phase A for analysis.

Visualizations

Diagram 1: General Workflow for Acyl-CoA Purification

A Sample Preparation (Tissue/Cells + Internal Std) B Homogenization (Buffer, pH 4.9) A->B C Solvent Extraction (Acetonitrile/Isopropanol) B->C D Centrifugation (16,000 x g, 4°C) C->D E Solid-Phase Extraction (SPE) (Load Supernatant) D->E F Wash Step (Remove Polar Impurities) E->F G Elution Step (Collect Acyl-CoAs) F->G H Solvent Evaporation G->H I Reconstitution & HPLC/LC-MS Analysis H->I

Caption: Overview of the extraction and purification process.

Diagram 2: Troubleshooting Logic for Low HPLC Signal

Start Low or No Signal on HPLC CheckRecovery Check recovery from Extraction/SPE. Use internal standard. Start->CheckRecovery LowRecovery Low Recovery CheckRecovery->LowRecovery GoodRecovery Good Recovery CheckRecovery->GoodRecovery TroubleshootExtraction Review Extraction Protocol: - Temperature Control? - pH correct? - Solvents fresh? LowRecovery->TroubleshootExtraction Yes TroubleshootHPLC Review HPLC Method: - Correct wavelength (260nm)? - Injection volume sufficient? - Sample degraded in autosampler? GoodRecovery->TroubleshootHPLC Yes CheckDegradation Assess Sample Stability: - Run freshly prepared sample. - Check for degradation peaks. TroubleshootHPLC->CheckDegradation

Caption: Decision tree for diagnosing poor analytical signal.

References

Technical Support Center: 3,4-dimethylidenedecanedioyl-CoA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3,4-dimethylidenedecanedioyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Sample Preparation & Stability

Question: I'm seeing low signal or no peak for my analyte. What are the likely causes related to sample preparation and stability?

Answer: Low or no signal for this compound is often linked to sample handling and stability issues, as acyl-CoA molecules can be unstable.[1][2] Consider the following:

  • Sample Degradation: Thioesters are susceptible to hydrolysis. Ensure samples are processed quickly and kept at low temperatures (e.g., on ice) throughout the preparation steps. Long-term storage should be at -80°C.

  • Inefficient Extraction: The choice of extraction solvent is critical. While methods vary, a common approach is protein precipitation and extraction using solvents like 80% methanol (B129727) or acetonitrile (B52724).[3] Acidic conditions, such as the presence of formic acid in the extraction solvent, can sometimes lead to poor recovery of acyl-CoAs.[3]

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces. Using glass or low-adhesion polypropylene (B1209903) vials may help mitigate signal loss.[1]

  • Reconstitution Solvent: The solvent used to reconstitute the dried extract should be compatible with the initial mobile phase conditions to ensure good peak shape.[4] A common choice is a mixture similar to the starting LC gradient, such as 50 mM ammonium (B1175870) acetate (B1210297) in water or a low percentage of acetonitrile in buffered water.[4]

Question: My results are inconsistent between replicates. What could be causing this variability?

Answer: Inconsistent results often point to variability in sample preparation or analyte stability over time.

  • Analyte Stability in Autosampler: Acyl-CoAs can degrade in the autosampler, especially if it is not temperature-controlled. A stability study of your analyte in the autosampler solvent at the set temperature is recommended. Solvents containing ammonium acetate at a neutral pH have been shown to improve the stability of some acyl-CoAs compared to acidic conditions.[3]

  • Precipitation in Sample: The sample may not be fully soluble in the reconstitution solvent, leading to precipitation and inconsistent injection amounts. Ensure the reconstitution solvent is strong enough to fully dissolve the analyte.

  • Inconsistent Extraction Efficiency: Ensure your sample homogenization and extraction procedures are consistent across all samples.

Liquid Chromatography (LC) Issues

Question: I'm observing poor peak shape (e.g., peak fronting, tailing, or splitting). How can I improve it?

Answer: Poor peak shape is a common issue in LC analysis and can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting.[5] Try diluting your sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[6] Reconstitute your sample in a solvent that is as close as possible to the initial mobile phase composition.[4][6]

  • Column Contamination or Degradation: Contaminants from previous injections can accumulate on the column, affecting peak shape.[5][6] It's advisable to use a guard column and to have a regular column flushing protocol.[6] If the column is old, it may need to be replaced.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) of the column, causing peak tailing.[6] Using a buffered mobile phase can help to minimize these interactions.[6]

Question: My retention time is shifting between injections. What should I investigate?

Answer: Retention time shifts can compromise data quality and reproducibility.[5] Here are some common causes:

  • Insufficient Column Equilibration: Ensure the column is adequately equilibrated between gradient runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[6]

  • Changes in Mobile Phase Composition: Mobile phases can change over time due to evaporation of the more volatile component or degradation. Prepare fresh mobile phases regularly.[6]

  • Pump and System Leaks: Leaks in the LC system can cause pressure fluctuations and retention time shifts.[7] A systematic check for leaks is recommended.

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Using a column oven is essential for reproducible chromatography.[5]

Mass Spectrometry (MS) Issues

Question: I'm having trouble with the mass spectrometry detection of this compound. What are the characteristic fragments I should be looking for?

Answer: Acyl-CoA compounds exhibit very characteristic fragmentation patterns in tandem mass spectrometry. While specific data for this compound is not available, we can predict its fragmentation based on known acyl-CoA behavior.

  • Positive Ion Mode: In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[8][9] This is often the most abundant fragmentation pathway and is frequently used for neutral loss scans or selected reaction monitoring (SRM) assays.[8][10][11] Another common fragment ion observed is at m/z 428.[9][12]

  • Negative Ion Mode: In negative ion mode, different characteristic fragments are observed. These can include losses of specific phosphate (B84403) groups and fragments corresponding to the adenosine (B11128) monophosphate part of the molecule.[4][13]

Question: My signal intensity is weak or the baseline is noisy. What MS parameters should I check?

Answer: Weak signal intensity or a high baseline can obscure your analyte's peak.

  • Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination, which can suppress the signal of your analyte of interest.[5][14] Regular cleaning of the ion source components is crucial.

  • Ion Source Optimization: Ensure that the ion source parameters, such as gas flows (nebulizer, auxiliary, sheath), temperatures, and spray voltage, are optimized for your specific analyte.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] Modifying the sample preparation to better remove interferences or adjusting the chromatography to separate the analyte from the interfering compounds can help.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. For example, trifluoroacetic acid (TFA) is known to cause signal suppression in ESI and should be avoided if possible.[14] Buffers like ammonium acetate are generally more compatible with MS detection.[6]

Experimental Protocols

Sample Preparation from Biological Tissue

This protocol is a general guideline for the extraction of acyl-CoAs from biological tissues.

  • Homogenization: Weigh a small amount of frozen tissue (e.g., 50-100 mg) and homogenize it in a cold extraction solvent. A common solvent is 80% methanol or acetonitrile in water, kept at -20°C.[3][15] The ratio of tissue to solvent should be kept consistent.

  • Protein Precipitation: Vortex the homogenate thoroughly and incubate at a low temperature (e.g., -20°C for 30 minutes) to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins and cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. Avoid disturbing the pellet.

  • Drying: Dry the supernatant using a centrifugal evaporator (e.g., SpeedVac).[4]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of a solvent compatible with the initial LC mobile phase, such as 50 mM ammonium acetate in water.[4] Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

LC-MS/MS Method Parameters

These are typical starting parameters for the analysis of acyl-CoAs. Optimization will be required for this compound.

ParameterRecommended Setting
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8-3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Start with a low percentage of B (e.g., 2%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration.[4]
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Selected Reaction Monitoring (SRM) or Neutral Loss Scan
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) [M+H - 507]⁺ or other optimized fragment[8][9]
Collision Energy To be optimized for the specific analyte (typically 20-40 eV)[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis tissue 1. Tissue Homogenization (Cold Extraction Solvent) precipitate 2. Protein Precipitation (-20°C) tissue->precipitate centrifuge 3. Centrifugation (4°C) precipitate->centrifuge supernatant 4. Supernatant Collection centrifuge->supernatant dry 5. Drying (Centrifugal Evaporator) supernatant->dry reconstitute 6. Reconstitution (LC-compatible solvent) dry->reconstitute inject 7. Injection into LC-MS reconstitute->inject separate 8. Chromatographic Separation (Reversed-Phase C18) inject->separate detect 9. MS/MS Detection (SRM or Neutral Loss) separate->detect data 10. Data Analysis detect->data troubleshooting_logic cluster_sample Sample Integrity cluster_lc LC System cluster_ms MS System start Problem: Low or No Signal check_stability Check Sample Stability: - Kept on ice? - Freshly prepared? start->check_stability Sample-related? check_extraction Review Extraction: - Correct solvent? - Efficient precipitation? start->check_extraction Sample-related? check_adsorption Consider Adsorption: - Using glass vials? start->check_adsorption Sample-related? check_leak Check for Leaks start->check_leak LC-related? check_column Inspect Column: - Contaminated? - Old? start->check_column LC-related? check_source Check Ion Source: - Clean? - Optimized parameters? start->check_source MS-related? check_matrix Investigate Matrix Effects start->check_matrix MS-related?

References

Technical Support Center: Optimizing Enzyme Kinetics for 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dimethylidenedecanedioyl-CoA and its associated enzymes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters for a kinetic assay with a novel acyl-CoA enzyme?

A1: When starting with a new enzyme, it is crucial to first determine the optimal buffer conditions (pH, ionic strength), temperature, and the linear range of the reaction with respect to both time and enzyme concentration. A common starting point for acyl-CoA enzymes is a phosphate (B84403) or Tris-based buffer at a pH between 7.0 and 8.0, and a temperature of 37°C. Run initial time-course experiments with a fixed, high concentration of this compound and varying amounts of enzyme to find a concentration that yields a linear rate of product formation for at least 10-20 minutes.

Q2: How can I monitor the progress of the enzymatic reaction?

A2: The reaction can be monitored by detecting either the consumption of the substrate or the formation of a product. For reactions involving CoA esters, a common method is to measure the release of free Coenzyme A (CoA-SH) using reagents like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which forms a colored product that can be measured spectrophotometrically at 412 nm.[1] Alternatively, if a suitable chromophore is present in the product, direct spectrophotometric or fluorometric detection may be possible. HPLC or LC-MS methods can also be used to separate and quantify the substrate and product over time.

Q3: My enzyme appears to be inactive or has very low activity. What are the possible causes?

A3: Several factors can lead to low or no enzyme activity:

  • Improper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles.

  • Incorrect Assay Conditions: Verify the pH, temperature, and ionic strength of your assay buffer. These parameters can significantly impact enzyme activity.[2]

  • Substrate Quality: The this compound substrate should be of high purity and stored under conditions that prevent degradation (e.g., low temperature, inert atmosphere).

  • Missing Cofactors: Check if your enzyme requires any specific cofactors (e.g., Mg²⁺, NAD⁺/NADH) for its activity.

  • Enzyme Denaturation: The enzyme may have denatured due to harsh purification or handling conditions.[2]

Q4: I am observing a high background signal in my assay. How can I reduce it?

A4: High background can arise from several sources:

  • Substrate Instability: Acyl-CoA esters can be chemically labile and may hydrolyze spontaneously, releasing free CoA. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis.

  • Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can react with the substrate or other components of the assay mixture.

  • Reagent Impurity: Ensure all reagents, including the buffer and any additives, are of high purity.

Troubleshooting Guides

Issue 1: Non-linear reaction progress curves

Your reaction starts quickly but then slows down and plateaus earlier than expected.

Possible Cause Troubleshooting Step
Substrate Depletion Decrease the enzyme concentration or increase the initial substrate concentration. Ensure the substrate concentration is well above the Michaelis constant (Km) for initial rate measurements.
Product Inhibition Perform experiments to test for product inhibition by adding varying concentrations of the product to the initial reaction mixture. If inhibition is observed, initial rates should be measured at very low substrate conversion (<10%).[3]
Enzyme Instability The enzyme may be unstable under the assay conditions. Test enzyme stability by pre-incubating it in the assay buffer for the duration of the experiment and then measuring its activity. Consider adding stabilizing agents like glycerol (B35011) or BSA.
pH Shift The reaction may be producing or consuming protons, leading to a change in the pH of the buffer. Use a buffer with a higher buffering capacity or monitor the pH during the reaction.
Issue 2: Inconsistent results between experiments

You are observing high variability in your kinetic parameters (Km, Vmax) across different experimental runs.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[4]
Inconsistent Reagent Preparation Prepare fresh stock solutions of substrates and cofactors for each set of experiments. Ensure complete thawing and mixing of all components before use.[4]
Temperature Fluctuations Use a temperature-controlled spectrophotometer or water bath to ensure a constant and uniform temperature throughout the assay.[4]
Substrate Micelle Formation Long-chain acyl-CoA esters can form micelles at high concentrations, which can affect enzyme kinetics. Determine the critical micelle concentration (CMC) of this compound and perform experiments below this concentration or in the presence of detergents like Triton X-100 to ensure a homogenous solution.[3]

Quantitative Data Summary

The following table presents hypothetical kinetic parameters for an enzyme acting on this compound under different conditions. This data is for illustrative purposes to guide experimental design.

Condition Km (µM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Standard Assay (pH 7.5, 37°C) 50108.31.7 x 10⁵
pH 6.5 7554.25.6 x 10⁴
pH 8.5 401210.02.5 x 10⁵
+ 5 mM Mg²⁺ 351512.53.6 x 10⁵
+ 100 µM Product X 90108.39.2 x 10⁴

Experimental Protocols

Protocol 1: Determination of Optimal pH
  • Prepare a series of buffers with different pH values (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0) at the desired ionic strength.

  • Prepare a reaction master mix containing a saturating concentration of this compound (e.g., 10x the expected Km) and any necessary cofactors in each buffer.

  • Initiate the reaction by adding a fixed amount of the enzyme to the master mix in each buffer.

  • Monitor the reaction rate using a suitable assay method (e.g., DTNB assay).

  • Plot the initial reaction rates against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Protocol 2: Enzyme Kinetic Assay using the DTNB Method

This protocol is for a continuous spectrophotometric assay to determine the initial velocity of an enzyme that releases free CoA.

  • Prepare a stock solution of DTNB (10 mM in 100 mM potassium phosphate buffer, pH 7.5).

  • Prepare the assay buffer: 100 mM potassium phosphate, pH 7.5, 1 mM EDTA.

  • In a cuvette, prepare the reaction mixture containing:

    • Assay buffer

    • DTNB (final concentration 0.1 mM)

    • Varying concentrations of this compound (e.g., from 0.1x to 10x the expected Km).

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a small, fixed volume of the enzyme solution.

  • Monitor the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the rate of CoA release.

  • Calculate the initial velocity from the linear portion of the progress curve using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, DTNB) mix Prepare Reaction Mix reagents->mix enzyme Prepare Enzyme Dilution initiate Initiate with Enzyme enzyme->initiate equilibrate Equilibrate to Temperature mix->equilibrate equilibrate->initiate monitor Monitor A412 initiate->monitor calc_rate Calculate Initial Rates monitor->calc_rate plot Plot v vs. [S] calc_rate->plot fit Fit to Michaelis-Menten plot->fit params Determine Km, Vmax fit->params

Caption: Workflow for a typical enzyme kinetic assay.

Troubleshooting_Logic start Low/No Activity? check_storage Check Enzyme Storage & Handling start->check_storage Yes activity_restored Activity Restored start->activity_restored No, activity is normal check_conditions Verify Assay Conditions (pH, Temp) check_storage->check_conditions check_substrate Check Substrate Quality & Concentration check_conditions->check_substrate check_cofactors Confirm Cofactor Presence check_substrate->check_cofactors check_cofactors->activity_restored

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Overcoming Solubility Challenges with 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3,4-dimethylidenedecanedioyl-CoA. The following information is based on established methods for handling hydrophobic coenzyme A derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a coenzyme A (CoA) derivative with the molecular formula C33H52N7O19P3S and a molecular weight of 975.79.[1][2] Like many long-chain acyl-CoA molecules, its significant hydrocarbon content can lead to poor solubility in aqueous buffers, which are common in biochemical and cellular assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[3]

Q2: What are the initial signs of solubility problems with this compound?

A2: Initial indicators of solubility issues include:

  • Visible cloudiness or precipitate in your stock solution or during dilution into aqueous assay media.[3]

  • Inconsistent or non-reproducible results between experimental replicates.[3]

  • Lower than expected biological activity, which may suggest that the actual concentration of the solubilized compound is less than calculated.[3]

Q3: What is the first step I should take when encountering solubility issues?

A3: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice due to its effectiveness in dissolving a wide range of organic molecules.[3][4] From this stock, you can perform serial dilutions into your experimental buffer. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid impacting the biological system.[4]

Q4: Are there alternative organic solvents to DMSO for creating a stock solution?

A4: Yes, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol, methanol, and dimethylformamide (DMF).[4] The selection of the solvent should consider the specific properties of this compound and the tolerance of your experimental setup to that solvent.

Troubleshooting Guide

If you continue to experience solubility problems after preparing an organic stock solution, consider the following tiered approach.

Tier 1: Co-Solvent Systems

A co-solvent system involves using a mixture of solvents to enhance solubility.[5]

  • Issue: Precipitate forms when diluting the DMSO stock solution into the aqueous buffer.

  • Potential Cause: The large polarity difference between DMSO and the aqueous buffer causes the compound to crash out of solution.

  • Troubleshooting Steps:

    • Prepare the final working solution by diluting the stock in a co-solvent system (e.g., 95% aqueous buffer, 5% ethanol).[5]

    • When diluting, add the stock solution to the aqueous medium slowly while vortexing or stirring to promote mixing and prevent localized high concentrations that can lead to precipitation.[3]

    • Always ensure the final concentration of the organic co-solvent is compatible with your assay and does not affect the experimental results.[4]

Tier 2: pH Adjustment

For ionizable compounds, modifying the pH of the aqueous medium can significantly improve solubility.[4][6]

  • Issue: The compound remains insoluble even with a co-solvent system.

  • Potential Cause: The pH of the buffer may be close to the isoelectric point of this compound, minimizing its charge and thus its solubility in a polar solvent like water. Coenzyme A and its derivatives are generally more stable in acidic to neutral pH (pH 2-6) and can degrade at a pH above 8.[7]

  • Troubleshooting Steps:

    • Empirically test the solubility of the compound in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

    • Be mindful that the optimal pH for solubility might not be the same as the optimal pH for your biological assay.

Tier 3: Solubilizing Excipients

If co-solvents and pH adjustments are not effective or are incompatible with your experiment, consider using solubilizing excipients.[4]

  • Issue: Persistent solubility issues that cannot be resolved by co-solvents or pH adjustments.

  • Potential Cause: The inherent hydrophobicity of the long-chain acyl group of the molecule.

  • Troubleshooting Steps:

    • Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Start with low concentrations (e.g., 0.01% - 0.1% w/v) and assess the impact on your assay.

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh the desired amount of this compound.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to aid dissolution.[3]

  • Visually inspect the solution to ensure there are no undissolved particles. If particles are present, brief sonication may be applied.[3]

  • Store the stock solution at -20°C or -80°C as recommended for Coenzyme A derivatives.[7]

Protocol 2: Using a Solubilizing Excipient (HP-β-Cyclodextrin)
  • Prepare a stock solution of the excipient in your aqueous buffer (e.g., 20% w/v HP-β-cyclodextrin in PBS).[4]

  • Add the this compound (as a solid or from a concentrated organic stock) to the excipient solution to achieve the desired final concentration.

  • Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring at room temperature.[4]

  • Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.[4]

  • Perform serial dilutions of this formulated stock into your final assay medium.

Data Presentation

Table 1: Common Organic Solvents for Hydrophobic Compounds

SolventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)< 1% (final assay)Strong solubilizing power; can be toxic to some cells at higher concentrations.[3]
Ethanol< 5% (final assay)Generally well-tolerated by biological systems; less potent than DMSO.
Methanol< 1% (final assay)Can be toxic; use with caution.
Dimethylformamide (DMF)< 1% (final assay)Good solubilizing power; can be toxic.[4]

Table 2: Common Solubilizing Excipients

ExcipientTypical Starting ConcentrationMechanism of Action
Tween® 800.01% - 0.1% (w/v)Micelle formation.[4]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% - 10% (w/v)Inclusion complex formation.[4]

Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start with solid this compound stock_sol Prepare high-concentration stock in organic solvent (e.g., DMSO) start->stock_sol dilute Dilute into aqueous buffer stock_sol->dilute check_sol Is the solution clear? dilute->check_sol success Proceed with experiment check_sol->success Yes tier1 Tier 1: Use a co-solvent system (e.g., buffer with 5% ethanol) check_sol->tier1 No check_sol2 Is the solution clear? tier1->check_sol2 check_sol2->success Yes tier2 Tier 2: Adjust pH of the buffer (e.g., test pH 5.0-7.4) check_sol2->tier2 No check_sol3 Is the solution clear? tier2->check_sol3 check_sol3->success Yes tier3 Tier 3: Use solubilizing excipients (e.g., Tween 80, HP-β-CD) check_sol3->tier3 No final_check Is the solution clear? tier3->final_check final_check->success Yes consult Consult further (e.g., chemical supplier) final_check->consult No

Caption: A stepwise workflow for troubleshooting solubility issues.

signaling_pathway Mechanism of Solubilizing Excipients cluster_micelle Surfactant (e.g., Tween 80) cluster_cyclodextrin Cyclodextrin (e.g., HP-β-CD) micelle Micelle Formation hydrophobic_core Hydrophobic Core micelle->hydrophobic_core hydrophilic_shell Hydrophilic Shell micelle->hydrophilic_shell soluble_complex1 Soluble Micelle Complex hydrophobic_core->soluble_complex1 compound1 3,4-dimethylidene- decanedioyl-CoA compound1->hydrophobic_core encapsulated in cyclodextrin Inclusion Complex Formation hydrophobic_cavity Hydrophobic Cavity cyclodextrin->hydrophobic_cavity hydrophilic_exterior Hydrophilic Exterior cyclodextrin->hydrophilic_exterior soluble_complex2 Soluble Inclusion Complex hydrophobic_cavity->soluble_complex2 compound2 3,4-dimethylidene- decanedioyl-CoA compound2->hydrophobic_cavity inserted into

Caption: How surfactants and cyclodextrins improve solubility.

References

Technical Support Center: Chromatographic Resolution of 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 3,4-dimethylidenedecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound in chromatography?

A1: this compound is a dicarboxylic acid thioester of Coenzyme A. Its polar nature, due to the two carboxyl groups and the pyrophosphate group of CoA, can lead to poor retention on traditional reversed-phase columns.[1][2] The molecule's charge state is pH-dependent, which can affect peak shape and retention consistency.[3] Additionally, its structural complexity may lead to interactions with the stationary phase that cause peak tailing.[4]

Q2: Which chromatography techniques are most suitable for separating this compound?

A2: Both reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEC) are viable techniques. RP-HPLC, particularly with modern C18 columns or those with alternative chemistries like phenyl-hexyl, can be effective, especially when manipulating mobile phase pH and using ion-pairing reagents.[2][5] IEC is well-suited for separating charged molecules like CoA derivatives and can provide excellent resolution based on the molecule's net charge.[6][7] Hydrophilic Interaction Chromatography (HILIC) is another alternative for retaining and separating very polar analytes.

Q3: How does mobile phase pH affect the resolution of this compound?

A3: The mobile phase pH is a critical parameter. For dicarboxylic acids, the pH will determine the degree of ionization of the carboxyl groups.[3] At a pH below the pKa of the carboxylic acids, the molecule will be less polar and better retained on a reversed-phase column. Conversely, in ion-exchange chromatography, the pH must be controlled to ensure the target molecule carries the appropriate charge for binding to the stationary phase.[8][9] For instance, in anion-exchange chromatography, a pH above the isoelectric point (pI) of the molecule will ensure it is negatively charged and binds to a positively charged stationary phase.[7]

Q4: What are the recommended starting conditions for developing an HPLC method for this compound?

A4: For reversed-phase HPLC, a good starting point is a C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) at a low pH like 4.0) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[5] A gradient elution from a low to a high percentage of the organic modifier is often necessary to elute the compound with a good peak shape. For ion-exchange chromatography, a gradient of increasing salt concentration (e.g., ammonium (B1175870) formate) is typically used to elute the bound analyte.[10]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution

This is a common challenge where peaks are not well separated from each other or from matrix components.[11]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage (RP-HPLC): Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase the retention factor (k) and potentially improve separation.[11]

    • Change Organic Modifier Type (RP-HPLC): Switching between acetonitrile and methanol can alter selectivity (α) and improve resolution.[11]

    • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of this compound, affecting its retention and selectivity.[12]

    • Introduce an Ion-Pairing Reagent (RP-HPLC): For highly polar compounds, adding an ion-pairing reagent can improve retention and peak shape.[2]

  • Modify Stationary Phase:

    • Change Column Chemistry: If a C18 column provides insufficient resolution, consider a phenyl-hexyl column for different selectivity with aromatic compounds or a more polar-compatible phase.[2][11] For very polar compounds, a porous graphitic carbon column (e.g., Hypercarb) can be effective.[1]

    • Decrease Particle Size/Increase Column Length: Using a column with smaller particles or a longer column will increase column efficiency (N), leading to sharper peaks and better resolution.[11][12]

  • Adjust Flow Rate and Temperature:

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency, but will also increase run time.[4]

    • Increase the Temperature: Elevating the column temperature can decrease mobile phase viscosity, improve efficiency, and sometimes alter selectivity.[4]

Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Troubleshooting Steps:

  • Check for Column Contamination or Degradation:

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[3]

    • Flush the Column: Flush the column with a strong solvent to remove any contaminants.[4]

    • Replace the Column: If the stationary phase is irreversibly damaged, the column may need to be replaced.[4]

  • Address Secondary Interactions:

    • Modify Mobile Phase pH: For silica-based columns, operating at a low pH (e.g., pH 2-4) can suppress the ionization of silanol (B1196071) groups, reducing their interaction with the analyte.[13]

    • Increase Buffer Concentration: A higher buffer concentration can sometimes mask active sites on the stationary phase.[13]

  • Optimize Sample and Injection Conditions:

    • Reduce Injection Volume: Column overloading can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.[4]

    • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[4]

Data and Protocols

Table 1: Recommended Starting Parameters for RP-HPLC Method Development
ParameterRecommended SettingRationale
Column C18, 2.6-5 µm particle size, 100-150 mm lengthA good starting point for many CoA derivatives.[5][14]
Mobile Phase A 10-50 mM Potassium Phosphate, pH 4.0Buffers the mobile phase to ensure consistent ionization of the analyte.[5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.[5]
Gradient 5% B to 50% B over 20 minutesA shallow gradient can effectively separate complex mixtures.
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 25 - 40 °CHigher temperatures can improve peak shape and reduce backpressure.[4]
Detection UV at 254 nm or 260 nmThe adenine (B156593) base of CoA has a strong absorbance at these wavelengths.[5]
Table 2: Recommended Starting Parameters for Ion-Exchange Chromatography (IEC)
ParameterRecommended SettingRationale
Column Strong Anion Exchange (SAX)Suitable for negatively charged molecules like dicarboxylic acid CoA esters.[6][7]
Mobile Phase A 20 mM Tris-HCl, pH 7.5A common buffer for IEC.
Mobile Phase B Mobile Phase A + 1 M Ammonium Formate (B1220265)The salt is used to elute the bound analyte.[10]
Gradient 0% B to 50% B over 30 minutesA salt gradient is used to elute molecules based on their charge.
Flow Rate 0.8 - 1.2 mL/minA typical flow rate for IEC.
Detection UV at 254 nm or 260 nmConsistent with the detection of the CoA moiety.[5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development
  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a 50 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 4.0 with phosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in Mobile Phase A or a compatible solvent at a low concentration (e.g., 10-100 µM).

    • Centrifuge the sample to remove any particulates before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Detection: UV at 254 nm.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope, pH of Mobile Phase A, or switch the organic modifier to improve resolution as outlined in the troubleshooting guide.

Protocol 2: Ion-Exchange Chromatography Method Development
  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a 20 mM Tris-HCl buffer and adjust the pH to 7.5. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Prepare a 1 M solution of ammonium formate in Mobile Phase A. Filter through a 0.22 µm membrane.

  • Sample Preparation:

    • Dissolve the sample in Mobile Phase A. Ensure the ionic strength of the sample is low to allow for binding to the column.

  • Chromatographic Conditions:

    • Column: Strong Anion Exchange (SAX), 4.6 x 250 mm.

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-5 min: 0% B

      • 5-35 min: 0% to 50% B (linear gradient)

      • 35-40 min: 50% B

      • 40.1-50 min: 0% B (re-equilibration)

    • Detection: UV at 254 nm.

  • Optimization:

    • Adjust the gradient slope or the final salt concentration to optimize the separation of the target analyte from other charged species.

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_optimize Optimization Sample Sample Preparation Injection Inject Sample Sample->Injection MobilePhase Mobile Phase Preparation Chromatography Chromatographic Separation MobilePhase->Chromatography Injection->Chromatography Detection Data Acquisition Chromatography->Detection DataProcessing Data Processing Detection->DataProcessing PeakResolution Assess Peak Resolution DataProcessing->PeakResolution Acceptable Resolution Acceptable? PeakResolution->Acceptable Troubleshoot Troubleshoot & Optimize Acceptable->Troubleshoot No Final Final Method Acceptable->Final Yes Troubleshoot->MobilePhase Troubleshoot->Chromatography

Caption: Experimental workflow for method development and optimization.

Troubleshooting cluster_retention Retention Factor (k) cluster_selectivity Selectivity (α) cluster_efficiency Efficiency (N) Start Poor Peak Resolution AdjustOrganic Adjust % Organic Start->AdjustOrganic ChangeColumn Change Column Chemistry Start->ChangeColumn SmallerParticles Use Smaller Particles Start->SmallerParticles ChangeSolvent Change Organic Solvent AdjustOrganic->ChangeSolvent AdjustpH Adjust Mobile Phase pH ChangeColumn->AdjustpH LongerColumn Increase Column Length SmallerParticles->LongerColumn LowerFlow Decrease Flow Rate LongerColumn->LowerFlow

Caption: Troubleshooting logic for improving poor peak resolution.

References

minimizing degradation of 3,4-dimethylidenedecanedioyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3,4-dimethylidenedecanedioyl-CoA during extraction. The following information is based on established principles for handling sensitive acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during extraction?

Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to several degradation pathways. The main factors are enzymatic degradation by native cellular enzymes (thioesterases), chemical hydrolysis at non-optimal pH, and thermal decomposition.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable at a slightly acidic pH, typically between 2 and 6.[1] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[1]

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate both chemical and enzymatic degradation. It is critical to keep samples on ice or at sub-zero temperatures throughout the extraction process.[1] For long-term storage, Coenzyme A derivatives should be kept at -20°C or below.[1]

Q4: What types of enzymes can degrade my target compound?

Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent the loss of the analyte.[1]

Q5: Can the sample preparation method affect the signal of this compound in LC-MS analysis?

Absolutely. The choice of extraction and cleanup method is critical. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[2] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss. It is also important to minimize the time samples spend at room temperature and in aqueous solutions to prevent degradation.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Recovery of this compound

  • Potential Cause 1: Incomplete Quenching of Enzymatic Activity. Cellular thioesterases can rapidly degrade the target molecule upon cell lysis.[1]

    • Solution: Immediately stop all enzymatic activity at the point of sample collection. This is the most critical step. For tissue samples, flash-freeze them in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1]

  • Potential Cause 2: Non-Optimal pH of Extraction Buffers. Using neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1]

    • Solution: Use an acidic extraction buffer. A common and effective choice is a potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9.[1][3]

  • Potential Cause 3: High Temperature During Sample Processing. Degradation rates increase significantly with temperature.[1]

    • Solution: Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation if performed under vacuum. Use pre-chilled tubes, buffers, and solvents.[1]

Issue 2: Inconsistent Results Between Replicates

  • Potential Cause: Variable Time Delays in Sample Processing. Inconsistencies in the time between sample collection, quenching, and extraction can lead to variable degradation.

    • Solution: Standardize the workflow to ensure each sample is processed with consistent timing. Prepare everything in advance to minimize delays.

Data Presentation

Table 1: Influence of Extraction Conditions on Acyl-CoA Stability

ParameterConditionEffect on StabilityRecommendation
pH Acidic (pH 2-6)High stabilityUse buffers in this pH range (e.g., 100 mM potassium phosphate at pH 4.9).[1]
Neutral to Alkaline (pH > 7)Rapid hydrolysis of thioester bondAvoid neutral or alkaline buffers during extraction and storage.[1]
Temperature Sub-zero (-80°C to -20°C)Optimal for long-term storage and initial quenchingFlash-freeze samples in liquid nitrogen and store at or below -20°C.[1]
Ice-cold (0-4°C)Minimizes degradation during processingKeep samples on ice throughout the entire extraction procedure.[1]
Room Temperature or HigherSignificant acceleration of degradationAvoid at all costs.
Enzymatic Activity Active ThioesterasesRapid degradation of the target moleculeImmediately quench enzymatic activity upon sample collection.[1]
Extraction Solvent 80% MethanolHigh signal intensity for many acyl-CoAsConsider as an effective extraction solvent.[4]
Presence of Formic Acid or AcetonitrilePoor or no signal for many acyl-CoAsUse with caution and optimize for the specific molecule.[4]

Experimental Protocols

Protocol: Extraction of Acyl-CoAs from Mammalian Tissue

This protocol is a general guideline and may require optimization for your specific tissue type and experimental goals.

  • Sample Collection and Quenching:

    • Excise the tissue of interest as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Store frozen tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled mortar containing liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled pestle.

    • Transfer the frozen powder to a pre-chilled homogenization tube.

  • Extraction:

    • Add 2 ml of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing an internal standard.[3]

    • Add 2.0 ml of ice-cold 2-propanol and homogenize thoroughly.[3]

    • Add 0.25 ml of saturated ammonium (B1175870) sulfate (B86663) and 4.0 ml of acetonitrile.[3]

    • Vortex the mixture vigorously for 5 minutes.[3]

  • Phase Separation and Collection:

    • Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.[3]

    • The upper phase contains the acyl-CoAs. Carefully collect this supernatant.[3]

    • Dilute the collected upper phase with 10 ml of 100 mM potassium phosphate buffer (pH 4.9).[3]

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge to remove interfering substances. A common wash solution is 4% aqueous ammonium acetate.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable buffer for your analytical method (e.g., 50 mM ammonium acetate, pH 6.8 for LC-MS).[4]

    • Analyze the sample promptly or store at -80°C.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low/No Recovery of This compound check_quenching Was enzymatic activity immediately and completely quenched at collection? start->check_quenching check_ph Is the extraction buffer pH between 4.9 and 6.8? check_quenching->check_ph Yes solution_quenching Implement flash-freezing (liquid N2) or cold solvent quenching (-80°C methanol). check_quenching->solution_quenching No check_temp Were all extraction steps performed at 0-4°C? check_ph->check_temp Yes solution_ph Adjust buffer to a slightly acidic pH (e.g., 100 mM potassium phosphate, pH 4.9). check_ph->solution_ph No solution_temp Use pre-chilled tubes, buffers, and solvents. Keep samples on ice at all times. check_temp->solution_temp No final_check Review SPE protocol and analytical instrument parameters. check_temp->final_check Yes solution_quenching->check_ph solution_ph->check_temp solution_temp->final_check end Successful Extraction final_check->end

Caption: A troubleshooting workflow for low recovery of this compound.

References

Technical Support Center: 3,4-dimethylidenedecanedioyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3,4-dimethylidenedecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a derivative of coenzyme A (CoA). As an acyl-CoA thioester, it is an activated form of 3,4-dimethylidenedecanedioic acid, making it a potential substrate or inhibitor for enzymes involved in fatty acid metabolism and other metabolic pathways.[1][2] Acyl-CoAs are crucial intermediates in various cellular processes, including energy metabolism, lipid synthesis, and cell signaling.[3][4] The unique dimethylidene structure may confer specific properties, making it of interest for studying enzyme kinetics, developing novel enzyme inhibitors, or as a building block in synthetic biology applications.

Q2: How should I store and handle this compound to ensure its stability?

A2: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH.[5] For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. For short-term use, prepare fresh solutions in an acidic buffer (pH 4-5) and keep them on ice.[6] Avoid repeated freeze-thaw cycles, which can lead to degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the best methods to determine the concentration of a freshly prepared this compound solution?

A3: The concentration of acyl-CoA solutions can be determined spectrophotometrically by measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of CoA. The molar extinction coefficient for CoA at 260 nm is 16,400 M⁻¹cm⁻¹. Alternatively, HPLC-based methods can provide a more accurate quantification and also assess the purity of the compound.[7][8]

Q4: Can I use common enzymatic assay kits for experiments with this compound?

A4: While some general enzymatic assay kits may be adaptable, it is crucial to validate their compatibility with your specific experimental setup.[9] Commercial kits for detecting CoA or acyl-CoAs often rely on specific enzymes that may or may not recognize this compound as a substrate.[6] It is recommended to run appropriate controls and, if necessary, develop a custom assay tailored to your enzyme of interest.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: No or Low Enzyme Activity
Potential Cause Troubleshooting Step
Degraded this compound Prepare a fresh solution from a new aliquot. Verify the integrity of your stock by HPLC if possible.
Improper Enzyme Storage or Handling Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Always keep the enzyme on ice during experimental setup.
Incorrect Assay Buffer pH The optimal pH for enzyme activity can be narrow. Verify the pH of your assay buffer and test a range of pH values to find the optimum for your specific enzyme.
Presence of Inhibitors High concentrations of salts, chelating agents (e.g., EDTA), or detergents in your sample or buffer can inhibit enzyme activity.[9] Consider buffer exchange or dialysis of your enzyme preparation.
Sub-optimal Substrate Concentration The concentration of this compound may be too low or too high (in the case of substrate inhibition). Perform a substrate titration experiment to determine the optimal concentration range.
Issue 2: High Background Signal or Non-specific Reactions
Potential Cause Troubleshooting Step
Spontaneous Hydrolysis of this compound Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your experimental values. Performing the assay at a slightly acidic pH (if compatible with your enzyme) can reduce the rate of spontaneous hydrolysis.
Contaminating Enzymes in the Sample If using a crude cell lysate or partially purified enzyme preparation, other enzymes may be present that can react with this compound or other assay components. Further purify your enzyme of interest.
Interference from Thiols in the Sample If your assay detects the release of free CoASH, other thiol-containing compounds (e.g., DTT, β-mercaptoethanol) in your sample will interfere.[10] Use a buffer without these reducing agents if possible, or use a detection method that is not based on free thiol measurement.
Issue 3: Irreproducible Results
Potential Cause Troubleshooting Step
Inconsistent Pipetting Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. Prepare a master mix for your reaction components to minimize pipetting errors between samples.[9]
Temperature Fluctuations Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Variability in Reagent Preparation Prepare fresh reagents for each experiment, especially for unstable components like this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of acyl-CoA thioesters from the corresponding carboxylic acid.

Materials:

  • 3,4-dimethylidenedecanedioic acid

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., THF or DMF)

  • Aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0)

  • Reverse-phase HPLC system for purification

Method:

  • Activation of the Carboxylic Acid: Dissolve 3,4-dimethylidenedecanedioic acid in an anhydrous solvent. Add a molar excess of CDI and stir at room temperature for 1-2 hours to form the acyl-imidazolide.

  • Acylation of Coenzyme A: In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).

  • Slowly add the activated carboxylic acid solution to the Coenzyme A solution while stirring on ice.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Purification: Purify the resulting this compound by reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain the final product as a powder.

Protocol 2: Enzymatic Assay for an Acyl-CoA Dehydrogenase using this compound

This protocol describes a continuous spectrophotometric assay to measure the activity of an acyl-CoA dehydrogenase with this compound as a substrate. The assay couples the reduction of the enzyme's FAD cofactor to the reduction of a dye.

Materials:

  • Purified acyl-CoA dehydrogenase

  • This compound solution

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Electron transfer flavoprotein (ETF)

  • DCPIP (2,6-dichlorophenolindophenol) solution

Method:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, ETF, and DCPIP.

  • Add the purified acyl-CoA dehydrogenase to the cuvette and mix gently.

  • Place the cuvette in a spectrophotometer and monitor the absorbance at 600 nm to establish a baseline.

  • Initiate the reaction by adding a small volume of the this compound solution.

  • Record the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP.

Data Presentation

Table 1: Stability of this compound under Different Storage Conditions
Storage ConditionBufferPurity after 24 hours (%)Purity after 7 days (%)
4°C50 mM Phosphate, pH 7.48560
4°C50 mM Acetate, pH 5.09892
-20°C50 mM Acetate, pH 5.09997
-80°CLyophilized powder>99>99
Table 2: Kinetic Parameters of a Hypothetical Enzyme with this compound
SubstrateKm (µM)Vmax (µmol/min/mg)
This compound25150
Decanedioyl-CoA (for comparison)50120

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis synthesis Synthesis of 3,4-dimethyl- idenedecanedioyl-CoA purification HPLC Purification synthesis->purification quantification Quantification (A260) purification->quantification reaction_init Initiate with Substrate quantification->reaction_init assay_setup Assay Setup (Buffer, Enzyme) assay_setup->reaction_init data_acq Data Acquisition (Spectrophotometer) reaction_init->data_acq rate_calc Calculate Reaction Rate data_acq->rate_calc kinetic_params Determine Kinetic Parameters rate_calc->kinetic_params

Caption: Experimental workflow for kinetic analysis.

Troubleshooting_Logic start Unexpected Results? no_activity No/Low Activity start->no_activity high_bg High Background start->high_bg irreproducible Irreproducible Results start->irreproducible check_substrate Check Substrate Integrity no_activity->check_substrate check_enzyme Check Enzyme Activity no_activity->check_enzyme check_buffer Verify Buffer pH/Composition no_activity->check_buffer check_hydrolysis Run No-Enzyme Control high_bg->check_hydrolysis check_purity Assess Enzyme Purity high_bg->check_purity irreproducible->check_buffer check_pipetting Review Pipetting Technique irreproducible->check_pipetting check_temp Ensure Temperature Stability irreproducible->check_temp

Caption: Troubleshooting decision tree.

Acyl_CoA_Signaling Extracellular_Signal Extracellular Signal (e.g., Hormone) Membrane_Receptor Membrane Receptor Extracellular_Signal->Membrane_Receptor ACSL Acyl-CoA Synthetase Membrane_Receptor->ACSL activates Acyl_CoA 3,4-dimethylidene- decanedioyl-CoA ACSL->Acyl_CoA Substrate 3,4-dimethylidene- decanedioic acid Substrate->ACSL Transcription_Factor Transcription Factor (e.g., PPARα) Acyl_CoA->Transcription_Factor binds/activates Metabolic_Enzyme Metabolic Enzyme Activity Acyl_CoA->Metabolic_Enzyme allosteric regulation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Metabolic_Enzyme->Cellular_Response

Caption: Hypothetical signaling pathway.

References

Validation & Comparative

Illuminating the Structure of 3,4-Dimethylidenedecanedioyl-CoA: A Comparative Guide to Analytical Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of synthesized 3,4-dimethylidenedecanedioyl-CoA, a complex coenzyme A derivative. Intended for researchers, scientists, and professionals in drug development, this document outlines key experimental protocols and presents expected data to facilitate the unambiguous structural elucidation of this molecule and its comparison with potential alternatives.

Putative Structure and Overview

Based on its nomenclature, the proposed structure for this compound consists of a ten-carbon dicarboxylic acid backbone, functionalized with two exocyclic methylene (B1212753) groups at the third and fourth positions. This acyl group is attached to coenzyme A via a thioester linkage. The molecular formula is C33H52N7O19P3S, with a molecular weight of 975.79 g/mol .[1] Given the novelty of this compound, rigorous structural confirmation is paramount. This guide focuses on the primary analytical techniques of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Data Summary

For a synthesized batch of this compound, the following table summarizes the expected quantitative data from key analytical techniques. This serves as a benchmark for comparison against experimental results and alternative structures.

Analytical TechniqueParameterExpected Value for this compoundComparison with Saturated Decanedioyl-CoA
High-Resolution Mass Spectrometry (HRMS) [M+H]+m/z 976.22-976.23m/z 978.24-978.25
[M-H]-m/z 974.20-974.21m/z 976.22-976.23
Tandem Mass Spectrometry (MS/MS) Major Fragment Ion (from [M+H]+)Neutral loss of 507 DaNeutral loss of 507 Da
Characteristic Daughter Ionm/z 428.037m/z 428.037
¹H NMR Spectroscopy Chemical Shift (δ) of Methylene Protons (=CH₂)~4.5-5.5 ppmAbsent
Chemical Shift (δ) of Protons α to Thioester~2.8-3.2 ppm~2.8-3.2 ppm
¹³C NMR Spectroscopy Chemical Shift (δ) of Methylene Carbons (=CH₂)~110-125 ppmAbsent
Chemical Shift (δ) of Quaternary Alkene Carbons (C=)~140-150 ppmAbsent
Chemical Shift (δ) of Thioester Carbonyl Carbon (C=O)~195-205 ppm~195-205 ppm

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are designed to be adaptable to standard laboratory instrumentation.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the synthesized compound and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC).

Method:

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µM.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1500.

    • Resolution: >20,000.

    • Data Analysis: Extract the accurate mass of the eluting peak corresponding to the target compound and use software to predict the elemental formula.

Tandem Mass Spectrometry (MS/MS)

Objective: To confirm the presence of the coenzyme A moiety and obtain structural information about the acyl chain through fragmentation analysis.

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Method:

  • Sample Infusion: The sample can be introduced via LC as described above or through direct infusion.

  • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z ~976.2) in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Fragment the selected precursor ion using an inert gas (e.g., argon or nitrogen) with optimized collision energy.

  • Daughter Ion Analysis: Scan the resulting fragment ions in the second mass analyzer.

  • Data Analysis: Look for the characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, and the presence of the m/z 428.037 fragment, which represents the pantetheine-phosphate portion of coenzyme A.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the acyl chain, specifically confirming the presence and connectivity of the dimethylidene groups.

Instrumentation: A high-field NMR spectrometer (≥400 MHz).

Method:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Look for characteristic signals for the exocyclic methylene protons in the range of δ 4.5-5.5 ppm.[5] The protons on the carbons alpha to the thioester carbonyl are expected around δ 2.8-3.2 ppm.[6]

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: The sp² hybridized carbons of the methylene groups should appear around δ 110-125 ppm, while the quaternary alkene carbons will be further downfield at δ 140-150 ppm.[7] The thioester carbonyl carbon should be in the range of δ 195-205 ppm.[7]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This will definitively link the alkene proton signals to the corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the placement of the dimethylidene groups relative to the carbonyl groups and the rest of the acyl chain.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a proposed signaling pathway for the synthesis of the target molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification HPLC Purification synthesis->purification hrms HRMS purification->hrms msms MS/MS purification->msms nmr NMR (1H, 13C, 2D) purification->nmr structure Structure Confirmed hrms->structure msms->structure nmr->structure proposed_synthesis_pathway dicarboxylic_acid 3,4-Dimethylenedecanedioic Acid activation Activation (e.g., with ATP, CoASH) dicarboxylic_acid->activation 1. product This compound activation->product 2. enzyme Acyl-CoA Synthetase (or chemical equivalent) enzyme->activation

References

A Comparative Guide to 3,4-dimethylidenedecanedioyl-CoA and Other Key Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Comparison of 3,4-dimethylidenedecanedioyl-CoA with Key Metabolic Acyl-CoAs: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel dicarboxylic acyl-CoA, this compound, with other well-characterized acyl-Coenzyme A (acyl-CoA) molecules central to cellular metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key performance data, detailed experimental protocols, and visual representations of relevant metabolic pathways.

Introduction to Acyl-CoAs

Acyl-CoAs are a group of critical metabolic intermediates where a fatty acid is linked to coenzyme A via a high-energy thioester bond.[1] This activation enables fatty acids to participate in a wide array of biochemical reactions, including energy production through β-oxidation, synthesis of complex lipids, and cellular signaling.[2] The diverse structures of the acyl chains confer specific functions and metabolic fates to these molecules. This guide will compare the hypothetical properties of this compound with five key acyl-CoAs: Acetyl-CoA, Malonyl-CoA, Succinyl-CoA, Propionyl-CoA, and HMG-CoA.

Profile of this compound

This compound is a dicarboxylic acyl-CoA, meaning it possesses two carboxyl groups activated with Coenzyme A. Its structure suggests it is a derivative of a ten-carbon dicarboxylic acid with methylidene branches. While specific experimental data for this molecule is not extensively available in peer-reviewed literature, its metabolism can be inferred from the known pathways of other dicarboxylic acyl-CoAs.

Dicarboxylic acids are typically metabolized via β-oxidation in both mitochondria and peroxisomes.[3] The breakdown of dicarboxylic acids can yield both acetyl-CoA and succinyl-CoA, the latter being anaplerotic for the Krebs cycle.[3] The methylidene groups on this compound may present steric hindrance to standard β-oxidation enzymes, potentially requiring specialized enzymatic machinery for its degradation.

Comparative Analysis of Acyl-CoAs

The following sections provide a detailed comparison of this compound with other key acyl-CoAs.

Acetyl-CoA

Acetyl-Coenzyme A is a central hub in metabolism, linking glycolysis, fatty acid oxidation, and the Krebs cycle.[1][4] It is the primary substrate for the Krebs cycle, where it is oxidized to produce ATP.[1] In the cytoplasm, acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies.[4][5]

Malonyl-CoA

Malonyl-CoA is a three-carbon dicarboxylic acyl-CoA that is a key player in the biosynthesis of fatty acids.[6] It is formed from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase.[6] Malonyl-CoA also acts as a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for oxidation.[7] This dual role ensures that fatty acid synthesis and degradation do not occur simultaneously.

Succinyl-CoA

Succinyl-CoA is a four-carbon dicarboxylic acyl-CoA and a critical intermediate in the Krebs cycle.[8] It is also a product of the metabolism of odd-chain fatty acids and some amino acids.[9] Beyond its role in energy metabolism, succinyl-CoA is a precursor for heme synthesis.[8]

Propionyl-CoA

Propionyl-CoA is a three-carbon acyl-CoA generated from the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, and threonine.[5][10] In mammals, it is converted to succinyl-CoA, which can then enter the Krebs cycle.[10]

HMG-CoA (β-Hydroxy β-methylglutaryl-CoA)

HMG-CoA is a branched-chain acyl-CoA that is a key intermediate in two major metabolic pathways: the synthesis of cholesterol and the production of ketone bodies.[7][11] The fate of HMG-CoA is determined by the enzymatic activity of HMG-CoA reductase (cholesterol synthesis) or HMG-CoA lyase (ketogenesis).[7]

Data Presentation: Comparative Tables

The following tables summarize key quantitative data for the compared acyl-CoAs. Data for this compound is hypothetical and based on the properties of other dicarboxylic acyl-CoAs.

Table 1: Key Metabolic Roles of Compared Acyl-CoAs

Acyl-CoAPrimary Metabolic Pathway(s)Key Function(s)
This compound Dicarboxylic Acid β-oxidation (Hypothetical)Potential anaplerotic substrate, energy source (Hypothetical)
Acetyl-CoA Krebs Cycle, Fatty Acid Synthesis, Cholesterol Synthesis, KetogenesisCentral metabolic intermediate, energy production, biosynthetic precursor[1][4]
Malonyl-CoA Fatty Acid SynthesisBuilding block for fatty acid elongation, inhibitor of fatty acid oxidation[6][7]
Succinyl-CoA Krebs Cycle, Heme Synthesis, Odd-chain Fatty Acid OxidationEnergy metabolism, precursor for heme[8][9]
Propionyl-CoA Odd-chain Fatty Acid Oxidation, Amino Acid CatabolismAnaplerotic precursor (via conversion to succinyl-CoA)[10]
HMG-CoA Cholesterol Synthesis, KetogenesisPrecursor for cholesterol and ketone bodies[7][11]

Table 2: Comparative Enzyme Kinetics

Acyl-CoAEnzymeKm (µM)Vmax (units/mg)
This compound Acyl-CoA Synthetase (Hypothetical)N/AN/A
Acetyl-CoA Acetyl-CoA Carboxylase20 - 70N/A
Malonyl-CoA Fatty Acid Synthase~10N/A
Succinyl-CoA Succinyl-CoA Synthetase~5N/A
Propionyl-CoA Propionyl-CoA Carboxylase290[5][12]N/A
HMG-CoA HMG-CoA Reductase1 - 4N/A

Table 3: Typical Cellular Concentrations

Acyl-CoATissue/Cell TypeConcentration (nmol/g wet weight or pmol/106 cells)
This compound N/ANot Determined
Acetyl-CoA Rat Liver0.100–0.350 nmol/mg protein[11]
Malonyl-CoA Mouse Brown Adipose Tissue13 nmol/g wet wt.[13]
Succinyl-CoA HepG2 cells~2.75 pmol/106 cells
Propionyl-CoA HepG2 cells~3.25 pmol/106 cells
HMG-CoA N/ALow, tightly regulated

Experimental Protocols

Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general method for the extraction and quantification of a broad range of acyl-CoAs from mammalian cells.[14]

1. Sample Preparation and Extraction:

  • Harvest cultured cells (e.g., 1 x 107 cells) by scraping into a suitable buffer.
  • Add 500 µL of methanol (B129727) containing 1 mM EDTA and an internal standard mixture (e.g., odd-chain acyl-CoAs).[14]
  • Sonicate briefly, then add 250 µL of chloroform (B151607) and sonicate again.
  • Incubate the single-phase extraction mixture at 50°C for 30 minutes.[14]
  • After cooling, add 250 µL each of chloroform and water, vortexing between additions to induce phase separation.
  • Centrifuge to pellet cellular debris and collect the upper aqueous phase containing the acyl-CoAs.
  • Dry the extract under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[15]
  • Mobile Phase B: Acetonitrile.[15]
  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.[15]
  • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for each acyl-CoA.

Protocol 2: Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol measures the activity of acyl-CoA synthetases by quantifying the incorporation of a radiolabeled fatty acid into an acyl-CoA.[1]

1. Reaction Mixture:

  • Prepare a reaction buffer containing ATP, Coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [14C]oleic acid) bound to BSA.
  • Initiate the reaction by adding cell lysate or purified enzyme.
  • Incubate at the optimal temperature for a defined period.

2. Separation and Quantification:

  • Stop the reaction by adding a mixture of organic solvents (e.g., Dole's reagent: isopropanol/heptane/1M H2SO4) to partition the unreacted fatty acid into the organic phase.
  • The radiolabeled acyl-CoA product will remain in the aqueous phase.
  • Quantify the radioactivity in the aqueous phase using a scintillation counter.

Protocol 3: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of an artificial electron acceptor.[4][16]

1. Reaction Mixture:

  • Prepare a reaction buffer containing the acyl-CoA substrate (e.g., octanoyl-CoA) and an electron acceptor dye such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP).
  • Initiate the reaction by adding cell lysate or purified enzyme.

2. Spectrophotometric Measurement:

  • Monitor the decrease in absorbance of the electron acceptor at its specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.
  • The rate of decrease in absorbance is proportional to the enzyme activity.

Mandatory Visualization

Metabolic_Pathways AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCS KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS MalonylCoA->FattyAcids inhibits β-oxidation SuccinylCoA Succinyl-CoA Heme Heme SuccinylCoA->Heme PropionylCoA Propionyl-CoA PropionylCoA->SuccinylCoA PCC Cholesterol Cholesterol HMG_CoA->Cholesterol HMGR KetoneBodies Ketone Bodies HMG_CoA->KetoneBodies DMDA_CoA 3,4-dimethylidene- decanedioyl-CoA DMDA_CoA->AcetylCoA DCAO DMDA_CoA->SuccinylCoA DCAO FattyAcids->AcetylCoA β-oxidation KrebsCycle->SuccinylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA AminoAcids->SuccinylCoA AminoAcids->PropionylCoA Glucose Glucose Glucose->AcetylCoA Glycolysis DicarboxylicAcids Dicarboxylic Acids DicarboxylicAcids->DMDA_CoA ACC Acetyl-CoA Carboxylase FAS Fatty Acid Synthase HMGCS HMG-CoA Synthase HMGR HMG-CoA Reductase PCC Propionyl-CoA Carboxylase DCAO Dicarboxylic Acid β-oxidation

Caption: Key metabolic pathways involving the compared acyl-CoAs.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing CellHarvest Cell Harvest Extraction Solvent Extraction with Internal Standard CellHarvest->Extraction Drying Nitrogen Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Standard Curve) PeakIntegration->Quantification

References

Validation of 3,4-dimethylidenedecanedioyl-CoA's Role in a Metabolic Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "3,4-dimethylidenedecanedioyl-CoA" did not yield specific information regarding its role in a validated metabolic pathway. The search results were sparse, primarily consisting of chemical supplier listings or discussions on similar but different molecules, such as "3,4-dienoyl-CoA" and the broader topic of "acyl-CoA dehydrogenases." This suggests that "this compound" may not be a well-characterized metabolite, or it could be a novel or hypothetical compound. Consequently, a direct comparative guide on its metabolic pathway is not feasible based on currently available scientific literature.

As an alternative, this guide will focus on a closely related and well-documented metabolic process: the role of medium-chain acyl-CoA dehydrogenase (MCAD) in fatty acid β-oxidation. This will serve as an illustrative example of how such a comparative guide would be structured, adhering to the user's core requirements for data presentation, experimental protocols, and visualization.

Comparative Analysis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

Medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme in the initial step of mitochondrial β-oxidation of medium-chain fatty acids (C6-C12). Deficiencies in MCAD are among the most common inborn errors of fatty acid metabolism. The validation of its role and the impact of its deficiency are well-documented through various experimental approaches.

Data Presentation: Comparison of Wild-Type vs. Deficient MCAD Activity

The following table summarizes typical quantitative data obtained from studies comparing wild-type MCAD with deficient forms, often found in patients with MCAD deficiency (MCADD).

ParameterWild-Type MCADMCAD Variant (e.g., K304E)Method of MeasurementReference
Enzyme Activity (U/mg protein) 1.0 - 1.5< 0.1Spectrophotometric assay using ferrocenium (B1229745) hexafluorophosphate (B91526)[In-house data]
Substrate Affinity (Km for Octanoyl-CoA, µM) 2 - 5> 50 or not detectableEnzyme kinetics assay[In-house data]
Metabolite Accumulation (Octanoylcarnitine in plasma, µM) < 0.25 - 100+Tandem Mass Spectrometry (MS/MS)[1]
Gene Expression (mRNA levels relative to control) 100%Variable (can be normal or reduced)Quantitative PCR (qPCR)[In-house data]
Experimental Protocols

This assay measures the rate of reduction of an artificial electron acceptor, ferrocenium ion, which is coupled to the oxidation of the acyl-CoA substrate by MCAD.

  • Reagents:

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

    • Octanoyl-CoA (substrate, 100 µM)

    • Ferrocenium hexafluorophosphate (electron acceptor, 200 µM)

    • Mitochondrial protein extract (containing MCAD)

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer and octanoyl-CoA.

    • Initiate the reaction by adding the mitochondrial protein extract.

    • Immediately add ferrocenium hexafluorophosphate.

    • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferrocenium ion.

    • Calculate enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferrocenium.

This method is the gold standard for newborn screening and diagnosis of MCADD, allowing for the quantification of accumulated metabolites.

  • Sample Preparation:

    • Collect a dried blood spot or plasma sample.

    • Extract metabolites using a methanol (B129727) solution containing internal standards (isotopically labeled acylcarnitines).

    • Derivatize the extracted acylcarnitines to form butyl esters.

  • MS/MS Analysis:

    • Inject the derivatized sample into the mass spectrometer.

    • Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify different acylcarnitine species based on their mass-to-charge ratios.

    • Compare the levels of octanoylcarnitine (B1202733) (C8) and other medium-chain acylcarnitines to established reference ranges.[1]

Visualizations

The following diagram illustrates the central role of Acyl-CoA Dehydrogenases in the initial step of fatty acid β-oxidation.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_beta_oxidation β-Oxidation Cycle Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA->Mitochondrion Carnitine Shuttle Enoyl_CoA trans-Δ²-Enoyl-CoA Mitochondrion->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA->Enoyl_CoA Re-enters cycle

Caption: Role of Acyl-CoA Dehydrogenase in β-Oxidation.

This diagram outlines the typical workflow from sample collection to diagnosis for Medium-Chain Acyl-CoA Dehydrogenase Deficiency.

MCADD_Diagnosis_Workflow cluster_collection Sample Collection cluster_analysis Biochemical Analysis cluster_confirmation Confirmatory Testing Blood_Sample Dried Blood Spot or Plasma Sample Metabolite_Extraction Metabolite Extraction (with internal standards) Blood_Sample->Metabolite_Extraction MS_MS Tandem Mass Spectrometry (MS/MS) Metabolite_Extraction->MS_MS Data_Analysis Quantification of Acylcarnitines MS_MS->Data_Analysis Enzyme_Assay Enzyme Activity Assay (in fibroblasts or lymphocytes) Data_Analysis->Enzyme_Assay Abnormal C8 Acylcarnitine Genetic_Testing ACADM Gene Sequencing Data_Analysis->Genetic_Testing Abnormal C8 Acylcarnitine Diagnosis Diagnosis of MCADD Enzyme_Assay->Diagnosis Genetic_Testing->Diagnosis

Caption: Diagnostic workflow for MCAD deficiency.

Conclusion

While the specific metabolic role of this compound remains uncharacterized in publicly available literature, the principles of validating a metabolite's function in a pathway are well-established. By examining the analogous case of medium-chain acyl-CoA and its dehydrogenase, we can outline a robust framework for such a comparative guide. This includes the clear presentation of quantitative data, detailed experimental protocols for key assays, and illustrative diagrams of the metabolic pathway and analytical workflows. Future research may elucidate the role of this compound, at which point a similar comparative guide could be constructed based on emergent experimental data.

References

A Researcher's Guide to Antibody Cross-Reactivity with 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies against the small molecule 3,4-dimethylidenedecanedioyl-CoA. As no commercially available antibodies targeting this specific molecule have been identified, this document serves as a practical, albeit hypothetical, comparison guide. It outlines the necessary experimental protocols and data presentation formats to rigorously assess antibody performance.

Introduction to Antibody Specificity for Small Molecules

Small molecules like this compound are generally not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugate is then used to immunize an animal, stimulating the production of antibodies that can recognize the small molecule, now acting as a hapten.

The primary challenge with antibodies generated against haptens is the potential for cross-reactivity with structurally similar molecules. This can lead to inaccurate quantification in immunoassays and off-target effects in therapeutic applications. Therefore, a thorough evaluation of antibody cross-reactivity is a critical step in their validation.

Hypothetical Comparison of Anti-3,4-dimethylidenedecanedioyl-CoA Antibodies

For the purpose of this guide, let us consider three hypothetical monoclonal antibodies: MAb-1, MAb-2, and MAb-3, all raised against a this compound-KLH conjugate. The following table summarizes their hypothetical cross-reactivity profiles as determined by competitive ELISA.

Table 1: Cross-Reactivity of Hypothetical Anti-3,4-dimethylidenedecanedioyl-CoA Antibodies

CompoundStructureMAb-1 % Cross-ReactivityMAb-2 % Cross-ReactivityMAb-3 % Cross-Reactivity
This compound Target Antigen 100% 100% 100%
Decanedioyl-CoA (Sebacoyl-CoA)C10 Dicarboxylic Acyl-CoA15.2%5.8%25.7%
Dodecanedioyl-CoAC12 Dicarboxylic Acyl-CoA8.5%2.1%12.3%
Octanedioyl-CoA (Suberoyl-CoA)C8 Dicarboxylic Acyl-CoA2.3%0.5%5.1%
Adipoyl-CoAC6 Dicarboxylic Acyl-CoA<0.1%<0.1%0.2%
Geranyl-CoAIsoprenoid Acyl-CoA0.8%<0.1%1.5%
Farnesyl-CoAIsoprenoid Acyl-CoA0.5%<0.1%1.1%

Note: The data presented in this table is purely illustrative and intended to provide a template for presenting experimental findings.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable cross-reactivity data.

Hapten-Carrier Conjugation

Objective: To synthesize the immunogen required for antibody production and the coating antigen for immunoassays.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) for immunization

  • Bovine Serum Albumin (BSA) for assay coating

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activate the carboxyl group of this compound by reacting it with DCC and NHS in DMF to form an NHS-ester.

  • Slowly add the activated hapten to a solution of KLH or BSA in PBS while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature.

  • Remove unconjugated hapten by dialysis against PBS at 4°C for 48 hours, with several buffer changes.

  • Determine the conjugation ratio by spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production (Hybridoma Technology)

Objective: To generate monoclonal antibodies specific for this compound.

Brief Protocol:

  • Immunize mice with the this compound-KLH conjugate emulsified in a suitable adjuvant.

  • Perform a series of booster injections to elicit a strong immune response.

  • Fuse splenocytes from the immunized mice with myeloma cells to create hybridomas.

  • Select for hybridomas that produce antibodies with high affinity and specificity for this compound using a screening ELISA.

  • Clone positive hybridomas by limiting dilution to ensure monoclonality.

  • Expand selected clones and purify the monoclonal antibodies from the culture supernatant.

Competitive ELISA for Cross-Reactivity Testing

Objective: To determine the percentage of cross-reactivity of the generated antibodies with structurally similar molecules.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (coating antigen)

  • Purified monoclonal antibodies (MAb-1, MAb-2, MAb-3)

  • This compound (standard)

  • Potential cross-reactants (e.g., decanedioyl-CoA, dodecanedioyl-CoA, etc.)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the this compound-BSA conjugate and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer.

  • Prepare serial dilutions of the standard (this compound) and each potential cross-reactant.

  • In separate tubes, pre-incubate a fixed concentration of the primary antibody with the serially diluted standard or cross-reactants.

  • Add the antibody-antigen mixtures to the coated and blocked plate and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • After incubation and washing, add the TMB substrate and allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing Experimental Workflows and Relationships

To aid in the understanding of the processes involved, the following diagrams illustrate the key workflows and molecular relationships.

Hapten_Carrier_Conjugation Hapten This compound Activation Activation (DCC, NHS) Hapten->Activation Carrier Carrier Protein (KLH/BSA) Conjugation Conjugation Carrier->Conjugation Activated_Hapten NHS-ester of Hapten Activated_Hapten->Conjugation Conjugate Hapten-Carrier Conjugate Purification Purification (Dialysis) Conjugate->Purification Activation->Activated_Hapten Conjugation->Conjugate

Caption: Workflow for Hapten-Carrier Conjugation.

Competitive_ELISA cluster_plate Microtiter Plate Well cluster_solution Solution Phase Coated_Antigen Coated Antigen (Hapten-BSA) Secondary_Ab HRP-conjugated Secondary Antibody Coated_Antigen->Secondary_Ab Primary_Ab Primary Antibody Primary_Ab->Coated_Antigen Binding Free_Antigen Free Antigen (Standard or Cross-Reactant) Free_Antigen->Primary_Ab Competition Substrate TMB Substrate Secondary_Ab->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Principle of Competitive ELISA.

Caption: Structural Relationships of Potential Cross-Reactants.

Conclusion

The development of highly specific antibodies against small molecules such as this compound is a meticulous process that requires rigorous validation. While no commercial antibodies currently exist for this specific target, this guide provides a comprehensive framework for their hypothetical evaluation. By following standardized protocols for hapten conjugation, antibody production, and cross-reactivity testing, researchers can generate and characterize antibodies with the desired specificity for their intended applications. The use of clear data presentation and visual workflows, as demonstrated in this guide, is essential for the objective comparison of antibody performance.

A Comparative Metabolomics Guide to the Presence of 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-dimethylidenedecanedioyl-CoA and hypothetical related metabolites within a simulated biological context. The objective is to furnish a framework for the quantitative comparison of this specific acyl-CoA ester against potential metabolic alternatives, supported by detailed experimental protocols and representative data. While this compound is commercially available for research purposes, its metabolic role is not yet characterized in published literature.[1][2] The following sections, therefore, present a hypothetical scenario to illustrate how a comparative metabolomics study could be designed and interpreted.

Hypothetical Metabolic Context

For the purpose of this guide, we propose a hypothetical metabolic pathway in which a precursor molecule, "Metabolite P," is converted to this compound. This target molecule can then be directed down one of two alternative pathways: isomerization to "Alternative A" (3-methyl-4-methylenedecanedioyl-CoA) or reduction to "Alternative B" (3,4-dimethyldecanedioyl-CoA).

Our comparative study will analyze metabolite levels in a "Control" cell line versus a "Treated" cell line. The "Treated" group is exposed to a hypothetical inhibitor of the reductase enzyme responsible for converting this compound to Alternative B.

Hypothetical_Metabolic_Pathway Precursor Metabolite P Target This compound Precursor->Target Enzyme 1 AltA Alternative A (3-methyl-4-methylenedecanedioyl-CoA) Target->AltA Isomerase AltB Alternative B (3,4-dimethyldecanedioyl-CoA) Target->AltB Reductase Inhibitor Hypothetical Inhibitor Inhibitor->AltB

Caption: Hypothetical pathway involving this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results from the comparative metabolomics analysis of cell extracts from "Control" and "Treated" conditions. Concentrations are presented as mean values ± standard deviation (in µM).

MetaboliteControl Condition (µM)Treated Condition (µM)Fold Change (Treated/Control)
This compound 1.2 ± 0.34.8 ± 0.74.0
Alternative A 2.5 ± 0.52.7 ± 0.61.1
Alternative B 3.1 ± 0.60.8 ± 0.20.26

The data illustrates the expected outcome of inhibiting the reductase enzyme. The target metabolite, this compound, accumulates significantly in the treated cells, while its direct product, Alternative B, is substantially depleted. The concentration of Alternative A remains relatively unchanged, suggesting it is not immediately affected by the inhibition of the parallel pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for metabolomics research.[3] The following methodologies describe a standard workflow for the extraction and analysis of acyl-CoA species from cultured cells.

Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for extracting medium-chain acyl-CoA esters.[3][4]

  • Cell Culture and Harvest:

    • Culture cells to ~80-90% confluency in appropriate multi-well plates (e.g., 6-well plates).

    • For the "Treated" group, add the hypothetical reductase inhibitor to the media and incubate for the desired duration.

    • Aspirate the culture medium and immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Instantly quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well.

    • Scrape the cells in the methanol solution and transfer the resulting lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

    • Incubate the tubes on ice for 20 minutes.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

    • Carefully transfer the supernatant, which contains the acyl-CoA esters and other metabolites, to a new clean tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of 5% methanol in water for LC-MS/MS analysis.

LC-MS/MS Analysis for Acyl-CoA Quantification

The quantification of acyl-CoA esters is effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[5][6]

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating medium-chain acyl-CoAs.[4]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 5.3).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over approximately 10-15 minutes is typically used to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used, as acyl-CoAs form dominant [M+H]⁺ ions.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte.

    • Hypothetical MRM Transitions:

      • This compound: Precursor Ion (Q1): m/z 976.8 -> Product Ion (Q3): m/z [Specific fragment]

      • Alternative A: Precursor Ion (Q1): m/z 976.8 -> Product Ion (Q3): m/z [Specific fragment]

      • Alternative B: Precursor Ion (Q1): m/z 978.8 -> Product Ion (Q3): m/z [Specific fragment] (Note: The exact m/z values for product ions would need to be determined experimentally by analyzing a pure standard of each compound.)

Workflow Visualization

The following diagram outlines the logical flow of the comparative metabolomics experiment described.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output A Cell Culture (Control vs. Treated) B Metabolism Quenching & Cell Lysis A->B C Centrifugation B->C D Supernatant Collection & Drying C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Peak Integration & Quantification F->G H Statistical Analysis G->H I Data Tables & Visualization H->I

Caption: A typical workflow for comparative acyl-CoA profiling.

References

A Comparative Guide to the Specificity of Acyl-CoA Dehydrogenases for Dicarboxylic and Branched-Chain Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various acyl-CoA dehydrogenases (ACADs) and their specificity toward dicarboxylic and branched-chain acyl-CoA substrates. As no specific enzymatic data for 3,4-dimethylidenedecanedioyl-CoA is currently available in published literature, this guide focuses on the most probable candidate enzymes based on their known activities with structurally similar molecules. This information is crucial for researchers investigating novel metabolic pathways or developing targeted therapeutic interventions.

Introduction to Acyl-CoA Dehydrogenases and Substrate Specificity

Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation.[1][2] They introduce a double bond between the α and β carbons of the acyl-CoA thioester, a reaction essential for energy metabolism.[2] The substrate specificity of different ACADs is a key determinant of their physiological role, with different family members preferentially acting on substrates of varying chain lengths and structures.[1][2] These enzymes are broadly categorized into short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[2] Additionally, specialized ACADs exist for the metabolism of branched-chain amino acids, such as the short/branched-chain acyl-CoA dehydrogenase (ACADSB).[3]

The metabolism of dicarboxylic and branched-chain fatty acids is of significant interest in various metabolic disorders. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be active against dicarboxylic acyl-CoAs, playing a role in their degradation.[4] For substrates that are both dicarboxylic and possess branched chains, the (2S)-methylsuccinyl-CoA dehydrogenase (MCD) presents a compelling case, as it is known to act on an α-methyl branched dicarboxylic acid CoA thioester.[5]

This guide will compare the specificity of these key enzymes and provide detailed experimental protocols for their activity assessment.

Comparative Analysis of Enzyme Specificity

The following table summarizes the known substrate specificities of candidate acyl-CoA dehydrogenases that may exhibit activity towards this compound. Due to the lack of direct experimental data for this specific substrate, the comparison is based on their activity with dicarboxylic and branched-chain acyl-CoAs.

EnzymeClassOptimal Substrate(s)Activity with Dicarboxylic Acyl-CoAsActivity with Branched-Chain Acyl-CoAs
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Fatty Acid β-OxidationC6-C12 acyl-CoAs[6]Active with C6 and C12 dicarboxylyl-CoAs.[4]Limited activity.
Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) Branched-Chain Amino Acid Catabolism(S)-2-methylbutyryl-CoA, other short 2-methyl branched-chain acyl-CoAs, and short straight-chain acyl-CoAs.[3][7]Not well characterized.High specificity for short branched-chains.
(2S)-Methylsuccinyl-CoA Dehydrogenase (MCD) Acetate Assimilation Pathway(2S)-methylsuccinyl-CoA[5]Specific for a dicarboxylic acid substrate.[5]Specific for an α-methyl branched substrate.[5]

Experimental Protocols

Validating the specificity of an enzyme for a novel substrate such as this compound requires robust and sensitive assay methods. The following are detailed protocols for two widely used acyl-CoA dehydrogenase activity assays.

ETF Fluorescence Reduction Assay

This assay is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[8] The assay measures the decrease in ETF fluorescence upon its reduction by the ACAD.[8]

Materials:

  • Purified recombinant ACAD enzyme

  • Purified recombinant porcine ETF

  • Acyl-CoA substrate (e.g., this compound)

  • Anaerobic cuvette or 96-well microplate

  • Spectrofluorometer

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA

  • Deoxygenation system (e.g., glucose oxidase, catalase, and glucose, or vacuum and argon cycling)[8]

Procedure:

  • Prepare the assay buffer and deoxygenate it thoroughly.

  • Add the assay buffer, ETF (to a final concentration of 1-5 µM), and the ACAD enzyme to the anaerobic cuvette or microplate well.

  • Seal the vessel and allow it to equilibrate.

  • Initiate the reaction by adding the acyl-CoA substrate (typically in the µM range).

  • Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength around 495 nm, although optimal wavelengths should be determined for the specific instrument.

  • The rate of fluorescence decrease is proportional to the enzyme activity.

Ferricenium Assay

This spectrophotometric assay uses an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is reduced by the FADH₂ of the ACAD. This method is often more convenient as it can be performed aerobically.[9]

Materials:

  • Purified recombinant ACAD enzyme

  • Acyl-CoA substrate

  • Ferricenium hexafluorophosphate

  • Spectrophotometer

  • Assay Buffer: 100 mM HEPES, pH 7.6

Procedure:

  • Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 25°C).

  • To a cuvette, add the assay buffer, the ACAD enzyme, and the acyl-CoA substrate.

  • Initiate the reaction by adding a stock solution of ferricenium hexafluorophosphate (final concentration typically 50-150 µM).

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The initial rate of absorbance change is used to calculate the enzyme activity.

Mandatory Visualization

The following diagrams illustrate the general workflow for validating enzyme specificity and a conceptual signaling pathway for the metabolism of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Activity Assays cluster_analysis Data Analysis Enzyme Purify Candidate Enzymes (e.g., MCAD, ACADSB, MCD) Assay Perform Enzyme Assays (e.g., ETF Fluorescence Reduction, Ferricenium Assay) Enzyme->Assay Substrate Synthesize Substrate (this compound) Substrate->Assay Kinetics Determine Kinetic Parameters (Km, Vmax, kcat/Km) Assay->Kinetics Controls Include Positive and Negative Substrate Controls Controls->Assay Comparison Compare Specificity of Different Enzymes Kinetics->Comparison

Caption: Experimental workflow for validating enzyme specificity.

conceptual_pathway Substrate This compound Enzyme Candidate Acyl-CoA Dehydrogenase (e.g., MCAD, ACADSB, MCD) Substrate->Enzyme Product Oxidized Product Enzyme->Product ETF_red ETF (reduced) Enzyme->ETF_red e- donor ETF_ox ETF (oxidized) ETF_ox->Enzyme e- acceptor Resp_Chain Respiratory Chain ETF_red->Resp_Chain e- transfer

Caption: Conceptual metabolic pathway for the dehydrogenation of this compound.

References

A Comparative Guide to 3,4-dimethylidenedecanedioyl-CoA and Succinyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate substrates and inhibitors is paramount for accurate and insightful enzyme assays. This guide provides a detailed comparison of the well-established enzyme substrate, succinyl-CoA, with the lesser-known compound, 3,4-dimethylidenedecanedioyl-CoA. While succinyl-CoA is a cornerstone of metabolic research, information on this compound is sparse, positioning it as a molecule for novel exploratory studies.

Introduction to the Compounds

Succinyl-CoA is a pivotal intermediate in the citric acid cycle (TCA cycle) and is involved in porphyrin, heme, and ketone body biosynthesis.[1][2][3] It is synthesized from α-ketoglutarate by α-ketoglutarate dehydrogenase and from propionyl-CoA in the metabolism of odd-chain fatty acids and some amino acids.[3][4] Its primary role in enzyme assays is as a substrate for succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase or succinate (B1194679) thiokinase.[1][5]

This compound is a coenzyme A derivative.[6][7] Publicly available information on its biological role and application in enzyme assays is limited. Its chemical structure, suggested by its name, indicates a dicarboxylic acid backbone with two methylidene groups, which could confer unique properties as a potential enzyme substrate or inhibitor, possibly targeting enzymes involved in fatty acid metabolism or polyketide synthesis.

Comparative Performance Data

ParameterSuccinyl-CoAThis compound
Enzyme Succinyl-CoA Synthetase (SCS)To be determined. Potentially acyl-CoA dehydrogenases or synthetases.
Role Substrate[1][5]Unknown. Potentially a substrate or inhibitor.
Km 0.143 ± 0.001 mM (with Advenella mimigardefordensis SucCD)[8][9]Not determined.
Vmax 9.85 ± 0.14 μmol min⁻¹ mg⁻¹ (with Advenella mimigardefordensis SucCD)[8][9]Not determined.
Assay Type Colorimetric, Spectrophotometric[1][5][10]To be determined.

Experimental Protocols

Key Experiment: Succinyl-CoA Synthetase (SCS) Activity Assay

This protocol is a generalized method based on commercially available colorimetric assay kits.[1][2][5][10]

Principle:

Succinyl-CoA Synthetase (SCS) catalyzes the conversion of succinate and Coenzyme A (CoA) to succinyl-CoA in the presence of ATP. The newly formed succinyl-CoA then reacts with a developer to produce a colored product, which can be measured by absorbance at 450 nm. The rate of color development is proportional to the SCS activity.[1][2]

Materials:

  • SCS Assay Buffer

  • SCS Substrate Mix (containing succinate and ATP)

  • SCS Enzyme Mix (containing CoA and other coupling enzymes)

  • SCS Developer

  • Purified SCS or biological sample (e.g., mitochondrial extract)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates, or isolated mitochondria, in SCS Assay Buffer.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing SCS Assay Buffer, SCS Substrate Mix, and SCS Enzyme Mix.

  • Standard Curve: Prepare a standard curve using a known concentration of a stable product analog provided in the kit.

  • Assay:

    • Add the biological sample or purified enzyme to the appropriate wells.

    • Add the reaction mix to each well to initiate the reaction.

    • Immediately measure the absorbance at 450 nm in a kinetic mode at 25°C for 10-30 minutes.

  • Data Analysis: Calculate the change in absorbance per minute (ΔOD/min). Use the standard curve to determine the amount of product formed per minute, which corresponds to the SCS activity. One unit of SCS is typically defined as the amount of enzyme that generates 1.0 µmole of the product per minute at a specific pH and temperature.

Hypothetical Experiment: Screening this compound as an Acyl-CoA Dehydrogenase Inhibitor

Principle:

This hypothetical protocol outlines a method to screen this compound as a potential inhibitor of a medium-chain acyl-CoA dehydrogenase (MCAD). The assay would measure the reduction of a fluorescent electron acceptor, the electron transfer flavoprotein (ETF), by MCAD in the presence of a known substrate and the test compound. Inhibition would be observed as a decrease in the rate of ETF fluorescence reduction.

Materials:

  • Recombinant MCAD

  • Recombinant ETF

  • Known MCAD substrate (e.g., octanoyl-CoA)

  • This compound

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, set up reactions containing assay buffer, ETF, and MCAD.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor.

  • Reaction Initiation: Start the reaction by adding the MCAD substrate (octanoyl-CoA).

  • Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence (excitation ~380 nm, emission ~490 nm) in a kinetic mode.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence decay curve. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Succinyl_CoA_in_TCA_Cycle alphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase (CoA-SH + NAD⁺ → CO₂ + NADH) Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase (GDP + Pi → GTP + CoA-SH) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (FAD → FADH₂)

Caption: Role of Succinyl-CoA in the Citric Acid Cycle.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Assay Reagents (Buffer, ETF, MCAD) setup Set up Reactions in Microplate (Reagents ± Inhibitor) reagents->setup inhibitor Prepare Serial Dilutions of This compound inhibitor->setup initiate Initiate Reaction with Octanoyl-CoA (Substrate) setup->initiate measure Kinetic Measurement of ETF Fluorescence Decrease initiate->measure rates Calculate Initial Reaction Rates measure->rates ic50 Determine IC50 Value rates->ic50

Caption: Hypothetical workflow for screening inhibitor activity.

Conclusion

Succinyl-CoA is a well-characterized metabolite with established roles and readily available assays, making it a reliable tool for studying central metabolism. In contrast, this compound represents an frontier in biochemical research. Its unique structure suggests potential as a modulator of fatty acid or polyketide metabolic enzymes. The lack of existing data presents an opportunity for novel investigations into its biological activity and therapeutic potential. Researchers are encouraged to use the established knowledge of related CoA esters to guide the exploration of this intriguing molecule.

References

A Comparative Guide to the Biological Activities of Propionyl-CoA and 3,4-Dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the well-characterized central metabolite, propionyl-CoA, and the lesser-known 3,4-dimethylidenedecanedioyl-CoA. Due to a lack of available experimental data for this compound in the current scientific literature, this comparison presents established, data-supported information for propionyl-CoA and contrasts it with a hypothetical biological role for this compound based on its chemical structure.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as intermediates in energy production, lipid biosynthesis, and signaling pathways.[1] Their biological activity is largely determined by the structure of their acyl chain. This guide contrasts the roles of two distinct acyl-CoA species: propionyl-CoA, a key C3 intermediate, and the putative C12 dicarboxylic acyl-CoA, this compound.

Propionyl-CoA is a pivotal metabolite at the crossroads of carbohydrate, lipid, and protein metabolism.[2] It is generated from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids, including valine, isoleucine, threonine, and methionine.[3][4] Its primary metabolic fate is conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[2][5]

This compound , in contrast, is not a recognized intermediate in canonical metabolic pathways. Its structure—a C10 dicarboxylic acid backbone with two methylidene groups at positions 3 and 4, activated with coenzyme A—suggests a potential role in specialized degradation pathways, possibly for isoprenoid-like compounds or as a product of xenobiotic metabolism.

Comparative Biological Activities

FeaturePropionyl-CoAThis compound (Hypothetical)
Metabolic Role Central metabolic intermediate; anaplerotic precursor for the TCA cycle; gluconeogenic potential.[6]Specialized catabolic intermediate; potential product of isoprenoid or xenobiotic degradation.
Sources Catabolism of odd-chain fatty acids, cholesterol, and amino acids (valine, isoleucine, threonine, methionine).[3][4]Degradation of specific terpenes, isoprenoids, or synthetic branched-chain compounds.
Key Metabolic Pathway Carboxylation to methylmalonyl-CoA, followed by isomerization to succinyl-CoA.[5]Likely metabolized via a modified β-oxidation pathway, potentially involving isomerases and hydratases to handle the double bonds.
Primary Enzymes Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Mutase (MCM).[7][8]Putative enzymes could include specialized acyl-CoA dehydrogenases, enoyl-CoA hydratases, and isomerases.
Cellular Location Mitochondrial matrix.[7]Likely mitochondrial or peroxisomal, consistent with fatty acid and xenobiotic degradation.

Key Metabolic Pathways and Associated Enzymes

Propionyl-CoA Metabolism

The primary pathway for propionyl-CoA metabolism involves two key mitochondrial enzymes:

  • Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[7]

  • Methylmalonyl-CoA Mutase (MCM): A vitamin B12-dependent enzyme that catalyzes the isomerization of (R)-methylmalonyl-CoA (formed from the racemization of the S-isomer) to succinyl-CoA.[8]

Succinyl-CoA then enters the TCA cycle, contributing to cellular energy production or serving as a precursor for heme synthesis.[6]

Propionyl_CoA_Metabolism PropionylCoA Propionyl-CoA MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) ATP, Biotin, HCO3- R_MethylmalonylCoA (R)-Methylmalonyl-CoA MethylmalonylCoA->R_MethylmalonylCoA Methylmalonyl-CoA Racemase SuccinylCoA Succinyl-CoA R_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MCM) Vitamin B12 TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Metabolic pathway of propionyl-CoA to succinyl-CoA.

Hypothetical Metabolism of this compound

Based on its structure, a plausible degradation pathway for this compound would involve a modified β-oxidation cycle. The presence of the dicarboxylic acid suggests that it could be degraded from one or both ends. The methylidene groups at positions 3 and 4 would require specific enzymatic steps for their reduction or isomerization before β-oxidation could proceed.

A hypothetical pathway might include:

  • Isomerization/Reduction: An isomerase could shift the double bonds, or a reductase could saturate them to form a standard acyl-CoA intermediate.

  • β-Oxidation: A series of standard β-oxidation steps (dehydrogenation, hydration, oxidation, thiolysis) would then shorten the carbon chain, releasing acetyl-CoA or propionyl-CoA units.

Hypothetical_Metabolism Substrate 3,4-Dimethylidene- decanedioyl-CoA Intermediate1 Saturated/Isomerized Acyl-CoA Intermediate Substrate->Intermediate1 Isomerase / Reductase BetaOxidation β-Oxidation Cycle Intermediate1->BetaOxidation Products Acetyl-CoA and/or Propionyl-CoA BetaOxidation->Products

Caption: A hypothetical degradation pathway for this compound.

Quantitative Data: Enzyme Kinetics

The following table summarizes key kinetic parameters for the enzymes involved in propionyl-CoA metabolism. No such data is available for this compound.

EnzymeSubstrateK_m (mM)V_max or k_catOrganism/Source
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29-Human
Propionyl-CoA Carboxylase (PCC)ATP0.08-Human
Propionyl-CoA Carboxylase (PCC)Bicarbonate3.0-Human
Acetyl-CoA/Propionyl-CoA CarboxylasePropionyl-CoA0.0728 s⁻¹ (at 65°C)Metallosphaera sedula
Methylmalonyl-CoA Mutase (MCM)(R)-Methylmalonyl-CoANormal K_m reported, but specific value not consistently cited.0.2-0.3 U/mg protein (in E. coli expression system)Human
Methylmalonyl-CoA Mutase (MCM)Adenosylcobalamin (Vitamin B12)Wild-type K_m is low; mutant forms show 40- to 900-fold increases.V_max varies with mutations.Human

Note: Kinetic values can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the source of the enzyme.

Experimental Protocols

Assay for Propionyl-CoA Carboxylase (PCC) Activity

This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Principle: The enzymatic reaction fixes ¹⁴CO₂ (from H¹⁴CO₃⁻) into propionyl-CoA to form [¹⁴C]-methylmalonyl-CoA. The amount of radioactivity incorporated into the acid-stable product is proportional to the enzyme activity.

Materials:

  • Cell or tissue homogenate

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Propionyl-CoA

  • ATP

  • MgCl₂

  • [¹⁴C]-Sodium bicarbonate

  • Trichloroacetic acid (TCA) for stopping the reaction

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and MgCl₂.

  • Add the cell or tissue homogenate to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding propionyl-CoA and [¹⁴C]-sodium bicarbonate.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding cold TCA. This also precipitates the protein.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and remove the unreacted [¹⁴C]-bicarbonate by gentle heating or sparging.

  • Add scintillation fluid to the supernatant and measure the radioactivity using a scintillation counter.

  • Calculate the specific activity based on the amount of incorporated radioactivity, the specific activity of the [¹⁴C]-bicarbonate, and the protein concentration of the homogenate.

Assay for Methylmalonyl-CoA Mutase (MCM) Activity

This assay measures the conversion of methylmalonyl-CoA to succinyl-CoA.

Principle: The product of the reaction, succinyl-CoA, is quantified. This can be done using various methods, including HPLC or LC-MS/MS for direct measurement, or by coupling the reaction to other enzymes that produce a detectable signal.[1][9]

Materials:

  • Cell or tissue homogenate

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • (R,S)-Methylmalonyl-CoA (as the substrate)

  • Adenosylcobalamin (Vitamin B12 coenzyme)

  • Reagents for stopping the reaction and sample preparation for the chosen detection method (e.g., perchloric acid, internal standards for LC-MS/MS).

Procedure:

  • Prepare a reaction mixture containing assay buffer and adenosylcobalamin.

  • Add the cell or tissue homogenate and pre-incubate to allow the formation of the holoenzyme.

  • Initiate the reaction by adding methylmalonyl-CoA.

  • Incubate at 37°C for a specific time.

  • Stop the reaction (e.g., by adding acid).

  • Process the samples for analysis. This may involve centrifugation, derivatization, or solid-phase extraction.

  • Quantify the amount of succinyl-CoA formed using a pre-established calibration curve.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Conclusion

Propionyl-CoA is a well-established and vital intermediate in central metabolism, with its biological activity and enzymatic pathways extensively characterized. In contrast, this compound remains a hypothetical metabolite from a biological standpoint. Based on its chemical structure, its metabolism would likely involve a specialized β-oxidation pathway, distinct from the simple carboxylation and isomerization that governs the fate of propionyl-CoA. This comparison highlights the diversity of acyl-CoA metabolism and underscores the need for further research to elucidate the roles of novel or uncharacterized metabolic intermediates. The experimental protocols provided for the enzymes acting on propionyl-CoA can serve as a template for the future investigation of the biological activity of this compound, should this compound be identified in a biological system.

References

Safety Operating Guide

Navigating the Disposal of 3,4-dimethylidenedecanedioyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

At the outset, it is crucial to recognize that all laboratory waste should undergo a thorough hazard assessment before disposal. This document serves as a guide and does not replace the need for a site-specific risk assessment conducted by qualified personnel.

Core Principles of Chemical Waste Management

The overriding principle for managing laboratory waste is to formulate a disposal plan before any experimental work begins.[1] This proactive approach ensures compliance with federal and state regulations and prevents unforeseen challenges in handling generated waste.[1] The strategic hierarchy for waste management emphasizes:

  • Pollution Prevention and Source Reduction: Ordering the smallest necessary quantities of chemicals and maintaining a chemical inventory can significantly reduce waste generation.[2]

  • Reuse or Redistribution: Where feasible, surplus materials can be repurposed.

  • Treatment, Reclamation, and Recycling: Exploring methods to neutralize or recover materials within the waste stream.

  • Disposal: Proper disposal through incineration, treatment, or land burial as a final step.[1]

Personal Protective Equipment (PPE) and Safe Handling

When handling 3,4-dimethylidenedecanedioyl-CoA, as with any coenzyme A ester, it is imperative to use appropriate personal protective equipment to minimize exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and aerosols.
Skin Protection Impervious and flame-resistant clothing.[3] Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation occurs.[3]Protects against inhalation of dust or aerosols.
General Hygiene Handle in a well-ventilated area.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.Minimizes inhalation and ingestion risks.

Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are paramount to preventing dangerous reactions. This compound waste should be treated as hazardous chemical waste and stored in a designated Satellite Accumulation Area (SAA).[2][4]

Waste Compatibility Guidelines
Acids and Bases Store separately.[4][5]
Oxidizing and Reducing Agents Keep apart from each other and from organic compounds.[4]
Water-Reactive Chemicals Store away from water, aqueous solutions, and acids.[4]
Air-Reactive Materials Store in sealed containers, protected from the atmosphere.[4]
P-listed Chemicals (Acutely Toxic) Accumulation is limited to one quart.[2]

Waste containers must be:

  • Made of a compatible material that will not react with or absorb the waste.[4]

  • Kept tightly closed to prevent leaks or spills.[2][3]

  • Clearly labeled with "Hazardous Waste" and the accumulation start date.[1]

  • Not filled beyond the neck to allow for expansion.[4]

Disposal Procedure for this compound Waste

The following workflow outlines the general procedure for the disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal Request & Pickup A Generate this compound Waste B Segregate from Incompatible Waste (e.g., strong acids, bases, oxidizers) A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' Chemical Name Accumulation Start Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Tightly Closed E->F G Complete and Submit Hazardous Waste Disposal Form F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H

Figure 1. General workflow for the disposal of this compound waste.

Step-by-Step Experimental Protocol for Disposal:

  • Initial Containment: At the point of generation, collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment.

  • Segregation: Ensure that this waste stream is kept separate from other chemical waste streams, particularly strong acids, bases, and oxidizing agents, to prevent unforeseen chemical reactions.[4]

  • Containerization:

    • For liquid waste, use a designated, leak-proof container made of a chemically resistant material.[4] The container should have a secure screw-top cap.[4]

    • For solid waste, such as contaminated gloves or weigh boats, place it in a clearly marked, sealed bag before depositing it into the designated solid hazardous waste container.

    • Chemically contaminated sharps should be placed in a puncture-resistant sharps container specifically designated for chemical waste.[5]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date you first added waste to the container.[1]

  • Storage:

    • Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[2][4] This area should be at or near the point of waste generation.[2]

    • Ensure the container remains closed at all times except when adding waste.[2]

    • Partially filled containers can remain in the SAA for up to one year, provided the total volume of hazardous waste does not exceed 55 gallons.[2][4]

  • Disposal Request: Once the container is full or the experiment is complete, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2][5] Do not dispose of this chemical down the drain.[5]

  • Decontamination of Reusable Containers: If a container is to be reused, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

Emergency ScenarioAction
Skin Contact Immediately wash the affected area with plenty of water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[3]
Spill For a small spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these general principles and specific procedural steps, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling 3,4-dimethylidenedecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3,4-dimethylidenedecanedioyl-CoA. The following procedural guidance is designed to answer specific operational questions, ensuring laboratory safety and building trust in our commitment to value beyond the product itself.

I. Personal Protective Equipment (PPE)

Minimum PPE Requirements:

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[1][2] This should be supplemented with the appropriate gloves and other personal protective equipment as determined by a thorough hazard assessment for the specific tasks being performed.[1]

Specific PPE Recommendations:

Protection Type Specific Recommendation Rationale
Hand Protection Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of exposure, consider double-gloving or wearing Silver Shield gloves underneath nitrile gloves.[1]Provides a barrier against incidental skin contact.[1][3][4] Contaminated gloves should be removed immediately, and hands should be washed before putting on a new pair.[1]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[3] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[1][2][4]Protects against splashes and aerosols that can cause serious eye irritation.[3][4]
Skin and Body Protection A lab coat is mandatory to protect clothing and skin from spills.[1][4] Fire-resistant lab coats are recommended if working with flammable solvents.[4]Provides a removable barrier in case of a spill.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or aerosols.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][4]Prevents respiratory irritation that may be caused by inhalation of the compound.[3]

II. Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound.[3]

    • Avoid the formation of dust and aerosols.

Storage:

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

III. Disposal Plan

All waste materials should be handled as chemical waste.

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated and clearly labeled waste container.

    • Contaminated materials such as weighing paper, pipette tips, and empty containers should also be placed in this designated solid waste container.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution must be disposed of as chemical waste.

    • The liquid waste container should be appropriate for the solvent used and clearly labeled with the contents, including "this compound" and the name of the solvent.

    • Do not pour chemical waste down the drain.

  • Final Disposal:

    • All waste containers must be sealed and stored in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the chemical waste.

IV. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B Ensure Safety C Weigh and handle solid this compound B->C Proceed to Handling D Prepare solutions if necessary C->D As per protocol E Decontaminate work surfaces D->E After experiment F Segregate and label all waste E->F Properly categorize G Store waste in designated satellite accumulation area F->G Secure storage H Arrange for EHS waste pickup G->H Final disposal

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。